(3-Aminocyclohexyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-aminocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNUVOZLQPWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925921-14-8 | |
| Record name | (3-aminocyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of (3-Aminocyclohexyl)methanol in Medicinal Chemistry
An In-Depth Technical Guide to the Structure and Stereoisomerism of (3-Aminocyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This compound is a disubstituted cyclohexane derivative that serves as a critical chiral building block in modern drug discovery. Its structural simplicity belies a complex stereochemical nature that is paramount to its function in the synthesis of pharmacologically active molecules. The precise spatial arrangement of its amino and hydroxymethyl functional groups dictates its reactivity and, more importantly, its ability to impart specific stereochemistry to a final drug candidate.
This guide provides a comprehensive exploration of the structure, stereoisomerism, synthesis, separation, and characterization of this compound. As a Senior Application Scientist, the focus will be on the underlying principles and practical methodologies essential for professionals in pharmaceutical development. A deep understanding of this molecule is particularly relevant for the development of targeted therapies, such as inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), a key target in inflammation and pain management.[1][2] The stereochemical integrity of this compound is often the deciding factor in the efficacy and selectivity of the final Active Pharmaceutical Ingredient (API).[1]
Core Molecular Structure and Physicochemical Properties
This compound is a saturated carbocyclic compound with the molecular formula C₇H₁₅NO.[3] The core structure consists of a cyclohexane ring substituted at the 1- and 3-positions with a hydroxymethyl (-CH₂OH) group and an amino (-NH₂) group, respectively.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [3][4] |
| Molecular Weight | 129.20 g/mol | [4] |
| Monoisotopic Mass | 129.115364102 Da | [4] |
| CAS Number (Unspecified Isomers) | 925921-14-8 | [5] |
The presence of two substituents on the cyclohexane ring gives rise to a rich stereoisomerism, which is the central focus of this guide.
A Deep Dive into the Stereoisomerism of this compound
The stereochemistry of this compound is defined by two key features: diastereomerism arising from the relative orientation of the substituents on the ring, and enantiomerism arising from the presence of chiral centers.
Diastereomerism: Cis and Trans Isomers
The relative orientation of the amino and hydroxymethyl groups can be either on the same side (cis) or opposite sides (trans) of the cyclohexane ring.
-
Cis-Isomers : The substituents are on the same face of the ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial).
-
Trans-Isomers : The substituents are on opposite faces of the ring. In the most stable chair conformation, both substituents can occupy equatorial positions (di-equatorial), which is generally more stable and sterically favored than the di-axial conformation.
The distinction between these diastereomers is critical, as they possess different physical properties (e.g., melting point, boiling point, solubility) and can be separated by standard chromatographic techniques like gas or liquid chromatography.
Caption: Cis and Trans Diastereomers of this compound.
Enantiomerism: The Four Stereoisomers
The structure of this compound contains two chiral centers at carbon 1 (C1, bearing the -CH₂OH group) and carbon 3 (C3, bearing the -NH₂ group). The maximum number of possible stereoisomers is therefore 2ⁿ = 2² = 4.
These four stereoisomers encompass both cis and trans configurations:
-
(1R,3R)-(3-Aminocyclohexyl)methanol : A trans isomer.
-
(1S,3S)-(3-Aminocyclohexyl)methanol : The enantiomer of (1R,3R), also a trans isomer.
-
(1R,3S)-(3-Aminocyclohexyl)methanol : A cis isomer.
-
(1S,3R)-(3-Aminocyclohexyl)methanol : The enantiomer of (1R,3S), also a cis isomer.
The (1R,3R) and (1S,3S) pair are enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (1R,3S) and (1S,3R) pair are enantiomers. Any other pairing, for example between a trans isomer like (1R,3R) and a cis isomer like (1R,3S), are diastereomers.
Caption: Stereoisomeric relationships of this compound.
Synthesis and Chiral Separation: A Methodological Overview
In drug development, isolating a single, desired stereoisomer is often a regulatory and therapeutic necessity.[6][7] This requires robust synthetic and separation strategies.
Synthetic Strategy
A practical synthesis can commence from a commercially available, low-cost mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid.[1] The process involves isolating the pure trans-isomer, followed by a series of chemical transformations. A key step is the Curtius rearrangement, which converts a carboxylic acid derivative into an isocyanate, subsequently trapped to form a carbamate. This carbamate can then be reduced to yield the desired racemic trans-(3-Aminocyclohexyl)methanol.[1]
Protocol: Chiral Separation by Supercritical Fluid Chromatography (SFC)
Enantiomers have identical physical properties in an achiral environment, making their separation challenging. Chiral chromatography is the cornerstone technique for this purpose. SFC is often preferred for its speed and efficiency.[1]
Objective: To resolve the enantiomers of racemic trans-(3-Aminocyclohexyl)methanol (or its carbamate-protected form).
Instrumentation and Materials:
-
Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak series) is highly effective.
-
Mobile Phase: Supercritical CO₂ with a co-solvent modifier (e.g., methanol).
-
Sample: Racemic mixture dissolved in a suitable solvent.
-
Detector: UV or Mass Spectrometer (MS).
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the racemic mixture (e.g., Cbz-protected rac-trans-(3-Aminocyclohexyl)methanol) in the mobile phase co-solvent (methanol) to a concentration of ~1 mg/mL.
-
System Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., 80% CO₂, 20% Methanol) at a constant flow rate and temperature until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
Elution and Separation: The two enantiomers will interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at distinct retention times.
-
Detection: Monitor the column effluent using the detector. Two separate peaks corresponding to the two enantiomers should be observed.
-
Fraction Collection: If preparative scale separation is desired, collect the fractions corresponding to each peak.
-
Analysis: Confirm the enantiomeric excess (ee) of the collected fractions by re-injecting a small aliquot onto the same column.
Caption: Workflow for chiral separation using SFC.
Spectroscopic Characterization of Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure and stereochemistry of molecules.
Distinguishing Cis and Trans Diastereomers: ¹H NMR spectroscopy can readily differentiate between cis and trans isomers. The key lies in the chemical shifts and coupling constants of the protons on C1 and C3 (the methine protons H-1 and H-3).
-
In the more stable trans -isomer (di-equatorial), the H-1 and H-3 protons are typically in axial positions. This results in larger diaxial coupling constants (J-values, typically 8-12 Hz) with neighboring axial protons.
-
In the cis -isomer, one proton will be axial and the other equatorial. This leads to a more complex spectrum with smaller axial-equatorial and equatorial-equatorial coupling constants (typically 2-5 Hz).
Characterizing Enantiomers: Enantiomers produce identical NMR spectra in standard achiral solvents.[8] To distinguish them, one must introduce a chiral environment, such as by using a chiral solvating agent or a chiral lanthanide shift reagent. However, the most common method for determining enantiomeric purity is chiral chromatography, as described previously.
A study on the synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol reported the following NMR data for the (S,S)-isomer, which is representative of the trans configuration.[1]
| Isomer | Technique | Reported Chemical Shifts (δ, ppm) |
| (1S,3S)-trans | ¹H NMR (400 MHz, MeOH-d₄) | 3.43 (d, 2H), 3.02–3.09 (m, 1H), 1.79–1.90 (m, 1H), 1.49–1.70 (m, 7H), 1.19–1.30 (m, 1H) |
| (1S,3S)-trans | ¹³C NMR (100 MHz, MeOH-d₄) | 66.54, 47.42, 35.99, 35.42, 33.33, 28.87, 20.83 |
Conclusion: A Versatile Scaffold for Modern Drug Design
This compound is more than a simple chemical intermediate; it is a stereochemically rich scaffold that provides medicinal chemists with a powerful tool for designing novel therapeutics. Its four distinct stereoisomers offer different three-dimensional arrangements of key functional groups, which can be leveraged to optimize drug-target interactions and improve pharmacological profiles. The successful application of a specific isomer, such as (1S,3S)-trans-(3-Aminocyclohexyl)methanol in the development of mPGES-1 inhibitors, underscores the imperative for rigorous stereochemical control.[1][2] A thorough understanding and mastery of the synthesis, separation, and characterization techniques detailed in this guide are therefore indispensable for any researcher or organization aiming to innovate in the field of drug discovery.
References
- PubChem. ((1R,3R)-3-Aminocyclohexyl)methanol.
- PubChemLite. This compound (C7H15NO). [Link]
- ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. [Link]
- J&W Pharmlab. trans-3-Amino-cyclohexyl-methanol hydrochloride. [Link]
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2024). American Pharmaceutical Review. [Link]
- Chiral Drug Separ
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
- Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition. (2013). PubMed Central. [Link]
- HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. (2023). YouTube. [Link]
- Quality Control. (n.d.). University of Ottawa. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 4. ((1R,3R)-3-Aminocyclohexyl)methanol | C7H15NO | CID 55284699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-aminocyclohexanemethanol | 925921-14-8 [chemicalbook.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Quality Control [chem.ch.huji.ac.il]
Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes
An In-depth Technical Guide to the Cis and Trans Isomers of (3-Aminocyclohexyl)methanol
In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its function, efficacy, and safety. For cyclic compounds like substituted cyclohexanes, this spatial arrangement gives rise to stereoisomers, molecules with the same chemical formula and connectivity but different orientations of their atoms in space. Among these, cis-trans isomerism (or geometric isomerism) is of paramount importance. These isomers often exhibit distinct physical, chemical, and biological properties.[1][2] this compound, a key building block in the synthesis of various pharmacologically active compounds, serves as an exemplary case study for the critical role of stereochemistry. This guide provides a comprehensive technical overview of its cis and trans isomers, from foundational structural principles to practical applications, for researchers, scientists, and drug development professionals.
Part 1: Structural and Conformational Analysis
The core difference between the cis and trans isomers of this compound lies in the relative orientation of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups attached to the cyclohexane ring at positions 1 and 3.
-
cis-(3-Aminocyclohexyl)methanol : The amino and hydroxymethyl groups are on the same side of the cyclohexane ring plane.
-
trans-(3-Aminocyclohexyl)methanol : The amino and hydroxymethyl groups are on opposite sides of the ring plane.
This seemingly simple difference has profound implications for the molecule's preferred three-dimensional shape, or conformation. Cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation. In a disubstituted cyclohexane, the substituents can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the ring's equator).[3]
Due to steric hindrance, specifically 1,3-diaxial interactions, substituents—especially larger ones—prefer to occupy the more spacious equatorial position.[4][5] This preference dictates the stability of the isomers.
-
Trans Isomer : The most stable conformation of the trans isomer allows both the amino and hydroxymethyl groups to occupy equatorial positions (diequatorial). The alternative chair form, where both groups are axial (diaxial), is highly energetically unfavorable. Consequently, the trans isomer exists almost exclusively in the stable diequatorial conformation.
-
Cis Isomer : In the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). Through a process called a "ring flip," the chair conformation can interconvert, swapping the axial and equatorial positions. The two resulting conformers are in equilibrium, with the conformation that places the larger -CH₂OH group in the equatorial position being slightly more favored.
Because the trans isomer can adopt a strain-free diequatorial conformation, it is the thermodynamically more stable of the two isomers.[5]
Caption: Conformational stability of cis and trans isomers.
Part 2: Physicochemical Properties
The structural and conformational differences between the isomers directly influence their physical and chemical properties. Polarity, melting point, boiling point, and solubility can vary significantly, which is crucial for designing separation protocols and predicting pharmacokinetic behavior.
| Property | cis-(3-Aminocyclohexyl)methanol | trans-(3-Aminocyclohexyl)methanol | Rationale |
| Thermodynamic Stability | Less stable | More stable | The trans isomer can adopt a low-energy diequatorial conformation, minimizing steric strain.[3][5] |
| Polarity / Dipole Moment | Generally higher | Generally lower | The diequatorial arrangement in the trans isomer can lead to a more symmetrical charge distribution and partial cancellation of bond dipoles, resulting in a lower overall dipole moment compared to the less symmetric cis isomer.[1] |
| Melting Point | Typically lower | Typically higher | The greater symmetry of the trans isomer allows for more efficient packing into a crystal lattice, resulting in stronger intermolecular forces and a higher melting point. |
| Boiling Point | Typically higher | Typically lower | The higher polarity of the cis isomer leads to stronger dipole-dipole interactions, requiring more energy to overcome during boiling.[1] |
| Chromatographic Retention | Varies (often elutes later in normal phase, earlier in reverse phase) | Varies (often elutes earlier in normal phase, later in reverse phase) | Separation depends on the stationary and mobile phases. In reverse-phase LC, the less polar trans isomer often has a longer retention time.[6] |
Note: Exact values for properties like melting and boiling points can vary and should be confirmed by consulting specific supplier datasheets or experimental data.
Part 3: Synthesis and Separation of Isomers
The preparation of stereochemically pure this compound isomers is a critical challenge. Syntheses often yield a mixture of cis and trans isomers, necessitating robust separation methods.
Synthesis Protocols
A primary route involves the catalytic hydrogenation of an aromatic precursor, such as 3-aminobenzyl alcohol or a protected derivative. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) significantly influences the resulting cis:trans ratio.
Caption: General workflow for synthesis and separation.
Exemplary Protocol: Catalytic Hydrogenation of 3-Aminobenzyl Alcohol
Causality: This method leverages the reduction of an aromatic ring to a cyclohexane ring.[7] The stereochemical outcome is controlled by the way the substrate adsorbs onto the catalyst surface. Ruthenium and Rhodium catalysts are often used for their efficacy in hydrogenating aromatic systems under various conditions.
-
Reaction Setup : In a high-pressure autoclave, dissolve 3-aminobenzyl alcohol in a suitable solvent (e.g., methanol or water).
-
Catalyst Addition : Add a catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst, such as Ruthenium on carbon (Ru/C).
-
Hydrogenation : Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to a specified pressure (e.g., 50-100 bar). Heat the reaction to a designated temperature (e.g., 80-120 °C) with vigorous stirring. The reaction is typically monitored by observing hydrogen uptake.
-
Work-up : After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation : Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of cis and trans isomers.
Separation of Isomers
Given their different physicochemical properties, the cis and trans isomers can be separated using several techniques.
-
Column Chromatography : This is the most common laboratory-scale method.[8] By using a silica gel stationary phase and a carefully selected mobile phase (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with an amine additive), the isomers can be separated based on their differing polarities.
-
Fractional Crystallization : This technique exploits differences in the solubility of the isomers or their salts (e.g., hydrochlorides).[9] By dissolving the isomeric mixture in a suitable solvent and slowly cooling, one isomer may preferentially crystallize, allowing for its isolation by filtration. A patent describes separating cis and trans cyclohexane diamine isomers by converting them to dihydrochlorides in methanol, where the trans isomer is recovered in higher amounts.[9]
Part 4: Analytical Characterization
Unambiguous identification of the cis and trans isomers is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Caption: Workflow for isomer separation and identification.
¹H NMR Spectroscopy
The key to distinguishing the isomers lies in analyzing the chemical shifts and coupling constants of the protons on the carbons bearing the substituents (C1 and C3).
-
Chemical Shift : Protons in an axial orientation are shielded by the electron clouds of other nearby axial atoms and typically resonate at a higher field (lower ppm value) compared to their equatorial counterparts.
-
Coupling Constants (J-values) : The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them.
-
J (axial-axial) is typically large (8-13 Hz).
-
J (axial-equatorial) and J (equatorial-equatorial) are small (2-5 Hz).
-
In the stable diequatorial trans isomer, the protons at C1 and C3 are both axial. Therefore, one would expect to see large axial-axial coupling constants in its ¹H NMR spectrum. In the cis isomer, these protons are in an axial-equatorial relationship, leading to smaller coupling constants. Analysis of these splitting patterns allows for definitive stereochemical assignment.[10]
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are not only used for separation but also for analysis.[8][11] The retention time of each isomer is a characteristic feature under specific chromatographic conditions. Coupling these techniques with Mass Spectrometry (GC-MS or LC-MS) allows for the quantification and identification of each isomer in a mixture.
Part 5: Applications in Drug Discovery and Development
The stereoisomers of this compound are valuable intermediates for synthesizing novel therapeutics, where the specific geometry is often crucial for binding to a biological target.[12]
A notable application is in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are targeted for treating inflammation and pain.[13] Research has shown that a specific stereoisomer of a drug candidate containing the this compound moiety can be significantly more potent than others. For instance, a practical synthesis was developed for [(1S,3S)-3-Aminocyclohexyl]methanol, a specific trans enantiomer, to be used as a key intermediate for potent mPGES-1 inhibitors.[14] This highlights a critical principle in modern drug development: the therapeutic activity often resides in a single stereoisomer, while another may be inactive or even contribute to undesirable side effects.[2] Isolating and using the correct, pure isomer—a process sometimes called "chiral switching"—is essential for developing safer and more effective medicines.[12]
Conclusion
The cis and trans isomers of this compound provide a clear and compelling illustration of how stereochemistry governs molecular properties and function. The trans isomer's preference for a stable diequatorial conformation renders it thermodynamically more stable and imparts distinct physicochemical characteristics compared to the cis isomer. Understanding these differences is fundamental for developing effective strategies for their synthesis, separation, and characterization. For professionals in drug discovery, the ability to selectively synthesize and utilize a specific isomer is not merely an academic exercise but a critical requirement for creating potent, selective, and safe therapeutic agents.
References
- Wade, L. G., & Simek, J. W. (2023). Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
- Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes. [Link]
- LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
- OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. [Link]
- St-Jacques, M., & Bernard, M. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-433. [Link]
- Rios, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 14791-14803. [Link]
- Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962. [Link]
- ResearchGate. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. [Link]
- The Royal Society of Chemistry. (2020).
- Google Patents. (n.d.).
- ResearchGate. (2014). Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium–nickel bimetallic nanoparticles. [Link]
- Google Patents. (n.d.).
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
- National Center for Biotechnology Information. (n.d.). ((1R,3R)-3-Aminocyclohexyl)methanol.
- The Organic Chemistry Tutor. (2018, April 24). Cis and Trans Isomers. YouTube. [Link]
- Li, J., et al. (2014). A green approach to the aromatic hydrogenation of benzyl alcohol and its derivatives to produce cyclohexanemethanol. Green Chemistry, 16(5), 2544-2551. [Link]
- Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. [Link]
- Total Synthesis. (2019, December 17).
- National Center for Biotechnology Information. (n.d.). trans-(2-Aminocyclohexyl)methanol.
- ResearchGate. (2024).
- Real Chemistry. (2022, February 4). How to identify cis and trans isomers. YouTube. [Link]
- Bird, S. S., Marur, V. R., & Stavrovskaya, E. D. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of visualized experiments : JoVE, (69), e4334. [Link]
- ResearchGate. (2019). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. [Link]
- Whelton, A. J., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Environmental science & technology, 49(2), 891–899. [Link]
- Alam, P., et al. (2017). High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine in six species of Solanum grown in Saudi Arabia. Saudi pharmaceutical journal : SPJ, 25(8), 1198–1204. [Link]
- The Baran Laboratory. (2020, February 7). Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 6. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
(3-Aminocyclohexyl)methanol comprehensive literature review
An In-depth Technical Guide on (3-Aminocyclohexyl)methanol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
This compound is a cycloaliphatic bifunctional molecule that has garnered significant attention as a versatile building block in modern medicinal chemistry. Its rigid cyclohexane core, decorated with primary amine and hydroxymethyl functionalities, provides a three-dimensional framework ideal for constructing complex molecules with defined spatial orientations. The true value of this scaffold, however, lies in its stereoisomerism. The cis and trans diastereomers, along with their respective enantiomers, offer distinct vectors for substituent placement, profoundly influencing how a final drug molecule interacts with its biological target. This guide provides a comprehensive overview of the synthesis, stereochemical control, and application of this compound, with a focus on field-proven insights for drug development professionals.
Chapter 1: Molecular Profile and Stereochemistry
The spatial arrangement of the amino and hydroxymethyl groups on the cyclohexane ring defines the molecule's shape and reactivity. The two primary diastereomers are cis, where both substituents are on the same face of the ring, and trans, where they are on opposite faces. In a chair conformation, the cis isomer can exist with substituents in axial-equatorial (a,e) or equatorial-axial (e,a) positions, while the more stable trans isomer typically places both bulky groups in equatorial positions (e,e).
Caption: Conformational isomers of cis- and trans-(3-Aminocyclohexyl)methanol.
This stereochemical diversity is critical, as biological systems are chiral, and the precise 3D positioning of functional groups often dictates pharmacological activity.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Isomer Information | Source |
| Molecular Formula | C₇H₁₅NO | Applies to all isomers | [1][2] |
| Molecular Weight | 129.20 g/mol | Applies to all isomers | [1][2] |
| CAS Number | 925921-14-8 | Mixture of isomers | [2][3] |
| CAS Number | 181472-63-9 | ((1S,3R)-3-Aminocyclohexyl)methanol (cis) | [4] |
| CAS Number | 920966-27-4 | [cis-3-Aminocyclohexyl]methanol hydrochloride | [5] |
| CAS Number | 1467-84-1 | (trans-4-Aminocyclohexyl)methanol (related isomer) | [6] |
| CAS Number | 920966-28-5 | trans-3-Amino-cyclohexyl-methanol hydrochloride | [7] |
| PubChem CID | 55290182 | This compound | [8] |
Chapter 2: Synthesis Strategies and Methodologies
The synthesis of this compound isomers presents unique challenges, primarily centered on controlling the stereochemistry of the 1,3-disubstituted ring. Several strategic approaches have been developed, each with distinct advantages and considerations.
Route A: Catalytic Hydrogenation of Aromatic Precursors
A common and direct approach involves the catalytic hydrogenation of 3-aminobenzoic acid or its derivatives. This method reduces the aromatic ring to a cyclohexane ring.
Caption: General workflow for synthesis via aromatic ring hydrogenation.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical for stereoselectivity. While many catalysts can perform the hydrogenation, the synthesis of the trans-isomer has proven challenging, as many routes starting from benzene derivatives predominantly yield the cis product.[9][10] Rhodium on carbon (Rh/C) and Raney Nickel have been reported for such hydrogenations, with conditions like pressure and temperature influencing the final cis/trans ratio.[9][10]
-
Reaction Conditions: Hydrogenations are often performed under pressure (1-4 MPa) and at elevated temperatures (50-80 °C).[11][12][13] The solvent can also play a role; aqueous solutions are often used for the hydrogenation of aminobenzoic acid salts.[12]
Route B: Stereoselective Synthesis from Cyclohexane Precursors
For applications demanding high stereopurity, such as in the development of clinical drug candidates, a de novo synthesis from an existing chiral or stereochemically defined cyclohexane is superior. A practical and scalable synthesis for enantiomerically enriched cis-[(1S,3S)-3-Aminocyclohexyl]methanol was developed for the preparation of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[14][15]
Caption: Stereoselective synthesis of (1S,3S)-3-Aminocyclohexyl)methanol.
Detailed Experimental Protocol: Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol Carbamate Intermediate [14]
This protocol outlines the key steps to generate the protected amino acid, which can then be reduced to the target alcohol.
-
Mono-esterification of trans-1,3-Cyclohexanedicarboxylic Acid:
-
Rationale: This step differentiates the two carboxylic acid groups, allowing for selective modification of one.
-
Procedure: A mixture of the dicarboxylic acid in a suitable alcohol (e.g., methanol) with a catalytic amount of acid is heated. The reaction is monitored until the desired mono-ester is formed, which can be isolated from the remaining diacid and diester.
-
-
Curtius Rearrangement:
-
Rationale: This classic transformation converts a carboxylic acid into an isocyanate intermediate (with loss of one carbon as CO₂), which is then trapped by an alcohol (like benzyl alcohol) to form a stable carbamate (e.g., Cbz protecting group). This is an effective way to install the amine functionality.
-
Procedure: The mono-acid from the previous step is treated with an activating agent (e.g., diphenylphosphoryl azide, DPPA) in the presence of a base (e.g., triethylamine) and benzyl alcohol in an inert solvent like toluene. The mixture is heated to facilitate the rearrangement and carbamate formation.
-
-
Saponification of the Ester:
-
Rationale: The remaining methyl ester is hydrolyzed to the carboxylic acid to prepare for the final reduction step.
-
Procedure: The carbamate-protected ester is treated with a base such as lithium hydroxide (LiOH) in a mixture of water and a co-solvent like THF or methanol. The reaction is stirred until completion, followed by acidic workup to yield the protected amino acid.
-
-
Reduction to the Alcohol:
-
Rationale: The final carboxylic acid is reduced to the primary alcohol. Borane (BH₃) is often chosen for this transformation as it is highly effective for reducing carboxylic acids without affecting the Cbz protecting group.
-
Procedure: The protected amino acid is dissolved in an anhydrous solvent like THF and treated with a solution of borane-THF complex. After the reduction is complete, the protecting group can be removed (e.g., by hydrogenolysis) to yield the final this compound.
-
Chapter 3: Applications in Drug Development
The rigid, 3D nature of the this compound scaffold makes it an excellent building block for probing the complex topographies of enzyme active sites and receptor binding pockets.
Case Study: A Key Intermediate for mPGES-1 Inhibitors
A prominent application of this compound is in the development of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[14][15] Researchers at Pfizer identified a series of potent benzoxazole-based inhibitors. In their structure-activity relationship (SAR) studies, the [(1S,3S)-3-aminocyclohexyl]methanol moiety was crucial for achieving high potency and desirable pharmacokinetic properties.
The amine group serves as an anchor point to connect to the core benzoxazole structure via an amide bond, while the hydroxymethyl group projects into a specific region of the enzyme's binding site, contributing to the overall affinity. The specific (1S,3S) stereochemistry was found to be optimal for activity.[14]
Caption: Incorporation of the scaffold into a potent mPGES-1 inhibitor.
Chapter 4: Characterization and Analysis
Standard analytical techniques are used to confirm the structure and purity of this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the relative stereochemistry. For example, in the carbamate-protected derivative of [(1S,3S)-3-aminocyclohexyl]methanol, characteristic signals include the benzylic protons of the Cbz group (~5.0 ppm) and the methylene protons of the -CH₂OH group (~3.4 ppm).[14] The coupling constants of the cyclohexane ring protons can also help elucidate the chair conformation and the axial/equatorial positions of the substituents.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Low-resolution mass spectrometry (LRMS) with electrospray ionization (ESI) will typically show the [M+H]⁺ ion.[14]
Conclusion
This compound is more than a simple chemical building block; it is a stereochemically rich scaffold that provides medicinal chemists with a powerful tool to design next-generation therapeutics. Its value is intrinsically linked to the ability to control its stereochemistry, as demonstrated by its successful incorporation into potent mPGES-1 inhibitors. Understanding the nuances of its synthesis and the rationale behind different strategic choices is paramount for any researcher aiming to leverage its unique three-dimensional architecture in drug discovery programs. As the demand for molecules with precise spatial orientation continues to grow, the importance of scaffolds like this compound in the scientist's toolkit will only increase.
References
- Vallejo, J. A., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 19(9), 13677-13691. [Link]
- PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. [Link]
- Google Patents. (n.d.). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid. CN102020619A.
- PubChem. (n.d.). ((1R,3R)-3-Aminocyclohexyl)methanol.
- ResearchGate. (n.d.). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. [Link]
- MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water.
- PubChem. (n.d.). cis-3-Aminocyclohexanol hydrochloride.
- PubChemLite. (n.d.). This compound (C7H15NO). [Link]
- Almac. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (1979).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Hairui Chemical. (n.d.). This compound. [Link]
- 001CHEMICAL. (n.d.). ((1S,3R)-3-Aminocyclohexyl)methanol. [Link]
- Manalab. (n.d.). This compound. [Link]
- Chem-Impex. (n.d.). Z-cis-3-aminocyclohexanecarboxylic acid. [Link]
Sources
- 1. ((1R,3R)-3-Aminocyclohexyl)methanol | C7H15NO | CID 55284699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 925921-14-8 | 3-Amino-cyclohexyl-methanol - Synblock [synblock.com]
- 3. 3-aminocyclohexanemethanol | 925921-14-8 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. 920966-27-4 [cis-3-Aminocyclohexyl]methanol hydrochloride AKSci 3784DT [aksci.com]
- 6. chemscene.com [chemscene.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 11. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 12. almacgroup.com [almacgroup.com]
- 13. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
IUPAC nomenclature for (3-Aminocyclohexyl)methanol isomers
An In-Depth Technical Guide to the IUPAC Nomenclature of (3-Aminocyclohexyl)methanol Isomers
Authored by a Senior Application Scientist
Introduction: The Critical Role of Stereochemical Precision in Drug Development
In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Enantiomers, diastereomers, and geometric isomers of the same parent molecule can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, the unambiguous and systematic naming of stereoisomers is a cornerstone of scientific communication, regulatory submission, and intellectual property protection.
This guide provides a comprehensive exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of this compound. This molecule, containing two chiral centers and exhibiting cis-trans isomerism, serves as an excellent model for understanding the systematic application of stereochemical descriptors in complex cyclic systems. For researchers, scientists, and drug development professionals, a mastery of these naming conventions is indispensable for navigating the intricate landscape of modern pharmacology.
Foundational Principles of IUPAC Nomenclature for Substituted Cyclohexanes
The systematic naming of this compound isomers rests on a hierarchical set of IUPAC rules. These rules ensure that every distinct isomer has a unique and descriptive name.
Identification of the Parent Structure and Principal Functional Group
The molecule consists of a cyclohexane ring substituted with an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). According to IUPAC priority rules, the alcohol functional group takes precedence over the amine.[1][2] Therefore, the parent structure is a cyclohexylmethanol, and the amine is treated as a substituent. The suffix of the name will be "-ol," and the amine will be indicated by the prefix "amino-".[1][2]
Numbering the Cyclohexane Ring
The carbon atom bearing the principal functional group (the hydroxymethyl group) is assigned locant 1.[3][4] The ring is then numbered to give the substituent (the amino group) the lowest possible locant. In this case, the amino group is on carbon 3.
Stereochemical Descriptors: Cis/Trans and (R/S)
This compound has two stereogenic centers (chiral carbons): C1 (the carbon attached to the hydroxymethyl group) and C3 (the carbon attached to the amino group). This gives rise to four possible stereoisomers. These are organized into two pairs of enantiomers, which are diastereomers of each other.
-
Cis/Trans Isomerism: This describes the relative orientation of the two substituents on the cyclohexane ring.
-
(R/S) Configuration: The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7]
-
Assign Priorities: The four atoms or groups attached to the chiral center are ranked by atomic number. The atom with the higher atomic number receives higher priority. If there is a tie, the process continues outward along the chains until a point of difference is reached.
-
Orient the Molecule: The molecule is oriented in space so that the lowest priority group (priority 4) is pointing away from the viewer.
-
Determine Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is determined.
-
If the direction is clockwise , the configuration is designated (R) (from the Latin rectus, meaning right).
-
If the direction is counter-clockwise , the configuration is designated (S) (from the Latin sinister, meaning left).
-
-
Systematic Nomenclature of this compound Stereoisomers
Let us now apply these principles to determine the full IUPAC name for each of the four stereoisomers of this compound.
The trans-Isomers
In the trans configuration, the amino and hydroxymethyl groups are on opposite sides of the cyclohexane ring. This results in a pair of enantiomers: (1R,3R) and (1S,3S).
1. (trans)-(1R,3R)-3-Aminocyclohexyl)methanol
-
C1 Configuration (R):
-
Priorities:
-
-CH(OH)- (part of the ring leading to C3 with the amino group)
-
-CH₂- (part of the ring not leading to a substituent)
-
-CH₂OH (hydroxymethyl group)
-
-H (hydrogen atom)
-
-
Assignment: With the hydrogen atom pointing away, the path from priority 1 to 2 to 3 is clockwise, hence (1R) .
-
-
C3 Configuration (R):
-
Priorities:
-
-NH₂ (amino group)
-
-CH(CH₂OH)- (part of the ring leading to C1)
-
-CH₂- (part of the ring not leading to a substituent)
-
-H (hydrogen atom)
-
-
Assignment: With the hydrogen atom pointing away, the path from priority 1 to 2 to 3 is clockwise, hence (3R) .
-
Full IUPAC Name: (trans)-(1R,3R)-3-Aminocyclohexyl)methanol
2. (trans)-(1S,3S)-3-Aminocyclohexyl)methanol
This is the enantiomer of the (1R,3R) isomer. As expected, the configurations at both chiral centers are inverted.
-
C1 Configuration (S): The priorities are the same, but the spatial arrangement is mirrored. The path from priority 1 to 2 to 3 is counter-clockwise, hence (1S) .
-
C3 Configuration (S): The path from priority 1 to 2 to 3 is counter-clockwise, hence (3S) .
Full IUPAC Name: (trans)-(1S,3S)-3-Aminocyclohexyl)methanol
The cis-Isomers
In the cis configuration, the amino and hydroxymethyl groups are on the same side of the cyclohexane ring. This also results in a pair of enantiomers: (1R,3S) and (1S,3R).
3. (cis)-(1R,3S)-3-Aminocyclohexyl)methanol
-
C1 Configuration (R): Following the CIP rules, the configuration is determined to be (1R) .
-
C3 Configuration (S): Following the CIP rules, the configuration is determined to be (3S) .
Full IUPAC Name: (cis)-(1R,3S)-3-Aminocyclohexyl)methanol
4. (cis)-(1S,3R)-3-Aminocyclohexyl)methanol
This is the enantiomer of the (1R,3S) isomer.
-
C1 Configuration (S): The configuration is inverted to (1S) .
-
C3 Configuration (R): The configuration is inverted to (3R) .
Full IUPAC Name: (cis)-(1S,3R)-3-Aminocyclohexyl)methanol
Summary of Isomers
| Isomer Type | Full IUPAC Name | Relationship |
| trans | (trans)-(1R,3R)-3-Aminocyclohexyl)methanol | Enantiomer of (1S,3S) |
| trans | (trans)-(1S,3S)-3-Aminocyclohexyl)methanol | Enantiomer of (1R,3R) |
| cis | (cis)-(1R,3S)-3-Aminocyclohexyl)methanol | Enantiomer of (1S,3R) |
| cis | (cis)-(1S,3R)-3-Aminocyclohexyl)methanol | Enantiomer of (1R,3S) |
Conformational Analysis and Relative Stability
A crucial aspect for drug development professionals is the understanding of the conformational preferences and relative stabilities of these isomers. Cyclohexane rings exist predominantly in a chair conformation to minimize angular and torsional strain.
-
cis-Isomers: In the cis-1,3-disubstituted cyclohexane, the most stable chair conformation allows both substituents to occupy equatorial positions.[6][8] An alternative chair flip would force both bulky groups into sterically hindered axial positions, which is energetically unfavorable. Therefore, the cis isomers of this compound are expected to exist predominantly in the di-equatorial conformation.
-
trans-Isomers: For the trans-1,3-disubstituted cyclohexane, any chair conformation will necessarily have one substituent in an equatorial position and the other in an axial position.[9] The two possible chair conformations are energetically equivalent.
Visualizing the Nomenclature Process and Structures
Decision Workflow for IUPAC Naming
Caption: Workflow for the systematic IUPAC naming of this compound isomers.
Structures of the Four Stereoisomers
Caption: The four stereoisomers of this compound.
Conclusion
The systematic nomenclature of complex cyclic molecules like this compound is a rigorous process that integrates the identification of the parent structure, correct numbering, and the precise application of stereochemical descriptors. For professionals in the pharmaceutical sciences, fluency in this language is not merely an academic exercise but a professional necessity. It ensures clarity in research and development, accuracy in documentation, and ultimately, contributes to the safe and effective development of new therapeutic agents. The principles outlined in this guide provide a robust framework for approaching the nomenclature of similarly complex molecules, reinforcing the integral role of stereochemistry in modern drug discovery.
References
- Quora. (2018). Why is a 1,3-cis disubstituted cyclohexane always more stable than trans isomers?[Link]
- Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
- JoVE. (2023). Disubstituted Cyclohexanes: cis-trans Isomerism. [Link]
- Chemistry LibreTexts. (2019). 3.9: Conformations of Disubstituted Cyclohexanes. [Link]
- St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. [Link]
- IUPAC. (2004).
- UCLA.
- Chemistry LibreTexts. (2023). 4.4: Conformations of Disubstituted Cyclohexanes. [Link]
- Brilliant.org.
- Wikipedia.
- Chemistry LibreTexts. (2023).
- IUPAC. (2013). Nomenclature of Organic Chemistry.
- Chemistry Steps. How to Name a Compound with Multiple Functional Groups. [Link]
- Chemistry Steps.
- YouTube. (2016).
- Chemistry LibreTexts. (2024). 17.1: Naming Alcohols and Phenols. [Link]
- Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415.
- PubChem. [(1R,3R)-3-aminocyclohexyl]methanol. [Link]
- Dynamic Science. chemistry - organic-naming compounds with more than one functional group. [Link]
- YouTube. (2015). IUPAC Nomenclature 2: Priority Groups Alcohols and Amines. [Link]
- University of Calgary. Substituted Cycloalkanes. [Link]
Sources
- 1. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]
- 2. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
Introduction to the synthesis of 1,3-amino alcohols
An In-depth Technical Guide to the Synthesis of 1,3-Amino Alcohols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3-amino alcohol motif is a cornerstone of modern medicinal chemistry and asymmetric synthesis. Its prevalence in a wide array of biologically active natural products, pharmaceuticals—including statins and HIV protease inhibitors—and its utility as a powerful chiral ligand underscore the critical need for robust and stereocontrolled synthetic methodologies.[1][2] This technical guide provides a comprehensive overview of the core strategies for synthesizing 1,3-amino alcohols. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each method, explaining the causality behind experimental choices to empower researchers in their synthetic design. We will explore diastereoselective reductions, strategic ring-opening reactions, aldol-based approaches, and modern C-H functionalization techniques, each validated by detailed protocols and supported by authoritative references.
The Strategic Importance of the 1,3-Amino Alcohol Scaffold
The precise spatial arrangement of the hydroxyl and amino groups in a 1,3-amino alcohol creates a privileged scaffold capable of engaging in specific hydrogen bonding and other non-covalent interactions with biological targets. This structural feature is fundamental to the therapeutic activity of numerous drugs. Furthermore, the two stereogenic centers inherent to many acyclic 1,3-amino alcohols demand synthetic methods that offer exacting control over relative (syn vs. anti) and absolute stereochemistry. The development of such methods is not merely an academic exercise but a crucial enabler for the discovery and development of novel therapeutics and efficient asymmetric catalysts.[3]
Core Synthetic Strategy I: Diastereoselective Reduction of β-Amino Ketones
One of the most powerful and versatile strategies for accessing 1,3-amino alcohols is the diastereoselective reduction of a β-amino ketone precursor. The stereochemical outcome of this reduction is profoundly influenced by the choice of reducing agent and the nature of the nitrogen-protecting group, which dictates the operative mechanistic pathway: a chelation-controlled or a non-chelation-controlled model.[4][5]
Mechanistic Rationale: Chelation vs. Non-Chelation Control
The ability to selectively generate either the syn or anti diastereomer from a common precursor is a hallmark of a valuable synthetic method.[4]
-
Chelation Control (syn selectivity): In the presence of a chelating metal ion (e.g., from Zn(BH₄)₂), the β-amino ketone can form a rigid, six-membered cyclic intermediate with the metal coordinating to both the carbonyl oxygen and the nitrogen of the amino group.[4] This forces the hydride to attack from the less sterically hindered face, leading predictably to the syn-1,3-amino alcohol. The transition state adopts a chair-like conformation to minimize steric strain, placing bulky substituents in pseudo-equatorial positions.[6]
-
Non-Chelation (Felkin-Anh) Control (anti selectivity): With non-chelating, bulky reducing agents (e.g., LiEt₃BH), the reaction proceeds through an open-chain transition state.[4] The stereochemical outcome is governed by the Felkin-Anh model, where the nucleophile (hydride) attacks the carbonyl carbon from a trajectory anti-periplanar to the largest substituent on the adjacent carbon, minimizing steric hindrance and leading to the anti product.
Interestingly, the reduction of β-amino ketones with samarium(II) iodide (SmI₂) demonstrates a fascinating divergence in selectivity based on the nitrogen substituent. N-acyl derivatives typically yield syn products, while N-aryl derivatives favor the formation of anti products, offering a unique level of control through simple modification of the protecting group.[7][8][9]
Visualization: Reduction Pathways
Caption: Mechanistic pathways for β-amino ketone reduction.
Field-Proven Protocol: anti-Selective Reduction with LiEt₃BH
The following protocol is adapted from the work of Davis et al. for the synthesis of anti-1,3-amino alcohols.[4]
-
Preparation: In an oven-dried, 25-mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve the N-sulfinyl-β-amino ketone (0.1 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add LiEt₃BH (Super-Hydride®, 0.5 mmol, 0.5 mL of a 1.0 M solution in THF) dropwise via syringe.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC.
-
Quenching: Cautiously quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (1 mL).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired anti-1,3-amino alcohol.
Core Synthetic Strategy II: Ring-Opening of Strained Precursors
The inherent ring strain in small heterocycles like azetidines and epoxides makes them excellent electrophilic precursors for the synthesis of amino alcohols. The relief of this strain provides a strong thermodynamic driving force for the reaction.
Ring-Opening of Azetidines
The regioselective, nucleophilic ring-opening of activated azetidines is a direct and efficient route to 1,3-amino alcohols and their derivatives.[10][11]
-
Mechanism of Action: N-sulfonylated azetidines, particularly those with an aryl group at the 2-position, are readily activated by Lewis acids. This activation enhances the electrophilicity of the ring carbons, facilitating an S_N2-type attack by a nucleophile (e.g., water, an alcohol). The attack typically occurs at the benzylic carbon, leading to a single, predictable regioisomer.[10]
Caption: Lewis acid-catalyzed ring-opening of an azetidine.
Umpolung Strategy: 2-Azaallyl Anions with Epoxides
While the direct aminolysis of epoxides classically yields 1,2-amino alcohols, an elegant umpolung (polarity reversal) strategy allows for their use in synthesizing 1,3-amino alcohols.[12][13]
-
Causality: Typically, the nitrogen atom in an amine is nucleophilic. In this umpolung approach, an imine is deprotonated to form a nucleophilic 2-azaallyl anion. This "reversed polarity" nucleophile then attacks an epoxide. The key to this strategy is that the 2-azaallyl anion attacks one of the epoxide carbons, forming a C-C bond, which, after hydrolysis of the resulting imine, yields the 1,3-amino alcohol. This method provides excellent site selectivity and diastereoselectivity.[13]
Experimental Protocol: Umpolung Addition of a 2-Azaallyl Anion to an Epoxide
This protocol is a representative example of the umpolung strategy.[13]
-
Anion Formation: To a solution of N-benzylidenemethylamine (1.2 equiv.) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.1 equiv.) dropwise. Stir for 30 minutes to generate the 2-azaallyl anion.
-
Epoxide Addition: Add a solution of the desired epoxide (1.0 equiv.) in THF to the anion solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: Quench the reaction with water. Add 1N HCl to hydrolyze the imine intermediate.
-
Workup: Make the solution basic with 1N NaOH and extract with ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify by chromatography to obtain the 1,3-amino alcohol.
Core Synthetic Strategy III: The Evans Aldol Approach
For syntheses demanding exquisite control over absolute stereochemistry, the Evans aldol reaction is a gold standard.[14] This method does not produce the 1,3-amino alcohol directly but instead generates a β-hydroxy carbonyl compound with near-perfect stereocontrol, which is then readily converted to the target molecule.[15]
-
Mechanistic Underpinnings: The reaction utilizes a chiral oxazolidinone auxiliary. Treatment with a boron Lewis acid (e.g., Bu₂BOTf) and a hindered base generates a Z-enolate. This enolate reacts with an aldehyde via a highly organized, six-membered Zimmerman-Traxler transition state.[15] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the aldehyde to attack from the opposite face, thereby ensuring high diastereoselectivity for the syn-aldol adduct.[16][17]
Caption: Workflow for 1,3-amino alcohol synthesis via Evans Aldol reaction.
-
Conversion to 1,3-Amino Alcohol: Following the aldol reaction, the resulting adduct is taken through a series of high-yielding transformations:
-
Reduction: The ketone is diastereoselectively reduced.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved (e.g., via hydrolysis or reduction with LiAlH₄) and can be recovered for reuse.
-
Summary of Synthetic Methodologies
| Method | Key Precursor | Stereochemical Control | Key Advantages | Limitations |
| Reduction of β-Amino Ketones | β-Amino Ketone | syn or anti based on reagents[4][7] | High yields, excellent stereodivergence from a common precursor. | Requires synthesis of the β-amino ketone; stereoselectivity can be substrate-dependent. |
| Ring-Opening of Azetidines | Activated Azetidine | High regioselectivity (S_{N}2) | Direct, atom-economical. | Synthesis of substituted azetidines can be challenging. |
| Umpolung Epoxide Opening | Imine + Epoxide | High diastereoselectivity[13] | Novel C-C bond formation, good functional group tolerance. | Requires strong base (LDA); limited to certain imine/epoxide combinations. |
| Evans Aldol Reaction | Chiral Auxiliary + Carbonyl | Predictable syn selectivity[15] | Excellent control of absolute and relative stereochemistry; reliable. | Multi-step sequence; requires stoichiometric chiral auxiliary. |
Conclusion and Future Outlook
The synthesis of 1,3-amino alcohols is a mature field with a diverse and powerful toolkit available to the synthetic chemist. The choice of method depends on the desired stereochemistry, the available starting materials, and the overall synthetic strategy. Diastereoselective reduction of β-amino ketones offers a highly versatile and often stereodivergent approach. Ring-opening strategies provide direct access, while aldol-based methods deliver unparalleled control of absolute stereochemistry. Looking forward, the development of catalytic asymmetric methods, including biocatalytic reductions and C-H functionalization reactions, will continue to enhance the efficiency and sustainability of these syntheses, further empowering the discovery of novel therapeutics and materials.[18][19][20]
References
- Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. (n.d.). MDPI.
- Flowers, R. A., & Szostak, M. (2001). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 3(17), 2717-2720. [Link]
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
- Davis, F. A., & Rao, A. (2004). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Organic Letters, 6(14), 2333-2336. [Link]
- Davis, F. A., Rao, A., & Carroll, P. J. (2005). Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones. Formal Synthesis of (−)-Pinidinol and (+)-Epipinidinol. The Journal of Organic Chemistry, 70(15), 5815-5824. [Link]
- Flowers, R. A., & Szostak, M. (2001). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health.
- 1,3-amino alcohol synthesis by hydroxylation. (n.d.). Organic Chemistry Portal.
- Mandal, T. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Journal of Synthetic Chemistry.
- CN101190907A - Method for synthesizing statins compounds. (n.d.). Google Patents.
- ChemInform Abstract: Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. (2010). ResearchGate.
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Avens Publishing Group.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]
- Das, B., & Kumar, A. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Journal of Sulfur Chemistry, 31(6), 519-525. [Link]
- A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews, 2(1), 28-54.
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). Organic Letters. [Link]
- Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. (n.d.). Digital Commons @ EMU.
- Li, X., et al. (1999). New 1,3-amino alcohols derived from ketopinic acid and their application in catalytic enantioselective reduction of prochiral ketones. Tetrahedron: Asymmetry, 10(5), 759-763.
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). National Institutes of Health.
- 1,3-aminoalcohol synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. (2001). ResearchGate.
- Synthesis of 1,3-amino alcohol starting materials. (n.d.). ResearchGate.
- Daniel, P. E., Weber, A. E., & Malcolmson, S. J. (2016). Umpolung Synthesis of 1,3-Amino Alcohols: Stereoselective Addition of 2-Azaallyl Anions to Epoxides. Organic Letters, 18(18), 4726-4729. [Link]
- Liu, R. Y., et al. (2014). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 136(43), 15154-15157. [Link]
- Hydroxyl-directed 1,3 Reductions of Ketones. (2021). Organic Chemistry, Reaction Mechanism.
- Baire, B., & Toste, F. D. (2012). Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes. The Journal of Organic Chemistry, 77(17), 7433-7443. [Link]
- Synthetic Methods for Simvastatin – an Overview. (2019).
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). ResearchGate.
- Studies on the reduction of beta-enamino ketones. (2006). ResearchGate.
- Nobuta, T., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. RSC Publishing. [Link]
- β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
- Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. (2019). National Institutes of Health.
- CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. (n.d.). UM Students' Repository.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). National Institutes of Health.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). PubMed.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). National Institutes of Health.
- Diastereoselective reduction of β-hydroxy ketone. (n.d.). ResearchGate.
- Diastereoselective reduction of α-hydroxy ketone. (n.d.). ResearchGate.
- Evans aldol ppt. (n.d.). SlideShare.
- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2005). Diva-portal.org.
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2016). National Institutes of Health.
- Evans Aldol Reaction. (2014). Chem-Station Int. Ed.
- Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube.
- Biocatalytic Reduction of Beta,delta-Diketo Esters: A Highly Stereoselective Approach to All Four Stereoisomers of a Chlorinated Beta,delta-Dihydroxy Hexanoate. (2004). PubMed.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI.
- The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-amino alcohol synthesis by hydroxylation [organic-chemistry.org]
- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Evans aldol ppt | PPTX [slideshare.net]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]
(3-Aminocyclohexyl)methanol: A Key Intermediate for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Saturated Alicyclic Scaffolds
In the landscape of modern medicinal chemistry, the deliberate move away from flat, aromatic structures towards three-dimensional, saturated ring systems has become a cornerstone of innovative drug design. These sp³-rich scaffolds offer a multitude of advantages, including improved physicochemical properties, enhanced target engagement through precise spatial orientation of functional groups, and access to novel chemical space. Among the most versatile of these building blocks is (3-aminocyclohexyl)methanol, a bifunctional molecule that provides a robust platform for the synthesis of a diverse array of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, from its fundamental synthesis to its application in cutting-edge drug discovery programs. We will delve into the nuances of stereoselective and non-selective synthetic routes, provide detailed experimental protocols, and explore its role as a pivotal intermediate in the development of novel therapeutics, including kinase inhibitors, GPCR modulators, and antiviral agents.
Core Synthetic Strategies: Accessing the this compound Scaffold
The synthesis of this compound can be broadly categorized into two main approaches: non-stereoselective methods that yield a mixture of cis and trans isomers, and stereoselective routes that provide access to specific stereoisomers, which are often crucial for optimizing pharmacological activity.
Non-Stereoselective Synthesis: Catalytic Hydrogenation of Aromatic Precursors
A common and industrially scalable approach to racemic this compound involves the catalytic hydrogenation of readily available 3-aminobenzoic acid or its esters. This method typically employs a noble metal catalyst, such as rhodium or ruthenium, under elevated hydrogen pressure and temperature.
Causality Behind Experimental Choices:
-
Catalyst Selection: Rhodium and Ruthenium are particularly effective for the hydrogenation of aromatic rings. Ruthenium, often on a carbon support (Ru/C), is a common choice for this transformation.
-
Solvent: A polar solvent like methanol or ethanol is typically used to dissolve the starting material and facilitate the reaction on the catalyst surface.
-
Pressure and Temperature: The aromatic ring of benzoic acid is relatively stable, requiring significant energy to reduce. High pressure (typically >50 bar) and elevated temperatures (100-150 °C) are necessary to achieve reasonable reaction rates and conversions.
Representative Experimental Protocol: Catalytic Hydrogenation of Methyl 3-Aminobenzoate
Objective: To synthesize a mixture of cis- and trans-(3-aminocyclohexyl)methanol via catalytic hydrogenation.
Materials:
-
Methyl 3-aminobenzoate
-
5% Ruthenium on Carbon (Ru/C)
-
Methanol (anhydrous)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: In a glass liner for a high-pressure autoclave, dissolve methyl 3-aminobenzoate (1 equivalent) in anhydrous methanol to a concentration of approximately 0.5 M.
-
Catalyst Addition: Carefully add 5% Ru/C (5-10 mol%) to the solution.
-
Reactor Assembly and Purging: Seal the autoclave and purge the system with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to 70 bar.
-
Heating and Stirring: Begin stirring and heat the reactor to 120 °C. Maintain these conditions for 12-24 hours, monitoring the pressure drop to gauge the reaction progress.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst. Wash the filter cake with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The resulting mixture of cis- and trans-(3-aminocyclohexyl)methanol can be purified by fractional distillation under high vacuum or by column chromatography on silica gel.
Stereoselective Synthesis: A Case Study in the Preparation of [(1S,3S)-3-Aminocyclohexyl]methanol
For many therapeutic applications, a single stereoisomer of a drug candidate exhibits the desired pharmacological activity while others may be inactive or even contribute to off-target effects. The synthesis of enantiomerically pure this compound derivatives is therefore of paramount importance. A practical and scalable synthesis of [(1S,3S)-3-aminocyclohexyl]methanol, a key intermediate for microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, has been reported by Walker et al.[1]. This multi-step synthesis highlights several key organic transformations.
Logical Workflow for the Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol
Caption: Synthesis of [(1S,3S)-3-Aminocyclohexyl)methanol].
Causality Behind Experimental Choices:
-
Starting Material: The synthesis commences with a low-cost, commercially available mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid. The trans-isomer is isolated for stereochemical control in the subsequent steps.[1]
-
Curtius Rearrangement: This reaction is a reliable method for converting a carboxylic acid to an amine with the loss of one carbon atom. It proceeds through an isocyanate intermediate, which can be trapped with an alcohol to form a stable carbamate.
-
Borane Reduction: Borane (BH₃) is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols. It is preferred over other reducing agents like lithium aluminum hydride (LiAlH₄) in this context due to its milder reaction conditions and easier workup.
-
Chiral Resolution: The final step involves the separation of the racemic mixture of the trans-isomer to isolate the desired (1S,3S)-enantiomer. This is typically achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Detailed Experimental Protocol: Borane Reduction of a Carboxylic Acid Intermediate
Objective: To reduce the carboxylic acid functionality to a primary alcohol.
Materials:
-
Carboxylic acid precursor (e.g., from the Curtius rearrangement and saponification steps)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the carboxylic acid precursor (1 equivalent) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Borane: Slowly add the 1 M solution of BH₃·THF (approximately 2.2 equivalents) via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M aqueous HCl to quench the excess borane. (Caution: Hydrogen gas is evolved).
-
Extraction: Add ethyl acetate to the mixture and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound derivative.
-
Purification: The product can be further purified by column chromatography or distillation.
Applications in Drug Discovery: A Versatile Building Block
The unique structural features of this compound, namely the presence of both a primary amine and a primary alcohol on a conformationally defined cyclohexane ring, make it an exceptionally valuable building block in medicinal chemistry.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold can be used to position key pharmacophoric elements in the ATP-binding pocket of kinases, leading to potent and selective inhibition. For instance, it has been utilized in the synthesis of Janus kinase (JAK) inhibitors, where the amino and hydroxyl groups serve as handles for further chemical elaboration.[2]
GPCR Modulators
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response. The three-dimensional structure of this compound allows for the precise positioning of substituents to interact with allosteric binding pockets on GPCRs.
Antiviral Agents
The development of novel antiviral agents is a critical area of research. The this compound core can be incorporated into molecules designed to inhibit viral replication or entry into host cells. The ability to introduce diverse functionality onto the cyclohexane ring allows for the optimization of antiviral activity against a range of viruses.
Illustrative Application Workflow
Caption: General workflow for utilizing this compound.
Analytical Characterization
The unambiguous identification and characterization of this compound and its derivatives are crucial for ensuring the quality and reproducibility of synthetic work. The following table summarizes the expected analytical data for the cis and trans isomers.
| Analytical Technique | cis-(3-Aminocyclohexyl)methanol | trans-(3-Aminocyclohexyl)methanol | Key Distinguishing Features |
| ¹H NMR | Broader, more complex multiplets for ring protons. The proton at C1 (bearing the CH₂OH) and C3 (bearing the NH₂) will have smaller coupling constants due to axial-equatorial and equatorial-equatorial interactions. | More resolved multiplets. The protons at C1 and C3 in the diequatorial conformation will exhibit larger axial-axial coupling constants. | The magnitude of the coupling constants for the protons on the substituted carbons is a key differentiator. |
| ¹³C NMR | Distinct chemical shifts for the six cyclohexane carbons. | Different chemical shifts for the cyclohexane carbons compared to the cis isomer due to the different stereochemical environment. | The chemical shifts of the carbons in the cyclohexane ring are sensitive to the cis/trans stereochemistry. |
| FTIR (cm⁻¹) | Broad O-H stretch (~3300-3400), N-H stretch (~3300-3400, may overlap with O-H), C-H stretch (~2850-2950), C-O stretch (~1050). | Similar to the cis isomer, with potential minor shifts in fingerprint region. | The overall functional groups are the same, so the spectra will be very similar. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 129. Key fragments may include [M-H₂O]⁺ (m/z = 111) and fragments from the cleavage of the cyclohexane ring. | Molecular ion (M⁺) at m/z = 129. Fragmentation pattern will be very similar to the cis isomer. | The mass spectra of the stereoisomers are expected to be nearly identical. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Hazard Identification: this compound is expected to be a skin and eye irritant. Inhalation of vapors or dust may cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Give large quantities of water.
-
Always consult the Safety Data Sheet (SDS) for the specific compound being used for complete safety information.
Conclusion
This compound is a versatile and valuable building block that provides a robust entry point into the synthesis of complex, three-dimensional molecules for drug discovery. Its strategic use allows for the exploration of novel chemical space and the development of drug candidates with improved physicochemical and pharmacological properties. A thorough understanding of its synthesis, both stereoselective and non-stereoselective, along with its reactivity and handling requirements, is essential for its effective application in the modern medicinal chemistry laboratory.
References
- PubChem. ((1R,3R)-3-Aminocyclohexyl)methanol. [Link]
- Google Patents. (2015).
- Nippon Nyukazai Co., Ltd. (2018).
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- ResearchGate. (2013). Kilogram Synthesis of (S)
- Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962. [Link]
Sources
Exploring the chemical properties of aminocyclohexanols
An In-depth Technical Guide to the Chemical Properties of Aminocyclohexanols
Authored by Gemini, Senior Application Scientist
Introduction
Aminocyclohexanols are a pivotal class of bifunctional organic compounds that feature both an amino and a hydroxyl group on a cyclohexane ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide array of biologically active molecules and its utility as a versatile chiral building block.[1][2] The rigid, yet conformationally dynamic, cyclohexane scaffold, combined with the hydrogen bonding capabilities of the amino and hydroxyl groups, allows for precise three-dimensional orientation of substituents, which is crucial for molecular recognition and biological activity.[2] Aminocyclitols, a broader class that includes aminocyclohexanols, are key components in natural products such as aminoglycoside antibiotics and are used as scaffolds in the design of glycosidase inhibitors and antiviral carbocyclic nucleoside analogues.[3]
This guide provides a comprehensive exploration of the chemical properties of aminocyclohexanols, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, stereochemistry, reactivity, and applications, with a focus on the underlying principles that govern their behavior and utility.
Synthesis of Aminocyclohexanols: Strategies and Methodologies
The synthesis of aminocyclohexanols can be approached through various chemical and enzymatic routes, with the primary challenge often being the control of stereochemistry. The relative orientation of the amino and hydroxyl groups (cis or trans) is a critical determinant of the molecule's properties and biological function.
Chemical Synthesis: Reduction of β-Enaminoketones
A robust method for preparing both cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[1][4] This approach is advantageous as the starting materials are readily available, and the reaction conditions can be tuned to influence the diastereoselectivity of the reduction.
The synthesis begins with the condensation of a 1,3-cyclohexanedione with a primary amine to form a stable β-enaminoketone intermediate.[1][4] The subsequent reduction of the ketone functionality yields the desired aminocyclohexanol. The choice of reducing agent is critical; dissolving metal reductions, such as sodium in an alcohol/THF mixture, are effective for this transformation.[1][4]
Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols
Step 1: Synthesis of β-Enaminoketone Intermediate
-
A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours.[4]
-
Water formed during the reaction is removed azeotropically using a Dean-Stark trap.[1]
-
After completion, the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the β-enaminoketone.[1][4]
Causality: The condensation reaction is a classic formation of an enamine from a ketone and a primary amine. The removal of water drives the equilibrium towards the product, ensuring a high yield. Toluene is an excellent solvent for this azeotropic distillation.
Step 2: Reduction of the β-Enaminoketone
-
The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[1]
-
The solution is cooled to 0 °C, and an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) is added.[1]
-
The mixture is stirred and allowed to warm to room temperature until the reaction is complete (monitored by TLC).[1]
-
After quenching the unreacted sodium, the mixture is worked up with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).[1]
-
The combined organic layers are dried, filtered, and concentrated to afford a diastereomeric mixture of the corresponding 3-aminocyclohexanol.[1] The isomers can then be separated by column chromatography.[1]
Causality: The sodium/isopropyl alcohol system generates nascent hydrogen, which acts as the reducing agent for the ketone. The stereochemical outcome (cis vs. trans) is influenced by the steric hindrance around the carbonyl group and the coordination of the sodium to the enaminone system.
Enzymatic Synthesis: A Chemoenzymatic Cascade
Enzymatic synthesis offers a highly stereoselective and environmentally benign alternative for producing aminocyclohexanols. A one-pot cascade reaction using a keto reductase (KRED) and an amine transaminase (ATA) can convert 1,4-cyclohexanedione into either cis- or trans-4-aminocyclohexanol with excellent diastereomeric ratios.[5][6]
This modular system first employs a regioselective KRED to reduce one of the ketone groups to a hydroxyl group, forming 4-hydroxycyclohexanone.[6] Subsequently, a stereocomplementary ATA is used to convert the remaining ketone into an amine, thereby dictating the final cis or trans stereochemistry.[5][6]
Experimental Protocol: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol
-
A reaction mixture is prepared containing 1,4-cyclohexanedione (50 mM), NAD(P)⁺ (1.0 mM), and isopropanol (100 mM) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[6][7]
-
A regioselective keto reductase (KRED) is added to catalyze the mono-reduction of the diketone to 4-hydroxycyclohexanone.[5]
-
Following the completion of the first step, an amine transaminase (ATA) and an amine donor (e.g., isopropylamine) are added. The choice of a cis- or trans-selective ATA determines the final product isomer.[2]
-
The reaction is maintained at a controlled temperature (e.g., 30°C) with stirring until completion.[7]
-
The product is then isolated and purified from the reaction mixture.
Causality: The high selectivity of the enzymes is the cornerstone of this protocol. The KRED must be highly regioselective to prevent the formation of the diol byproduct.[5][6] The ATA's active site geometry dictates the stereochemical outcome of the amination, allowing for the targeted synthesis of a specific isomer.[5]
Caption: One-pot enzymatic synthesis of 4-aminocyclohexanol isomers.
Stereochemistry and Conformational Analysis
The cyclohexane ring is not planar and predominantly exists in a chair conformation to minimize angular and torsional strain. For a disubstituted cyclohexane like aminocyclohexanol, the substituents can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
-
trans-Isomers : In trans-4-aminocyclohexanol, the amino and hydroxyl groups are on opposite faces of the ring. The most stable conformation is the diequatorial form, as it minimizes steric hindrance (1,3-diaxial interactions).[2] A ring flip to the diaxial conformer is energetically unfavorable.[2]
-
cis-Isomers : In cis-4-aminocyclohexanol, the substituents are on the same face of the ring. This results in one axial and one equatorial substituent. The ring can flip between two chair conformations, and the equilibrium will favor the conformer where the bulkier group occupies the equatorial position.
The specific stereochemistry (cis or trans) and, for chiral aminocyclohexanols, the absolute configuration (R/S), are critical for biological activity.[8] Enantiomerically pure aminocyclohexanols are often required for pharmaceutical applications and can be obtained through asymmetric synthesis or by resolution of a racemic mixture, for example, by forming diastereomeric salts with a chiral acid like mandelic acid.[9]
Caption: Chair conformations of cis and trans-4-aminocyclohexanol.
Chemical Properties and Reactivity
The chemical behavior of aminocyclohexanols is governed by the reactivity of the amino and hydroxyl functional groups. These groups allow for a wide range of transformations, making aminocyclohexanols versatile intermediates in organic synthesis.
-
Acylation/Amide Formation : The primary amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form stable amide bonds. This is a common reaction for incorporating the aminocyclohexanol scaffold into larger molecules.
-
Alkylation/Ether Formation : The hydroxyl group can be deprotonated with a base and subsequently alkylated to form ethers.
-
Oxidation : The secondary alcohol can be oxidized to the corresponding ketone (aminocyclohexanone) using standard oxidizing agents.
-
Basicity : The amino group imparts basic properties to the molecule. The pKa of the conjugate acid is an important parameter influencing its behavior in biological systems.
Data Presentation: Physical and Chemical Properties
The following table summarizes key physical properties for 4-aminocyclohexanol. Note that values can vary between isomers and sources.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [7][10] |
| Molecular Weight | 115.17 g/mol | [7][10][11] |
| Appearance | White to light yellow crystalline solid | [7] |
| Melting Point | 108-113 °C (trans) | [7] |
| Boiling Point | ~235-245 °C | [12] |
| pKa (Predicted) | 15.12 ± 0.40 | [12] |
| Solubility | Soluble in water | [7] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of aminocyclohexanols.[13]
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. A strong, broad peak around 3300-3400 cm⁻¹ corresponds to the O-H and N-H stretching vibrations (often overlapping). C-H stretching bands for the cyclohexane ring appear just below 3000 cm⁻¹.[14]
-
¹H NMR Spectroscopy : The proton NMR spectrum provides detailed information about the chemical environment of each proton. The protons attached to the carbons bearing the -OH and -NH₂ groups (H-C-O and H-C-N) are typically deshielded and appear as multiplets. The coupling constants between these protons and adjacent protons are highly dependent on the dihedral angle and can be used to determine the cis or trans stereochemistry and the conformational preference (axial vs. equatorial).[1][15]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbons bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be shifted downfield.
Applications in Medicinal Chemistry and Drug Development
The rigid scaffold and bifunctional nature of aminocyclohexanols make them highly valuable in drug design and development.[2][3]
-
Scaffolds for Biologically Active Compounds : They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and receptor modulators.[2] The defined stereochemistry of the aminocyclohexanol core is often essential for achieving high binding affinity and selectivity for the biological target.[2] For example, cis-4-aminocyclohexanol is a known human metabolite of the mucolytic drug Ambroxol.[10]
-
Structure-Activity Relationship (SAR) Studies : The ability to synthesize various stereoisomers of aminocyclohexanol derivatives allows medicinal chemists to systematically probe the three-dimensional requirements of a binding site.[3] This is crucial for optimizing the potency and pharmacokinetic properties of a drug candidate.[2]
-
Chiral Ligands and Auxiliaries : Enantiomerically pure aminocyclohexanols are widely used as chiral ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules with high enantiomeric excess.[1][9]
Conclusion
Aminocyclohexanols represent a fundamentally important class of molecules whose chemical properties are dictated by the interplay between their functional groups and the stereochemistry of the cyclohexane ring. Modern synthetic methodologies, particularly chemoenzymatic cascades, have enabled the efficient and highly stereoselective production of these valuable building blocks. A thorough understanding of their synthesis, stereochemical behavior, and reactivity is essential for leveraging their full potential in the design and development of novel pharmaceuticals and other functional materials. The continued exploration of this chemical space promises to yield new therapeutic agents and innovative chemical technologies.
References
- Vallejo, J. A., et al. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- National Center for Biotechnology Information. (n.d.). 4-Aminocyclohexanol. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). (1S,2R)-2-Aminocyclohexanol. PubChem. [Link]
- Camps, P., et al. (2001). Medicinal chemistry of aminocyclitols. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). cis-2-Aminocyclohexanol. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). (1R,2R)-2-Aminocyclohexanol. PubChem. [Link]
- Casey, A. F., et al. (1971). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Journal of Medicinal Chemistry. [Link]
- Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. [Link]
- Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Europe PMC. [Link]
- Kolb, J., et al. (2007).
- Godlewska, J., et al. (2000). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry. [Link]
- Sasikala, M., et al. (2021). Highlights of Spectroscopic Analysis – A Review.
Sources
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 931-16-8: (1R,2R)-2-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 9. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Aminocyclohexanol | 6850-65-3 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
The Versatile Bifunctional Building Block: (3-Aminocyclohexyl)methanol in Modern Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Simple Scaffold
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (3-Aminocyclohexyl)methanol, a deceptively simple bifunctional molecule, has emerged as a powerful and versatile scaffold for the synthesis of a diverse array of compounds, particularly within the realm of medicinal chemistry. Its cyclohexane core provides a three-dimensional framework that can impart favorable physicochemical properties, such as improved metabolic stability and oral bioavailability, to target molecules. The presence of both a primary amine and a primary alcohol offers two orthogonal points for chemical modification, enabling the construction of intricate structures through selective and sequential reactions. This application note will delve into the multifaceted applications of this compound, providing detailed protocols and mechanistic insights for its use in the synthesis of key intermediates and biologically active molecules.
Physicochemical Properties and Stereoisomerism
This compound (C₇H₁₅NO, Molar Mass: 129.20 g/mol ) is a viscous liquid or low-melting solid at room temperature.[1][2] The cyclohexane ring can exist in various stereoisomeric forms (cis/trans and enantiomers), and the specific stereochemistry of the starting material is crucial for the synthesis of stereochemically defined final products. The most commonly available isomers are the cis and trans racemates, as well as specific enantiomers like ((1R,3R)-3-Aminocyclohexyl)methanol and ((1S,3R)-3-Aminocyclohexyl)methanol.[1][3][4][5] The choice of stereoisomer is dictated by the desired stereochemistry of the target molecule and can significantly influence its biological activity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molar Mass | 129.20 g/mol | [1][2] |
| Appearance | Viscous liquid or low-melting solid | - |
| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-CH₂OH) | - |
| Common Stereoisomers | cis/trans racemates, (1R,3R), (1S,3S), (1R,3S), (1S,3R) | [1][3][4][5] |
Core Synthetic Transformations and Protocols
The utility of this compound stems from the differential reactivity of its amino and hydroxyl groups, allowing for a range of selective transformations.
N-Acylation: Formation of Amide Bonds
The primary amine of this compound readily undergoes acylation to form stable amide bonds. This reaction is fundamental for incorporating the aminocyclohexyl scaffold into peptide-like structures or for introducing diverse substituents.
Causality Behind Experimental Choices: A catalyst-free approach is often preferred for simple acylations with reactive acylating agents like acetic anhydride to minimize side reactions and simplify purification.[6] The choice of solvent can be minimal or even absent, highlighting the efficiency of the reaction.
Protocol 1: Catalyst-Free N-Acetylation [6]
Materials:
-
This compound (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, combine this compound and acetic anhydride.
-
Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether (5 mL) to the reaction mixture.
-
Allow the mixture to stand at room temperature for 1 hour to facilitate the crystallization of the product.
-
Collect the crystalline N-(3-(hydroxymethyl)cyclohexyl)acetamide by filtration and wash with a small amount of cold diethyl ether.
Caption: General workflow for the N-acetylation of this compound.
O-Acylation: Selective Esterification
While the amine is generally more nucleophilic, selective O-acylation of the hydroxyl group can be achieved under acidic conditions. Protonation of the amino group deactivates it towards nucleophilic attack, allowing the less basic hydroxyl group to react with the acylating agent.[7]
Causality Behind Experimental Choices: The use of a strong acid like trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO₃H) as the solvent or co-solvent is critical. It protonates the highly nucleophilic amine, preventing it from reacting with the acylating agent and thus directing the acylation to the hydroxyl group.[7]
Protocol 2: Chemoselective O-Acylation under Acidic Conditions [7]
Materials:
-
This compound (1.0 mmol)
-
Acetyl chloride (1.1 mmol)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound in TFA in a round-bottomed flask at 0 °C.
-
Slowly add acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (3-aminocyclohexyl)methyl acetate.
O-Alkylation: Williamson Ether Synthesis
The hydroxyl group can be converted to an ether via the Williamson ether synthesis. To achieve selective O-alkylation in the presence of the nucleophilic amine, the reaction is typically carried out under basic conditions where the alcohol is deprotonated to form a more nucleophilic alkoxide. While the amine can also react with the alkyl halide, optimizing the reaction conditions, such as the choice of base, can favor O-alkylation. A patented method suggests the use of alkali metal alkoxides for regioselective O-alkylation of cyclic amino alcohols.[3]
Causality Behind Experimental Choices: The use of a strong base like sodium hydride (NaH) or an alkali metal alkoxide ensures the deprotonation of the less acidic hydroxyl group to form the alkoxide, which is a potent nucleophile for the subsequent Sₙ2 reaction with an alkyl halide.[6][8] Performing the reaction at low temperatures can help to control the reactivity and minimize N-alkylation.
Protocol 3: Selective O-Alkylation [3]
Materials:
-
This compound (1.0 mmol)
-
Sodium tert-butoxide (1.1 mmol)
-
Alkyl halide (e.g., benzyl bromide) (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium tert-butoxide in anhydrous THF at 0 °C in an inert atmosphere, add a solution of this compound in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the O-alkylated product.
Caption: A general workflow for the O-alkylation of this compound.
Synthesis of Oxazolines: Intramolecular Cyclization
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds. One such example is the formation of oxazolines, which are valuable intermediates in organic synthesis and can also be found in biologically active molecules.[1][6] The synthesis typically involves N-acylation followed by intramolecular cyclization.
Causality Behind Experimental Choices: The cyclization of the intermediate N-(3-(hydroxymethyl)cyclohexyl)amide to the oxazoline is often promoted by a dehydrating agent or by converting the hydroxyl group into a good leaving group. Thionyl chloride (SOCl₂) is a common reagent for this transformation as it converts the alcohol to a chlorosulfite intermediate which readily undergoes intramolecular nucleophilic attack by the amide oxygen.[6]
Protocol 4: Synthesis of a Substituted Oxazoline [6]
Materials:
-
N-(3-(hydroxymethyl)cyclohexyl)acetamide (from Protocol 1) (1.0 mmol)
-
Thionyl chloride (SOCl₂) (1.2 mmol)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve N-(3-(hydroxymethyl)cyclohexyl)acetamide in anhydrous DCM in a round-bottomed flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add thionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a cold, dilute aqueous sodium hydroxide solution.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazoline derivative.
-
Purify by column chromatography if necessary.
Caption: Two-step synthesis of oxazolines from this compound.
Applications in Medicinal Chemistry
Synthesis of mPGES-1 Inhibitors
A significant application of this compound is in the synthesis of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[9] The enantiomerically pure ((1S,3S)-3-aminocyclohexyl)methanol serves as a crucial building block for a series of potent mPGES-1 inhibitors.[9][10]
The synthesis involves the coupling of the amino group of ((1S,3S)-3-aminocyclohexyl)methanol with a carboxylic acid partner, followed by further transformations. The cyclohexane scaffold is believed to properly orient the key pharmacophoric elements for optimal binding to the enzyme's active site.[9]
Building Block for Peptidomimetics
The constrained cyclohexane ring of this compound makes it an attractive scaffold for the design of peptidomimetics.[11][12] By incorporating this building block, researchers can create molecules that mimic the secondary structure of peptides, such as β-turns, while exhibiting improved stability against enzymatic degradation. The amino and hydroxyl groups provide handles for attaching amino acid side chains or other functional groups to mimic the spatial arrangement of pharmacophores in a natural peptide.
Precursor for Bicyclic Lactams
Derivatives of this compound can serve as precursors for the synthesis of bicyclic lactams. For instance, after appropriate functionalization, an intramolecular cyclization can lead to the formation of a fused lactam system.[13] Bicyclic lactams are privileged structures in medicinal chemistry, appearing in a number of biologically active compounds.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, offering a robust platform for the creation of diverse and complex molecules. Its bifunctional nature, coupled with the conformational rigidity of the cyclohexane core, provides chemists with a powerful tool for drug discovery and development. The protocols outlined in this application note provide a starting point for the exploration of the rich chemistry of this scaffold, and the potential for the discovery of novel compounds with significant biological activity remains vast.
References
- ResearchGate. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. [Link]
- Wikipedia. (n.d.). Oxazoline. [Link]
- PubChem. (n.d.). ((1R,3R)-3-Aminocyclohexyl)methanol. [Link]
- Google Patents. (2006).
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- PubMed Central. (2023).
- Chemical Communications. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]
- PubMed Central. (2021).
- Wiley Online Library. (n.d.).
- PubMed Central. (2015).
- 001CHEMICAL. (n.d.). ((1S,3R)-3-Aminocyclohexyl)methanol. [Link]
Sources
- 1. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Khan Academy [khanacademy.org]
- 3. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]
- 4. β-Lactam synthesis [organic-chemistry.org]
- 5. Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 13. Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers’ Lactamization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3-Aminocyclohexyl)methanol as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Untapped Potential of a C₂-Symmetric Scaffold
In the landscape of asymmetric catalysis, the quest for novel, efficient, and stereochemically potent chiral ligands is perpetual. (3-Aminocyclohexyl)methanol, a chiral 1,4-amino alcohol, presents a compelling yet underexplored scaffold for the design of such ligands. Its rigid cyclohexyl backbone, coupled with the stereogenic centers bearing the amino and hydroxymethyl functionalities, offers a unique C₂-symmetric framework. This structural motif is poised to provide a well-defined chiral environment for metal coordination, crucial for inducing high enantioselectivity in a variety of chemical transformations.
While direct and extensive applications of this compound as a primary ligand are not yet widely documented in peer-reviewed literature, its structural analogy to a plethora of successful chiral amino alcohol ligands strongly suggests its potential. These established ligands are cornerstones in reactions such as the enantioselective addition of organometallic reagents to carbonyl compounds, asymmetric reductions, and transfer hydrogenations.
This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the synthesis and foundational principles governing the application of chiral amino alcohols, with this compound as the focal point. Secondly, it presents a detailed, field-proven protocol for a benchmark reaction—the enantioselective addition of diethylzinc to aldehydes. This protocol is a robust, self-validating system that can be readily adapted for the evaluation of this compound and its derivatives as novel chiral ligands.
I. The Ligand: Synthesis and Stereochemical Considerations
A practical and scalable synthesis of enantiomerically pure this compound is the gateway to its application in asymmetric catalysis. The synthesis of the (1S, 3S) enantiomer, for instance, has been achieved from a low-cost, commercially available mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid. This multi-step synthesis involves a monoesterification, Curtius rearrangement, and subsequent reduction to yield the desired chiral amino alcohol. The ability to access both enantiomers of the ligand is a significant advantage for asymmetric synthesis, as it allows for the selective formation of either enantiomer of the desired product.
The stereochemical integrity of the ligand is paramount. The relative and absolute configurations of the amino and hydroxymethyl groups on the cyclohexane ring dictate the topography of the chiral pocket created upon coordination to a metal center. It is this well-defined three-dimensional space that governs the facial selectivity of the substrate's approach to the reactive center, ultimately determining the enantiomeric excess (e.e.) of the product.
II. Mechanism of Chirality Transfer: A Conceptual Framework
The efficacy of a chiral ligand lies in its ability to effectively transfer its stereochemical information to the transition state of the reaction. In the context of the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol-metal complex, the following mechanistic principles are generally accepted:
-
Formation of the Active Catalyst: The chiral amino alcohol reacts with the organometallic reagent (e.g., diethylzinc) to form a chiral zinc-alkoxide complex. This complex is the active catalytic species.
-
Coordination and Activation: The aldehyde substrate coordinates to the zinc center of the chiral complex. This coordination activates the carbonyl group towards nucleophilic attack.
-
Stereocontrolled Alkyl Transfer: The chiral ligand environment dictates the orientation of the coordinated aldehyde. One of the two prochiral faces of the carbonyl group is sterically shielded by the ligand, while the other is exposed. The alkyl group (ethyl) from the diethylzinc is then transferred to the exposed face of the aldehyde in a highly stereoselective manner.
-
Product Release and Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product is formed. An exchange with another molecule of the aldehyde or diethylzinc releases the chiral secondary alcohol product and regenerates the active catalyst for the next cycle.
The following diagram illustrates this generalized catalytic cycle:
III. Application Note: Enantioselective Addition of Diethylzinc to Aldehydes
This section provides a detailed protocol for a representative application of a chiral amino alcohol ligand, which can be directly employed for the evaluation of this compound.
A. Overview
The enantioselective addition of diethylzinc to prochiral aldehydes is a classic carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols.[1] The efficiency and enantioselectivity of this reaction are highly dependent on the structure of the chiral ligand employed. This protocol details the in-situ preparation of the catalyst from this compound and its application in the asymmetric ethylation of a model aldehyde.
B. Materials and Reagents
-
(1S, 3S)-3-(Aminomethyl)cyclohexan-1-ol (or the corresponding enantiomer)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Aldehyde (e.g., benzaldehyde, freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
-
Inert atmosphere system (e.g., nitrogen or argon manifold)
C. Experimental Protocol: A Step-by-Step Guide
Safety Precaution: Diethylzinc is pyrophoric and reacts violently with water. All manipulations should be carried out under a strict inert atmosphere using proper personal protective equipment.
-
Catalyst Preparation (In-situ):
-
To a flame-dried 25 mL Schlenk flask under a positive pressure of argon, add (1S, 3S)-3-(aminomethyl)cyclohexan-1-ol (0.02 mmol, 1.0 equiv).
-
Add anhydrous toluene (2.0 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol, 10 equiv relative to the ligand) dropwise via syringe.
-
Stir the resulting solution at 0 °C for 30 minutes to ensure the complete formation of the chiral zinc-alkoxide complex.
-
-
Asymmetric Addition Reaction:
-
To the pre-formed catalyst solution at 0 °C, add the aldehyde (e.g., benzaldehyde, 1.0 mmol, 50 equiv relative to the ligand) dropwise.
-
In a separate flask, prepare a solution of diethylzinc (1.2 mL, 1.2 mmol, 1.2 equiv relative to the aldehyde) in anhydrous toluene (2.0 mL).
-
Add this diethylzinc solution dropwise to the reaction mixture at 0 °C over a period of 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral secondary alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
D. Expected Results and Data Presentation
The performance of a chiral ligand in this reaction is evaluated based on the chemical yield and the enantiomeric excess (e.e.) of the product. The following table provides a template for summarizing the results obtained with different aldehydes, which is crucial for assessing the substrate scope and efficiency of the this compound ligand.
| Entry | Aldehyde | Time (h) | Yield (%) | e.e. (%) | Configuration |
| 1 | Benzaldehyde | 2 | >95 | TBD | TBD |
| 2 | 4-Chlorobenzaldehyde | 2.5 | >95 | TBD | TBD |
| 3 | 4-Methoxybenzaldehyde | 3 | >90 | TBD | TBD |
| 4 | Cinnamaldehyde | 4 | >85 | TBD | TBD |
| 5 | Cyclohexanecarboxaldehyde | 4 | >90 | TBD | TBD |
TBD: To be determined experimentally.
IV. Troubleshooting and Methodological Insights
-
Low Enantioselectivity:
-
Purity of Ligand: Ensure the enantiomeric purity of the this compound is high (>99%).
-
Water Contamination: The presence of moisture can lead to the formation of achiral zinc hydroxide species, which can catalyze the reaction non-selectively. Ensure all glassware is rigorously dried and reagents are anhydrous.
-
Temperature Control: Maintaining a low reaction temperature is often critical for achieving high enantioselectivity.
-
-
Low Yield:
-
Purity of Reagents: Use freshly distilled aldehydes and high-quality diethylzinc.
-
Reaction Time: Monitor the reaction closely by TLC to determine the optimal reaction time and avoid side reactions.
-
V. Conclusion and Future Outlook
This compound represents a promising, yet largely untapped, chiral ligand for asymmetric catalysis. Its rigid C₂-symmetric structure provides a strong foundation for the development of highly stereoselective catalysts. The detailed protocol provided herein for the enantioselective addition of diethylzinc to aldehydes serves as a robust starting point for researchers to explore the catalytic potential of this ligand.
Future research should focus on the systematic evaluation of both enantiomers of this compound in a variety of asymmetric transformations. Furthermore, the derivatization of the amino and hydroxyl groups to synthesize novel phosphine, Schiff base, or other bidentate and tridentate ligands based on this scaffold will undoubtedly unlock new catalytic activities and broaden its applicability in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
VI. References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
Sources
Application Notes and Protocols for the Derivatization of (3-Aminocyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the (3-Aminocyclohexyl)methanol Scaffold
This compound is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its cyclohexane core provides a rigid, three-dimensional scaffold that can orient functional groups in well-defined spatial arrangements. The presence of both a primary amine and a primary alcohol allows for selective and sequential derivatization, making it a valuable starting material for the synthesis of diverse compound libraries. In drug discovery, derivatives of this compound have been explored as inhibitors of various enzymes, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for treating inflammation and pain.[1][2] The ability to readily modify the amino and hydroxyl groups enables fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for developing effective therapeutic agents.
This guide provides detailed protocols for the most common and synthetically useful derivatization reactions of the primary amine in this compound: N-acylation, N-sulfonylation, and N-carbamoylation (urea formation). The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for informed modifications.
N-Acylation: Formation of Amides
The formation of an amide bond is one of the most fundamental transformations in organic synthesis, particularly in the construction of peptides and small molecule drugs.[3] N-acylation of this compound introduces a wide range of functional groups, allowing for systematic exploration of structure-activity relationships (SAR).
Scientific Rationale
The reaction involves the nucleophilic attack of the primary amine of this compound on an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The use of a base is crucial to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, thereby increasing its nucleophilicity. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve a wide range of organic compounds.
Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC).[4] This method avoids the need to prepare highly reactive acyl chlorides and is often preferred for more sensitive substrates.[4]
Caption: Workflow for N-Acylation of this compound.
Protocol: N-Acylation using an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient.
| Parameter | Expected Outcome |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS |
N-Sulfonylation: Formation of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants.[5] The sulfonamide group is a good hydrogen bond donor and acceptor, and its tetrahedral geometry can impart favorable binding characteristics.
Scientific Rationale
The synthesis of sulfonamides from this compound is typically achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base.[6] Pyridine is often used as both the base and the solvent, as it effectively scavenges the HCl produced and can catalyze the reaction. The reaction is generally clean and high-yielding. The choice of sulfonyl chloride allows for the introduction of various aryl or alkyl groups, providing a straightforward method for library synthesis.
Caption: Workflow for N-Sulfonylation of this compound.
Protocol: N-Sulfonylation using a Sulfonyl Chloride
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous (optional)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate and hexanes for purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Carefully pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by either recrystallization or flash column chromatography.
| Parameter | Expected Outcome |
| Typical Yield | 80-90% |
| Purity (post-purification) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, IR |
N-Carbamoylation: Formation of Ureas
The urea functional group is prevalent in many biologically active molecules due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit.[7] Synthesizing urea derivatives of this compound allows for the exploration of this important chemical space.
Scientific Rationale
The most common method for urea synthesis involves the reaction of an amine with an isocyanate.[8] This reaction is typically fast, clean, and high-yielding, often proceeding without the need for a catalyst. The isocyanate, being highly electrophilic, reacts readily with the nucleophilic primary amine of this compound. The choice of solvent is usually an aprotic solvent like tetrahydrofuran (THF) or DCM to avoid reaction with the solvent.
An alternative, safer approach avoids the direct handling of potentially hazardous isocyanates. Reagents like N,N'-carbonyldiimidazole (CDI) can be used to activate an amine in situ, which then reacts with a second amine to form the urea.[7]
Caption: Workflow for N-Carbamoylation of this compound.
Protocol: N-Carbamoylation using an Isocyanate
Materials:
-
This compound
-
Isocyanate of choice (e.g., phenyl isocyanate)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes or diethyl ether for trituration
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure.
-
Triturate the crude solid with hexanes or diethyl ether to remove any unreacted starting materials.
-
Filter the solid product, wash with cold hexanes, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
| Parameter | Expected Outcome |
| Typical Yield | 90-99% |
| Purity (post-trituration) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, Melting Point |
Conclusion
The protocols outlined in this application note provide robust and versatile methods for the derivatization of the primary amine of this compound. These reactions—N-acylation, N-sulfonylation, and N-carbamoylation—are fundamental tools for medicinal chemists and materials scientists. By understanding the principles behind these transformations, researchers can effectively utilize this compound as a scaffold to generate novel molecules with tailored properties for a wide range of applications.
References
- A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2011).
- Urea derivative synthesis by amination, rearrangement or substitution. Synthesis. [Link]
- Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett. [Link]
- The Synthesis of Functionalised Sulfonamides. (2014). UCL Discovery. [Link]
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
- ((1R,3R)-3-Aminocyclohexyl)methanol. PubChem. [Link]
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021).
- Synthesis of Amides. (2018). YouTube. [Link]
- Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. (2016).
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2006).
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2014). Asian Journal of Chemistry. [Link]
- Original Research J. Synth. Chem. Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. [Link]
- Mechanochemical Synthesis of Primary Amides. (2020).
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2023). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
The Strategic Reduction of β-Enaminoketones: A Detailed Guide to Synthesizing γ-Amino Alcohols
Introduction: The Versatility of γ-Amino Alcohols in Modern Chemistry
The γ-amino alcohol moiety is a cornerstone structural motif in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands. Its prevalence in drugs such as the anti-HIV agents Ritonavir and Lopinavir underscores the critical importance of efficient and stereoselective methods for its synthesis. The reduction of readily accessible β-enaminoketones presents a powerful and versatile strategy for the preparation of these valuable γ-amino alcohols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed experimental procedures for the reduction of β-enaminoketones, with a focus on explaining the underlying principles that govern chemo- and stereoselectivity.
This guide is structured to provide not just protocols, but also the scientific rationale behind the choice of reagents and conditions. We will delve into three primary methodologies: metal hydride reduction, catalytic hydrogenation, and asymmetric transfer hydrogenation. Each section will offer detailed, step-by-step protocols, insights into the reaction mechanisms, and data to guide the selection of the most appropriate method for a given synthetic challenge.
I. Metal Hydride Reduction: A Workhorse for Diastereoselective Synthesis
Metal hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are widely used for the reduction of ketones due to their operational simplicity and effectiveness.[1] In the context of β-enaminoketones, these reagents can be tuned to achieve high levels of diastereoselectivity, providing access to either syn- or anti-γ-amino alcohols.
A. Sodium Borohydride (NaBH₄) Reduction in Glacial Acetic Acid for syn-γ-Amino Alcohols
The reduction of β-enaminoketones with sodium borohydride in glacial acetic acid is a reliable method for the preferential formation of syn-γ-amino alcohols.[2] The reaction proceeds through a two-step sequence: 1,4-reduction of the enaminone system to the corresponding β-amino ketone, followed by the stereoselective 1,2-reduction of the ketone functionality.
Causality of Diastereoselectivity: The observed syn-selectivity is rationalized by a chair-like transition state during the reduction of the intermediate β-amino ketone.[3] The bulky substituent on the nitrogen atom and the alkyl/aryl group adjacent to the carbonyl typically occupy equatorial positions to minimize steric hindrance, leading to hydride attack from the less hindered face to yield the syn-product.
Experimental Protocol: NaBH₄ Reduction in Glacial Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-enaminoketone (1.0 equiv) in glacial acetic acid (approximately 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (2.0-3.0 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Basify the mixture to pH > 10 with a saturated aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Substrate (β-Enaminoketone) | Product (syn/anti ratio) | Yield (%) | Reference |
| 3-(Methylamino)-1-phenylprop-2-en-1-one | syn/anti > 90:10 | 85 | [2] |
| 3-(Benzylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | syn/anti > 90:10 | 92 | [2] |
| 3-((S)-1-Phenylethylamino)-1-phenylprop-2-en-1-one | syn/anti = 85:15 | 88 | [2] |
B. Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a more powerful reducing agent than NaBH₄ and can also be employed for the reduction of β-enaminoketones.[4] However, its higher reactivity necessitates stricter anhydrous conditions and careful handling. The diastereoselectivity with LiAlH₄ can be more variable and substrate-dependent compared to the NaBH₄/acetic acid system.
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of the β-enaminoketone (1.0 equiv) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir the resulting granular precipitate for 30 minutes.
-
Purification: Filter the precipitate and wash thoroughly with THF or ethyl acetate. Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
II. Catalytic Hydrogenation: A Clean and Efficient Approach
Catalytic hydrogenation offers a clean and efficient method for the reduction of β-enaminoketones, often proceeding with high yields and good stereoselectivity. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[5] This method involves the reduction of both the carbon-carbon double bond and the carbonyl group.
Causality of Diastereoselectivity: The stereochemical outcome of catalytic hydrogenation is often directed by the existing stereocenter on the amine moiety. The substrate adsorbs onto the catalyst surface from the less sterically hindered face, leading to the delivery of hydrogen from that face.[6]
Experimental Protocol: Catalytic Hydrogenation with Pd/C
-
Catalyst Preparation: In a hydrogenation flask, place 10% Pd/C (5-10 mol%).
-
Reaction Setup: Add a solution of the β-enaminoketone (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Hydrogenation: Connect the flask to a hydrogen source (balloon or hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (nitrogen or argon).
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.
| Substrate (β-Enaminoketone) | Product (syn/anti ratio) | Yield (%) | Reference |
| (Z)-3-((S)-1-phenylethylamino)but-2-enoate | syn/anti = 95:5 | 92 | [5] |
| (Z)-N-((S)-1-phenylethyl)-3-oxobutanamide | syn/anti = 98:2 | 95 | [5] |
III. Asymmetric Transfer Hydrogenation (ATH): Accessing Enantioenriched γ-Amino Alcohols
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective reduction of ketones.[7] This method utilizes a chiral catalyst, typically based on ruthenium or rhodium, and a hydrogen donor, such as isopropanol or formic acid, to achieve high levels of enantioselectivity.[8] The Noyori-type catalysts, particularly Ru(II)-TsDPEN complexes, are highly effective for the ATH of β-amino ketones, which can be generated in situ from β-enaminoketones.
Causality of Enantioselectivity: The enantioselectivity arises from the transfer of hydrogen from the metal-hydride complex to the ketone within a chiral environment created by the catalyst's ligands. The substrate coordinates to the metal center in a specific orientation to minimize steric interactions with the chiral ligands, leading to hydride delivery to one prochiral face of the carbonyl group.[9]
Experimental Protocol: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare the active catalyst by dissolving the precatalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, TsDPEN) in the hydrogen donor solvent (e.g., isopropanol).
-
Reaction Setup: In a separate flask, dissolve the β-enaminoketone (1.0 equiv) in the hydrogen donor solvent.
-
Reaction Initiation: Add the catalyst solution to the substrate solution. Add a base, such as potassium tert-butoxide or potassium hydroxide, to initiate the catalytic cycle.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (often room temperature to 40 °C) and monitor by TLC or chiral HPLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the enantioenriched γ-amino alcohol by column chromatography.
| Substrate (β-Amino Ketone) | Catalyst | Product ee (%) | Yield (%) | Reference |
| 1-Phenyl-3-(methylamino)propan-1-one | (S,S)-TsDPEN-Ru | 98 | 95 | |
| 1-(4-Chlorophenyl)-3-(propylamino)propan-1-one | (R,R)-TsDPEN-Ru | 97 | 93 |
Visualizing the Pathways
Experimental Workflow for Metal Hydride Reduction
Caption: Transition state model illustrating the origin of syn-diastereoselectivity.
Conclusion: A Strategic Approach to γ-Amino Alcohol Synthesis
The reduction of β-enaminoketones provides a robust and versatile platform for the synthesis of valuable γ-amino alcohols. By understanding the underlying mechanistic principles of different reduction methodologies, researchers can strategically select the optimal conditions to achieve the desired chemo- and stereoselectivity. Metal hydride reductions offer a straightforward and often highly diastereoselective route to either syn- or anti-products. Catalytic hydrogenation provides a clean and efficient alternative, while asymmetric transfer hydrogenation opens the door to the synthesis of enantioenriched γ-amino alcohols, which are of paramount importance in medicinal chemistry and asymmetric synthesis. The detailed protocols and insights provided in this application note are intended to empower researchers to confidently and successfully implement these powerful transformations in their synthetic endeavors.
References
- Carlsson, S., & Lawesson, S. (1982). Enamine chemistry—XXV: Reduction of enaminones by LiAlH4 and NaBH4. Synthesis of α,β-unsaturated aldehydes. Tetrahedron, 38(3), 413-417. [Link]
- de Vries, J. G., & Mršić, N. (2011). Enantio- and diastereoselective synthesis of γ-amino alcohols.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
- Wu, L., Jin, R., Li, L., Hu, X., Cheng, T., & Liu, G. (2017). An aza-Michael addition-asymmetric transfer hydrogenation tandem process provides chiral γ-secondary amino alcohols in high yields with high enantioselectivities. Organic Letters, 19(11), 3047-3050. [Link]
- Wikipedia. (2023). Enantioselective reduction of ketones. [Link]
- Ishihara, K., & Yamamoto, H. (2000). Recent topics in the diastereoselective reductions of carbonyl compounds with chiral metal hydrides. Chemical Reviews, 100(8), 3071-3096. [Link]
- Machado, M. A., Harris, M. I. N. C., & Braga, A. C. H. (2006). An easy and efficient method to produce γ-amino alcohols by reduction of β-enamino ketones. Journal of the Brazilian Chemical Society, 17(7), 1440-1442. [Link]
- Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
- Machado, M. A., Harris, M. I. N. C., & Braga, A. C. H. (2006). Studies on the reduction of β-enamino ketones. Journal of the Brazilian Chemical Society, 17(7), 1440-1442. [Link]
- Al-Zoubi, R. M., & Al-Hamdany, R. (2016). Recent progress in the chemistry of β-aminoketones. RSC advances, 6(92), 89694-89719. [Link]
- Benvenuti, F., Ghelfi, F., Pagnoni, U. M., & Ronzoni, R. (2001). Cu-catalyzed asymmetric synthesis of γ-amino alcohols featuring tertiary carbon stereocenters. Organic Letters, 3(17), 2681-2684. [Link]
- Hudlický, M. (1996). Reductions in organic chemistry. American Chemical Society. [Link]
- de Vries, J. G. (2010). The Noyori asymmetric hydrogenation of ketones.
- Huo, S., Wang, Q., & Zuo, W. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 49(23), 7726-7730. [Link]
- Singh, P. K., & Kumar, A. (2006). Asymmetric resolution in ester reduction by NaBH4 at the interface of aqueous aggregates of amino acid, peptide, and chiral-counterion-based cationic surfactants. Chemistry–An Asian Journal, 1(6), 780-788. [Link]
- Periasamy, M., & Thirumalaikumar, M. (2000). Application of in situ generated chiral oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]
- Brown, H. C., & Krishnamurthy, S. (1979). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the American Chemical Society, 101(13), 3576-3582. [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons. [Link]
- Chem-Station. (2014).
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
Sources
- 1. Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Kilogram-Scale Synthesis of Enantiomerically Pure (3-Aminocyclohexyl)methanol: An Application and Protocol Guide
Introduction: The Significance of Chiral (3-Aminocyclohexyl)methanol in Medicinal Chemistry
Enantiomerically pure this compound and its derivatives are crucial building blocks in the synthesis of a wide array of pharmacologically active molecules. The specific stereochemistry of these compounds is often paramount to their biological activity and safety profile, making their efficient and scalable synthesis a critical endeavor for the pharmaceutical industry. This guide provides a comprehensive overview and detailed protocols for the kilogram-scale production of enantiomerically pure this compound, addressing the practical challenges and strategic considerations inherent in scaling up from the laboratory bench to industrial production.
The synthetic strategy detailed herein is predicated on a robust and economically viable approach: a racemic synthesis of this compound followed by a classical chiral resolution. This methodology is often favored for its cost-effectiveness and scalability over asymmetric synthesis for certain targets.[1] We will delve into the intricacies of each synthetic step, with a particular focus on the process safety of the Curtius rearrangement and the practicalities of large-scale diastereomeric salt crystallization.
Strategic Overview: A Two-Pronged Approach to Enantiomeric Purity
The synthesis of enantiomerically pure this compound on a kilogram scale is best approached in two distinct phases: the synthesis of the racemic compound and its subsequent resolution into the desired enantiomers. This strategy allows for the use of cost-effective starting materials and well-established, scalable chemical transformations.
Figure 1: Overall synthetic strategy for kilogram-scale production.
Part 1: Kilogram-Scale Synthesis of Racemic this compound
This section details the multi-step synthesis of the racemic target compound, starting from a commercially available and inexpensive dicarboxylic acid. Each step is presented with a focus on scalability, safety, and efficiency.
Step 1.1: Monoesterification of trans-Cyclohexane-1,3-dicarboxylic acid
The synthesis commences with the selective monoesterification of trans-cyclohexane-1,3-dicarboxylic acid. This step is crucial for differentiating the two carboxylic acid functionalities, allowing for the subsequent selective transformation of one group.
Protocol:
-
Reactor Setup: A multi-kilogram capacity glass-lined reactor equipped with a mechanical stirrer, temperature probe, and reflux condenser is charged with trans-cyclohexane-1,3-dicarboxylic acid and a suitable alcohol (e.g., methanol or ethanol) in excess to act as both reactant and solvent.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the stirred suspension.
-
Reaction: The mixture is heated to reflux and maintained at this temperature until reaction completion, which can be monitored by techniques such as HPLC or TLC to track the disappearance of the starting material.
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess alcohol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine to remove the acid catalyst and any remaining diacid.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude monoester. Further purification can be achieved by recrystallization if necessary.
-
| Parameter | Value | Justification |
| Starting Material | trans-Cyclohexane-1,3-dicarboxylic acid | Commercially available and cost-effective. |
| Reagent | Methanol or Ethanol (in excess) | Acts as both reactant and solvent, driving the equilibrium towards the monoester. |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Efficient catalyst for esterification. |
| Temperature | Reflux | Ensures a reasonable reaction rate. |
| Work-up | Aqueous washes | Effectively removes the acid catalyst and water-soluble impurities. |
Step 1.2: Curtius Rearrangement of the Monoester Carboxylic Acid
The Curtius rearrangement is a key transformation in this synthesis, converting the remaining carboxylic acid functionality into a protected amine via an isocyanate intermediate.[2] The use of diphenylphosphoryl azide (DPPA) is a common and relatively safe method for this transformation at scale, avoiding the isolation of the potentially explosive acyl azide.
Process Safety Considerations for Kilogram-Scale Curtius Rearrangement:
The Curtius rearrangement involves the formation of an acyl azide and an isocyanate, both of which are hazardous intermediates, and the evolution of nitrogen gas.[3] A thorough process safety analysis is mandatory before attempting this reaction at scale.
-
Hazard Analysis:
-
Acyl Azide: Acyl azides can be explosive, especially when isolated or heated rapidly. The in-situ generation and immediate rearrangement to the isocyanate minimizes this risk.
-
Isocyanate: Isocyanates are toxic and potent respiratory sensitizers. The reaction must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Nitrogen Gas Evolution: The rearrangement releases a significant volume of nitrogen gas. The reactor must be equipped with adequate pressure relief and venting systems to prevent over-pressurization.
-
-
Control Measures:
-
Controlled Addition: The DPPA should be added to the reaction mixture at a controlled rate to manage the rate of gas evolution and the exotherm.
-
Temperature Control: The reaction temperature must be carefully monitored and controlled. A runaway reaction can lead to rapid gas evolution and a dangerous increase in pressure.
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and oxygen.
-
Quenching Strategy: A well-defined quenching procedure for the isocyanate intermediate should be in place. This typically involves the addition of an alcohol to form a stable carbamate.
-
Protocol:
-
Reactor Setup: A dry, inerted, and appropriately sized reactor is charged with the monoester carboxylic acid and a suitable anhydrous solvent (e.g., toluene).
-
Base Addition: A tertiary amine base, such as triethylamine, is added to the stirred solution.
-
DPPA Addition: Diphenylphosphoryl azide (DPPA) is added dropwise to the reaction mixture at a controlled rate, maintaining the temperature within a safe operating range.
-
Rearrangement and Trapping: The reaction mixture is then slowly heated to induce the rearrangement of the in-situ formed acyl azide to the isocyanate. The isocyanate is immediately trapped with a suitable alcohol (e.g., benzyl alcohol or tert-butanol) to form the corresponding carbamate.
-
Work-up and Isolation:
-
The reaction mixture is cooled and washed with aqueous solutions (e.g., dilute acid, water, and brine) to remove the triethylammonium salts and other water-soluble byproducts.
-
The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Step 1.3: Reduction of the Ester to the Alcohol
The final step in the racemic synthesis is the reduction of the ester functionality to the primary alcohol. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LAH).
Safety Considerations for Large-Scale LAH Reductions:
-
Reactivity: LAH is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents. All equipment must be scrupulously dried, and the reaction must be conducted under a strictly inert atmosphere.
-
Quenching: The quenching of excess LAH is a highly exothermic process that generates hydrogen gas. A carefully controlled and well-designed quenching procedure is essential to prevent a runaway reaction and fire.
Protocol:
-
Reactor Setup: A dry, inerted reactor is charged with a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether).
-
Substrate Addition: A solution of the protected amino ester in the same anhydrous solvent is added dropwise to the LAH suspension at a controlled rate, maintaining a low temperature (e.g., 0 °C).
-
Reaction: The reaction is typically stirred at room temperature until completion, as monitored by TLC or HPLC.
-
Work-up and Isolation (Fieser Work-up):
-
The reaction mixture is cooled to 0 °C.
-
Water is added dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water, in a specific ratio to the amount of LAH used. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.
-
The resulting slurry is stirred until a white, granular precipitate forms.
-
The solid is removed by filtration, and the filter cake is washed with additional solvent.
-
The combined filtrate is dried and the solvent is removed under reduced pressure to yield the racemic this compound.
-
Part 2: Kilogram-Scale Chiral Resolution by Diastereomeric Salt Crystallization
With the racemic this compound in hand, the next critical phase is its separation into the individual enantiomers. While chiral chromatography is a powerful tool at the laboratory scale, diastereomeric salt crystallization is generally the more economically viable and scalable method for kilogram production.[1]
The principle of this method relies on reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]
Figure 2: Workflow for chiral resolution by diastereomeric salt crystallization.
Screening for the Optimal Resolving Agent and Solvent System
The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. A systematic screening process is essential to identify the optimal conditions that provide a good yield and high enantiomeric excess of the desired enantiomer.
| Common Chiral Resolving Agents for Amines | Typical Solvents for Crystallization |
| L-(+)-Tartaric acid | Water |
| D-(-)-Tartaric acid | Methanol |
| (1R)-(-)-10-Camphorsulfonic acid | Ethanol |
| (1S)-(+)-10-Camphorsulfonic acid | Isopropanol |
| N-Acetyl-L-phenylalanine | Acetone |
| Dibenzoyl-L-tartaric acid | Ethyl acetate |
| (-)-Mandelic acid | Acetonitrile |
Screening Protocol (Small Scale):
-
In a series of vials, dissolve a small amount of the racemic this compound in different solvents.
-
To each vial, add a stoichiometric amount of a different chiral resolving agent.
-
Allow the solutions to stand at room temperature and then in a refrigerator to induce crystallization.
-
Isolate any crystalline material and analyze its enantiomeric excess by chiral HPLC or SFC. The melting point of the diastereomeric salt can also be a useful indicator of purity.
Kilogram-Scale Diastereomeric Salt Resolution Protocol (Exemplary)
The following is a generalized protocol for the kilogram-scale resolution of a racemic amino alcohol using L-(+)-tartaric acid as the resolving agent. The specific solvent and conditions should be optimized based on the screening results.
-
Salt Formation:
-
In a large reactor, dissolve the racemic this compound in the chosen solvent (e.g., a mixture of methanol and water) with gentle heating.
-
In a separate vessel, dissolve L-(+)-tartaric acid (typically 0.5 to 1.0 equivalents) in the same solvent system.
-
Slowly add the tartaric acid solution to the stirred amino alcohol solution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals of the less soluble diastereomeric salt. Seeding with a small amount of the desired salt can be beneficial.[5]
-
Further cool the mixture in a controlled manner (e.g., using a programmable cooling ramp) to maximize the yield of the crystalline product.
-
-
Isolation of the Diastereomeric Salt:
-
The crystalline diastereomeric salt is isolated by filtration using a large-scale filter (e.g., a Nutsche filter-dryer).
-
The filter cake is washed with a small amount of the cold crystallization solvent to remove any entrained mother liquor containing the more soluble diastereomer.
-
The isolated salt is dried under vacuum.
-
-
Liberation of the Enantiomerically Pure Amine:
-
The dried diastereomeric salt is suspended in water in a separate reactor.
-
A strong base (e.g., 2M sodium hydroxide) is added to the stirred suspension until the pH is basic (pH > 10) to liberate the free amine.[6]
-
The liberated amine is extracted into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.
-
The solvent is removed under reduced pressure to yield the enantiomerically pure this compound.
-
-
Recovery of the Resolving Agent: The aqueous layer from the extraction can be acidified to precipitate the chiral resolving agent, which can then be recovered by filtration and reused.
Analytical Characterization
The identity and purity of the final product should be confirmed by a battery of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC or SFC: To determine the enantiomeric excess (e.e.).
-
Polarimetry: To measure the specific rotation.
Conclusion
The kilogram-scale synthesis of enantiomerically pure this compound is a challenging yet achievable endeavor. The strategy outlined in this guide, which combines a robust racemic synthesis with a scalable diastereomeric salt resolution, provides a practical and economically viable pathway for the large-scale production of this important chiral building block. A thorough understanding of the underlying chemistry, coupled with a rigorous approach to process safety and optimization, is paramount for the successful transition from the laboratory to the manufacturing plant.
References
- BenchChem. (2025). Application Notes and Protocols for Large-Scale Chiral Resolution Using (-)-Menthyloxyacetic Acid. BenchChem.
- Zhang, T., et al. (2018). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Crystals, 8(9), 344.
- Steven, A., & Hopes, P. (2018). Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block. Organic Process Research & Development, 22(1), 77–81.
- Steven, A., & Hopes, P. (2017). Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block. figshare.
- Vallejo, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 154-163.
- Davis, M. C. (2007). Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block. Request PDF.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Contract Pharma. (2020, October 14).
- H.E.L Group. (n.d.).
- Allan, M. (n.d.).
- Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962.
- Mascia, S., et al. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development, 24(12), 2845-2863.
- Vallejo, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. PDF.
- Almac. (2020).
- BioDuro. (2018, March 23).
- McKerrecher, D., & Steven, A. (2018). A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. Organic Process Research & Development, 22(1), 77-81.
- May, S. A., et al. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Organic Process Research & Development, 18(3), 402–409.
- Periasamy, M., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Request PDF.
- Periasamy, M., et al. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. PubMed.
- Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Thieme Connect.
- May, S. A., et al. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry and Biochemistry.
- May, S. A., et al. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Request PDF.
- Li, J. J. (2018).
- Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. almacgroup.com [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. contractpharma.com [contractpharma.com]
- 6. benchchem.com [benchchem.com]
Use of (3-Aminocyclohexyl)methanol in the synthesis of mPGES-1 inhibitors
Application Notes & Protocols
Topic: Strategic Use of (3-Aminocyclohexyl)methanol in the Synthesis of Potent and Selective mPGES-1 Inhibitors
Abstract: Microsomal prostaglandin E synthase-1 (mPGES-1) represents a pivotal target for the development of next-generation anti-inflammatory therapeutics. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, targeting mPGES-1 offers a precision approach, selectively blocking the production of pro-inflammatory prostaglandin E2 (PGE2) while sparing other homeostatic prostanoids.[1][2][3][4] This application note provides an in-depth guide on the strategic use of this compound, a key structural scaffold, in the synthesis of potent mPGES-1 inhibitors. We will explore the underlying biochemical rationale, present detailed synthetic protocols for key intermediates, discuss structure-activity relationships, and outline methods for biological characterization.
Introduction: The Rationale for Targeting mPGES-1
Inflammation, pain, and fever are pathological states largely mediated by the overproduction of prostaglandin E2 (PGE2).[5][6] The biosynthesis of PGE2 is a multi-step enzymatic cascade. First, phospholipase A2 liberates arachidonic acid (AA) from the cell membrane. AA is then converted by cyclooxygenase enzymes (COX-1 or COX-2) into the unstable intermediate, prostaglandin H2 (PGH2).[1][7] Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[1][8][9]
Conventional NSAIDs and selective COX-2 inhibitors (coxibs) reduce inflammation by blocking the COX enzymes. However, this non-selective approach also inhibits the production of other crucial prostanoids, such as the cardioprotective prostacyclin (PGI2) and pro-thrombotic thromboxane A2 (TXA2).[1][3] This disruption can lead to significant gastrointestinal and cardiovascular side effects.[5][10]
Inhibiting mPGES-1, the terminal enzyme in the inflammatory PGE2 pathway, is a more refined strategy. It allows for the selective reduction of PGE2 without impacting the broader prostanoid network, offering the potential for a safer class of anti-inflammatory drugs.[2][3][11] Furthermore, preclinical studies suggest that inhibiting mPGES-1 may allow the PGH2 substrate to be shunted towards the synthesis of other beneficial prostaglandins like PGI2.[11][12]
Figure 1: The Prostaglandin E2 (PGE2) Synthesis Pathway.
The Role of the this compound Scaffold
The this compound moiety is a critical building block in a prominent class of benzoxazole-based mPGES-1 inhibitors.[13][14] Its significance lies in several key areas:
-
Conformational Rigidity: The cyclohexane ring provides a rigid, three-dimensional structure that can orient key functional groups—the amine and the hydroxymethyl—in a precise spatial arrangement for optimal interaction within the mPGES-1 active site.
-
Stereochemistry: The stereochemistry of the amino and hydroxymethyl groups is crucial for potent inhibition. Studies have shown that specific stereoisomers, such as the (1S,3S) configuration, are highly preferred, suggesting a specific conformational binding pose is required for activity.[13]
-
Synthetic Handle: The primary amine serves as a versatile nucleophile, allowing for straightforward coupling to various electrophilic cores, such as a pre-formed benzoxazole ring system, via amidation or related reactions.
-
Physicochemical Properties: The aliphatic nature of the cyclohexane ring contributes to the overall lipophilicity of the final inhibitor, which can be tuned to optimize pharmacokinetic properties like cell permeability and metabolic stability.
Figure 2: Logical components of an mPGES-1 inhibitor.
Experimental Protocols
This section details a representative, multi-step synthesis to generate a key chiral intermediate, [(1S,3S)-3-Aminocyclohexyl]methanol, and outlines its subsequent use in constructing a final inhibitor.
Protocol 3.1: Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol Intermediate
This protocol is adapted from a practical synthesis developed for novel mPGES-1 inhibitors and demonstrates a scalable route from a commercially available starting material.[13]
Figure 3: General synthetic workflow for mPGES-1 inhibitors.
Materials & Reagents:
-
Starting material (e.g., a suitable chiral cyclohexene derivative)
-
Borane-tetrahydrofuran complex (BH3•THF)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Appropriate protecting group reagents (e.g., Boc anhydride)
-
Reducing agents (e.g., Lithium aluminum hydride)
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Hydroboration-Oxidation:
-
Rationale: This step stereoselectively installs a hydroxyl group onto the cyclohexene precursor. The use of borane reagents typically results in anti-Markovnikov addition, providing control over the position of the new functional group.
-
Dissolve the chiral cyclohexene starting material in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add BH3•THF solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture back to 0 °C and slowly quench by adding aqueous NaOH, followed by the dropwise addition of H2O2.
-
Extract the product with EtOAc, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Functional Group Interconversion & Protection:
-
Rationale: The newly formed alcohol may need to be converted to an amine (e.g., via a Mitsunobu reaction followed by reduction of the resulting azide). The existing functional groups are protected (e.g., with a Boc group) to prevent unwanted side reactions in subsequent steps.
-
Follow established literature procedures for converting the alcohol to a protected amine, ensuring the desired stereochemistry is maintained.
-
-
Reduction & Deprotection:
-
Rationale: This final step reveals the required amino alcohol. A strong reducing agent like LAH can reduce ester or amide functionalities to the required hydroxymethyl and amino groups. Acidic conditions are then used to remove the Boc protecting group.
-
Carefully add the protected intermediate to a suspension of a suitable reducing agent (e.g., LAH) in anhydrous THF at 0 °C.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Work up the reaction using a standard Fieser workup procedure.
-
If necessary, remove protecting groups under appropriate conditions (e.g., treat a Boc-protected amine with HCl in dioxane).
-
Purify the final product, [(1S,3S)-3-Aminocyclohexyl]methanol, by column chromatography or recrystallization.
-
Protocol 3.2: Coupling to a Benzoxazole Core
Rationale: This step constructs the final inhibitor by forming an amide bond between the synthesized amino alcohol intermediate and a functionalized benzoxazole carboxylic acid.
Materials & Reagents:
-
[(1S,3S)-3-Aminocyclohexyl]methanol
-
A suitable 2-substituted benzoxazole-carboxylic acid
-
Coupling agents: HATU, HOBt, or EDC/HOBt
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolve the benzoxazole-carboxylic acid, HATU, and HOBt in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of [(1S,3S)-3-Aminocyclohexyl]methanol in DMF to the activated ester mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with Ethyl Acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Protocol 3.3: Final Purification and Characterization
Rationale: High purity is essential for accurate biological testing. A combination of chromatography and spectroscopic methods is used to purify and confirm the structure of the final compound.
-
Purification:
-
Purify the crude product from Protocol 3.2 using silica gel column chromatography, typically with a gradient of Ethyl Acetate in Hexanes.
-
Combine fractions containing the pure product (as determined by TLC or LC-MS) and concentrate to yield the final inhibitor.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques.[15][16]
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.
-
Biological Evaluation and Data
The synthesized inhibitors must be evaluated for their potency against mPGES-1 and their selectivity over other enzymes in the prostanoid pathway.
Protocol 4.1: In Vitro mPGES-1 Enzyme Inhibition Assay
Rationale: This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated mPGES-1, allowing for the determination of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Recombinant human mPGES-1 is incubated with the substrate PGH2 and the essential cofactor glutathione (GSH).[1]
-
The reaction is performed in the presence of varying concentrations of the test inhibitor.
-
The amount of PGE2 produced is quantified using a specific analytical method, such as an Enzyme Immunoassay (EIA) or LC-MS/MS.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 4.2: Cell-Based PGE2 Production Assay
Rationale: This assay measures the inhibitor's ability to block PGE2 production in a more physiologically relevant cellular context. A549 lung carcinoma cells or human whole blood are commonly used models.[7]
-
Culture A549 cells or use fresh human whole blood.
-
Pre-incubate the cells/blood with various concentrations of the test inhibitor.
-
Stimulate the cells with an inflammatory agent like Interleukin-1β (IL-1β) for A549 cells or Lipopolysaccharide (LPS) for whole blood to induce the COX-2/mPGES-1 pathway.[1][7]
-
After incubation, collect the cell supernatant or plasma.
-
Quantify the concentration of PGE2 using a validated EIA kit.
-
Calculate the EC50 value (the effective concentration to inhibit 50% of PGE2 production).
Representative Data
The following table summarizes inhibitory data for representative mPGES-1 inhibitors, illustrating the high potency that can be achieved.
| Compound ID | Human mPGES-1 IC50 (nM) | A549 Cell EC50 (nM) | Human Whole Blood EC50 (µM) | Reference |
| PF-4693627 | 3 | 34 | 5 | [7] |
| Compound 17d | 8 | 16.24 | 0.25 | [7] |
| Compound III | 90 | - | - | [7] |
| Hit Compound 3 | 3500 | - | - | [9] |
| Hit Compound 4 | 4600 | - | - | [9] |
Conclusion
The targeted inhibition of mPGES-1 is a highly promising strategy for developing safer and more specific anti-inflammatory drugs. The this compound scaffold has proven to be an exceptionally valuable building block, enabling the synthesis of potent inhibitors with favorable drug-like properties. The protocols and methodologies outlined in this document provide a comprehensive framework for researchers engaged in the design, synthesis, and evaluation of novel mPGES-1 inhibitors. By understanding the rationale behind each synthetic step and biological assay, drug development professionals can more effectively advance new chemical entities toward clinical evaluation.
References
- The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC. (n.d.).
- Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - NIH. (n.d.).
- Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC. (n.d.).
- A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2025).
- Biosynthesis of prostaglandin E2. Cyclooxygenase (Cox)-1 or 2 produce... (n.d.).
- Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury - PMC - NIH. (2015).
- Identification and development of mPGES-1 inhibitors: where we are at? - PMC. (n.d.).
- Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC - PubMed Central. (n.d.).
- Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - NIH. (2022).
- The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. (2023). Taylor & Francis Online.
- phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's | Rheumatology | Oxford Academic. (n.d.). Oxford Academic.
- Prostaglandin E 2 synthesis pathway | Download Scientific Diagram. (n.d.).
- Regulation of prostaglandin E2 synthase expression in activated primary rat microglia: evidence for uncoupled regulation of mPGES-1 and COX-2. (n.d.). PubMed.
- Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. (n.d.). PubMed.
- A review on mPGES-1 inhibitors: From preclinical studies to clinical applic
- Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. (n.d.). UTHSC Digital Commons.
- Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflamm
- Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC. (n.d.).
- Design, Synthesis and Characterization of Lead Compounds as Anti-Inflammatory Drugs Targeting mPGES-1 Via Enzymelink Screening. (n.d.). Taylor & Francis Online.
- Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening - PubMed Central. (2023).
- Human microsomal prostaglandin E synthase-1 (mPGES-1)
- CAS 925921-14-8 | 3-Amino-cyclohexyl-methanol. (n.d.). Synblock.
- Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). (n.d.). MedChemComm (RSC Publishing).
- Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflamm
Sources
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. dc.uthsc.edu [dc.uthsc.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Characterization of (3-Aminocyclohexyl)methanol: A Multi-technique Analytical Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminocyclohexyl)methanol is a critical bifunctional building block in modern medicinal chemistry and materials science, notable for its role in the synthesis of novel therapeutic agents.[1] Its molecular structure, featuring a primary amine, a primary alcohol, and a cyclohexane ring, allows for the existence of cis and trans diastereomers, each potentially conferring distinct properties to the final active pharmaceutical ingredient (API).[1][2] Consequently, unambiguous structural confirmation, definitive stereochemical assignment, and accurate purity assessment are paramount for regulatory compliance and ensuring drug efficacy and safety. This application note provides a comprehensive guide detailing the integrated analytical workflows required for the complete characterization of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques.
Introduction: The Analytical Imperative
This compound is a cycloaliphatic amino alcohol whose utility is defined by its structure. The presence of both a nucleophilic amine and a versatile primary alcohol on a conformationally restricted cyclohexane scaffold makes it a valuable intermediate.[1] However, the 1,3-substitution pattern gives rise to cis and trans isomers, where the functional groups can be either on the same or opposite sides of the ring's plane, respectively.[3] This stereoisomerism is a critical quality attribute, as different isomers can exhibit varied pharmacological activities and toxicological profiles.
A robust analytical strategy is therefore not merely a procedural checklist but a necessary, self-validating system to ensure the identity, purity, and isomeric integrity of the material. This guide explains the causality behind the selection of each technique and protocol, reflecting field-proven insights for generating a comprehensive analytical data package.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₅NO | [4][5][6] |
| Molecular Weight | 129.20 g/mol | [4][6] |
| Monoisotopic Mass | 129.11536 Da | [5][6] |
| CAS Number | 925921-14-8 (unspecified stereochemistry) | [4][7] |
| Appearance | Powder | |
Integrated Analytical Workflow
Caption: Integrated workflow for comprehensive characterization.
Spectroscopic Analysis: Identity and Structure
Spectroscopic methods provide the foundational data for molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of this compound, providing information on the carbon-hydrogen framework and the stereochemical relationship between the substituents.
Expertise & Experience: The key to NMR analysis of this molecule is recognizing the conformational rigidity of the cyclohexane ring and using proton-proton coupling constants (³J) to differentiate between cis and trans isomers. In the trans isomer, the C1 and C3 protons can both be in axial positions, leading to a large axial-axial coupling (~10-13 Hz). In the cis isomer, one of these protons must be equatorial, resulting in smaller axial-equatorial or equatorial-equatorial couplings (~2-5 Hz).[8] Furthermore, D₂O exchange is a simple and definitive method to confirm the signals from the labile -NH₂ and -OH protons.[9][10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Causality: MeOD or D₂O are excellent choices as they will readily exchange with the amine and alcohol protons, causing their signals to disappear, which aids in assignment.[11]
-
Initial ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Identify the complex aliphatic region (cyclohexyl protons), the signal for the -CH₂OH group, and the broad signals for -NH₂ and -OH.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the -NH₂ and -OH protons will diminish or disappear, confirming their identity.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect to see signals for the five distinct methylene carbons of the ring, the two methine carbons attached to the functional groups, and the methylene carbon of the methanol group.
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to unambiguously assign all proton and carbon signals by mapping their connectivity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Cyclohexyl CH₂ | 0.9 - 2.0 | 25 - 45 | Complex, overlapping multiplets. |
| CH-NH₂ | ~2.5 - 3.0 | ~50 | Deshielded by the nitrogen atom.[9] |
| CH-CH₂OH | ~1.5 - 2.0 | ~40 | |
| CH₂-OH | ~3.4 - 3.6 | ~65 | Typically a doublet, deshielded by oxygen. |
| NH₂ | 1.5 - 2.5 (broad) | - | Disappears on D₂O exchange.[9] |
| OH | 1.5 - 3.0 (broad) | - | Disappears on D₂O exchange.[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.
Expertise & Experience: For this compound, the IR spectrum will be dominated by the characteristic stretches of the primary amine (-NH₂) and the alcohol (-OH) groups. These absorptions occur in the same region (3200-3500 cm⁻¹), but can be distinguished. The alcohol O-H stretch is typically a single, broad band, while a primary amine N-H stretch appears as a sharper doublet (one for symmetric and one for asymmetric stretching).[9][10][12][13][14]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
|---|---|---|---|
| 3200 - 3500 | O-H (Alcohol) | Stretching | Broad, strong |
| 3300 - 3450 | N-H (Primary Amine) | Stretching | Two sharp peaks (doublet), medium intensity[12][13] |
| 2850 - 2950 | C-H (Aliphatic) | Stretching | Strong, sharp |
| 1580 - 1650 | N-H (Primary Amine) | Bending (Scissoring) | Medium, sharp[12][13] |
| 1020 - 1250 | C-N (Aliphatic Amine) | Stretching | Medium to weak[12][13] |
| ~1050 | C-O (Primary Alcohol) | Stretching | Strong |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.
Expertise & Experience: When coupled with Gas Chromatography (GC-MS), this technique is powerful for both identification and purity analysis. For an amino alcohol, common fragmentation pathways include the loss of water ([M-18]) from the alcohol moiety and α-cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation for alkylamines.[9][10] The cyclic nature of the molecule may also lead to complex ring cleavage patterns.[15]
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like methanol or dichloromethane.
-
GC Separation: Inject the sample into a GC-MS system equipped with a standard non-polar or mid-polar capillary column (e.g., DB-5ms). Use a temperature program from ~50°C to 250°C.
-
MS Detection: Acquire mass spectra in EI mode (70 eV).
-
Data Analysis: Identify the molecular ion peak (m/z 129). Analyze the major fragment ions to confirm the structure.
Table 4: Expected Mass Fragments (EI-MS)
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 112 | [M - NH₃]⁺ | Loss of ammonia |
| 111 | [M - H₂O]⁺ | Loss of water from the alcohol group[15] |
| 98 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 82 | [C₆H₁₀]⁺ | Ring fragmentation |
| 30 | [CH₂NH₂]⁺ | α-cleavage, characteristic of primary amines |
Chromatographic Analysis: Purity and Isomeric Content
Chromatography is the gold standard for assessing the purity and determining the ratio of cis and trans isomers.
Gas Chromatography (GC)
GC is well-suited for analyzing volatile and thermally stable compounds like this compound.[16][17]
Expertise & Experience: The primary challenges in the GC analysis of amines are peak tailing due to interaction with active sites on the column and injector liner, and potential for on-column degradation. Using a base-deactivated liner and a specialized amine-specific column (e.g., a wax-type or specially treated low-bleed phase) is critical for obtaining sharp, symmetrical peaks and accurate quantification.[18] This method is excellent for detecting volatile organic impurities from the synthesis process.[19]
Experimental Protocol: Purity by GC-FID
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Agilent J&W DB-WAX or similar polar column, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Prepare a solution of ~1 mg/mL in methanol.
-
GC Conditions:
-
Injector: 250°C, Split mode (e.g., 50:1)
-
Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min)
-
Oven Program: 80°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min.
-
Detector: FID at 260°C
-
-
Analysis: Integrate all peaks and calculate purity based on area percent. The cis and trans isomers may be separated or co-elute depending on the column and conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity analysis and is particularly useful for separating the cis/trans isomers and detecting non-volatile impurities.
Expertise & Experience: this compound lacks a strong UV chromophore, making direct UV detection challenging. Therefore, derivatization with a UV-active agent (e.g., dansyl chloride, o-phthalaldehyde) is a common strategy.[20] Alternatively, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for the underivatized compound. For isomer separation, a well-chosen reversed-phase column (C18) with an appropriate mobile phase, often containing a buffer, can provide the necessary resolution.[20][21]
Experimental Protocol: Isomer Ratio by Reversed-Phase HPLC
-
System: An HPLC system with a UV or universal detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Derivatization (if using UV): React the sample with a suitable derivatizing agent following a validated protocol. For instance, react with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.1% sodium dihydrogen phosphate, pH adjusted to 4.5) is a good starting point.[20]
-
HPLC Conditions:
-
Analysis: Identify the peaks corresponding to the cis and trans isomers (retention times will need to be confirmed with standards if available) and calculate their relative area percentages to determine the isomeric ratio.
Caption: Workflow for HPLC analysis of isomeric purity.
Conclusion
The analytical characterization of this compound demands a rigorous, multi-technique approach. By integrating data from NMR, IR, and mass spectrometry, the molecular identity and structure can be unequivocally confirmed. Chromatographic methods, specifically GC and HPLC, are then essential to provide quantitative data on purity and, critically, the isomeric composition. The protocols and insights provided in this application note establish a self-validating framework to ensure that this vital chemical intermediate meets the stringent quality standards required for its use in research and drug development.
References
- IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
- Spectroscopy of Amines. (2023). OpenStax Organic Chemistry. [Link]
- Infrared spectroscopy (Identifying Compounds or ligands).
- Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link] (Note: A general reference, deep link to specific content may vary).
- How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. [Link]
- Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. (2016). PubMed. [Link]
- This compound (C7H15NO). PubChemLite. [Link]
- Mass Spectrometry of Amino-Acid Deriv
- The Power of Gas Chromatography: A Breakthrough in Chemical Analysis. Longdom Publishing. [Link]
- GCMS Section 6.10. Whitman College. [Link]
- Analytical techniques – Knowledge and References. Taylor & Francis. [Link]
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
- Mass Spectrometric Analysis of Cyclic Peptides. (2015). In Mass Spectrometry in Polymer Chemistry. [Link]
- This compound. Hairui Chemical. [Link]
- Stereoselective Reaction Mass Spectrometry with Cyclic α-Amino Acids.
- ((1R,3R)-3-Aminocyclohexyl)methanol. PubChem. [Link]
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
- A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol...
- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2020). MDPI. [Link]
- Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns. Revista UPR. [Link]
- How to identify cis and trans isomers. (2022). YouTube. [Link]
- Identification and computational characterization of isomers with cis and trans amide bonds in folate and its analogues. (2018). RSC Publishing. [Link]
- Cis–trans isomerism. Wikipedia. [Link]
- NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. [Link]
- ¹H NMR spectra of 3c.
- ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency. [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (2016).
- Analysis of methanol, ethanol and propanol in aqueous environmental matrices. UNCW Institutional Repository. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 4. CAS 925921-14-8 | 3-Amino-cyclohexyl-methanol - Synblock [synblock.com]
- 5. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 6. ((1R,3R)-3-Aminocyclohexyl)methanol | C7H15NO | CID 55284699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3-Aminocyclohexyl)methanol_925921-14-8_Hairui Chemical [hairuichem.com]
- 8. mdpi.com [mdpi.com]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. wikieducator.org [wikieducator.org]
- 14. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 15. people.whitman.edu [people.whitman.edu]
- 16. longdom.org [longdom.org]
- 17. ccsknowledge.com [ccsknowledge.com]
- 18. bre.com [bre.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 21. repository.uncw.edu [repository.uncw.edu]
Troubleshooting & Optimization
Addressing challenges in the stereoselective synthesis of (3-Aminocyclohexyl)methanol
Technical Support Hub: Stereoselective Synthesis of (3-Aminocyclohexyl)methanol
Welcome to the Technical Support Hub for the stereoselective synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing this valuable chiral building block. This compound possesses two stereocenters, leading to four possible stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). Achieving high stereopurity is a significant synthetic challenge, critical for applications in medicinal chemistry and materials science.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and optimize your synthetic strategy.
Section 1: Common Synthetic Strategies & Stereochemical Control Points
The synthesis of a specific stereoisomer of this compound typically involves controlling the relative (cis/trans) and absolute (R/S) configuration. Most routes begin from substituted aromatic precursors, with the key stereochemistry-defining step being the reduction of the aromatic ring or a key functional group.
A prevalent strategy involves the catalytic hydrogenation of substituted aminobenzoic acids or their derivatives. The choice of catalyst, solvent, and reaction conditions is paramount in dictating the cis/trans ratio of the final product. For instance, hydrogenation of 3-aminobenzoic acid derivatives often yields a mixture of cis and trans isomers, requiring careful optimization to favor the desired diastereomer.[1]
Caption: Key synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
*Question 1: My catalytic hydrogenation of 3-aminobenzoic acid (or a derivative) is resulting in a poor cis:trans diastereomeric ratio. How can I improve the selectivity for the cis isomer?
Answer: Poor diastereoselectivity in the hydrogenation of substituted cyclohexanes is a common and complex issue influenced by catalyst-substrate interactions, solvent effects, and reaction conditions. The cis isomer is often the kinetic product, but thermodynamic equilibration can lead to mixtures.
Potential Causes & Solutions:
-
Catalyst Choice: The nature of the metal and its support is critical.
-
Causality: Rhodium catalysts (e.g., Rh/C or Rh/Al2O3) are often reported to favor the formation of cis isomers in the hydrogenation of substituted anilines and benzoic acids. This is attributed to the coordination of the amino or carboxyl group to the catalyst surface, which directs the hydrogen addition from the same face. Ruthenium catalysts (e.g., RuO2) may offer different selectivity profiles.
-
Solution: Screen different catalysts. Start with 5% Rh/C or 5% Rh/Al2O3. If results are poor, consider a ruthenium catalyst like RuO2.
-
-
Solvent System: The solvent polarity and coordinating ability can alter the substrate's conformation on the catalyst surface.
-
Causality: Protic solvents like ethanol or acetic acid can protonate the amine, changing its directing effect. Aprotic solvents like THF or ethyl acetate may promote a different binding mode.
-
Solution: Conduct a solvent screen. Compare results from ethanol, methanol, acetic acid, THF, and ethyl acetate. A mixture, such as ethanol with a small amount of acetic acid, can sometimes enhance selectivity.
-
-
Hydrogen Pressure & Temperature: These parameters control the reaction kinetics and thermodynamics.
-
Causality: Higher pressures and temperatures can promote isomerization of the initially formed kinetic product to the more stable thermodynamic product (often the trans isomer).[2]
-
Solution: Operate at the lowest temperature and pressure that still afford a reasonable reaction rate. Start with 50-100 psi H2 at room temperature and monitor the reaction progress and diastereomeric ratio over time.
-
| Parameter | Condition to Favor cis Isomer | Rationale |
| Catalyst | Rhodium on Carbon (Rh/C) or Alumina | Directs hydrogenation via coordination with substituents. |
| Solvent | Protic (e.g., Ethanol, Acetic Acid) | Can influence substrate binding and conformation. |
| Temperature | Low (e.g., 25-50 °C) | Favors the kinetic product over the thermodynamic one.[2] |
| Pressure | Low to Moderate (e.g., 50-150 psi) | High pressure can promote over-reduction and isomerization. |
Question 2: The reduction of my intermediate is incomplete, or I am observing significant side products and low yield.
Answer: Incomplete reactions or the formation of byproducts often point to issues with catalyst activity, substrate purity, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst can be poisoned by impurities or oxidized.
-
Causality: Sulfur, halides, or even strongly coordinating functional groups in the substrate or solvent can poison noble metal catalysts. The catalyst may also be inactive if it is old or has been improperly handled.
-
Solution: Ensure the substrate is highly pure (recrystallize if necessary). Use high-purity, hydrogen-purged solvents. Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket). Use a fresh batch of catalyst from a reputable supplier.[2]
-
-
Insufficient Hydrogen Delivery: Inadequate mixing can lead to poor mass transfer of hydrogen to the catalyst surface.
-
Causality: If the reaction mixture is not agitated vigorously, the catalyst will not be suspended properly, and the reaction will be limited by the slow diffusion of hydrogen from the headspace into the liquid phase.
-
Solution: Ensure your reaction vessel (e.g., Parr shaker) provides vigorous agitation. Use a properly sized stir bar for smaller-scale reactions and ensure a sufficient vortex is formed.
-
-
Side Reactions: For substrates like 3-aminobenzonitrile, the nitrile group can be reduced. For nitro-aromatics, incomplete reduction can lead to hydroxylamine intermediates, which can undergo side reactions.[3]
-
Causality: The choice of catalyst and conditions dictates chemoselectivity. For example, Pd/C is highly effective at reducing nitro groups but can also reduce nitriles under forcing conditions.
-
Solution: If reducing a nitro group to an amine, Pd/C under mild conditions (low pressure/temp) is often effective and selective.[4] If starting with a nitrile, consider protecting it or using a milder reducing agent for other functional groups first.
-
Caption: Troubleshooting workflow for low reaction yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best methods for determining the stereochemical purity (cis/trans ratio and enantiomeric excess) of my product?
A1: A combination of techniques is often required for unambiguous stereochemical assignment.[5]
-
NMR Spectroscopy: ¹H NMR is excellent for determining the cis/trans ratio. The axial and equatorial protons on the cyclohexane ring will have different chemical shifts and coupling constants. NOE experiments can definitively establish the relative stereochemistry.[6]
-
Chiral Chromatography (HPLC or SFC): This is the gold standard for determining enantiomeric excess (ee). A suitable chiral stationary phase can separate the enantiomers, and the ratio of their peak areas gives the ee.[7]
-
Chiral Derivatizing Agents: Reacting the amino alcohol with a chiral agent like Mosher's acid chloride creates a mixture of diastereomers.[6] These diastereomers can be distinguished and quantified by standard ¹H or ¹⁹F NMR, or by achiral chromatography.
Q2: My synthesis produced a racemic mixture of the desired diastereomer. What is the most practical way to resolve the enantiomers?
A2: Classical resolution via diastereomeric salt formation is a robust and scalable method.[8][9]
-
Principle: React the racemic amine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid).[9] This forms a pair of diastereomeric salts which have different solubilities.
-
Procedure: One of the diastereomeric salts will preferentially crystallize from a suitable solvent. This salt is then isolated by filtration, and the chiral acid is removed by treatment with a base to liberate the enantiomerically pure amine.[10] The other enantiomer remains in the mother liquor.
-
Optimization: This process often requires screening different chiral acids and crystallization solvents to find a combination that provides high recovery and high enantiomeric purity.[8]
Q3: Can I avoid a final resolution step by using an asymmetric synthesis approach from the beginning?
A3: Yes, this is often the more elegant and efficient strategy, though it may require more development.
-
Chiral Pool Synthesis: Start with an enantiomerically pure building block that already contains some of the required stereocenters.[11]
-
Chiral Auxiliaries: Temporarily attach a chiral molecule to your substrate to direct a stereoselective reaction. The auxiliary is then removed.[12]
-
Asymmetric Catalysis: Use a chiral catalyst to perform a key transformation, such as an asymmetric hydrogenation or reduction.[13] This is often the most efficient method, as only a small amount of the chiral catalyst is needed.
Section 4: Key Experimental Protocol
Protocol: Diastereoselective Hydrogenation of 3-Aminobenzoic Acid to favor cis-(3-Aminocyclohexyl)carboxylic Acid
This protocol is a representative example for achieving high cis selectivity. The resulting carboxylic acid can then be reduced to the target methanol.
Materials:
-
3-Aminobenzoic Acid (99%)
-
5% Rhodium on Alumina (Rh/Al2O3) catalyst
-
Glacial Acetic Acid
-
Hydrogen Gas (high purity)
-
Parr Hydrogenation Apparatus or similar pressure vessel
Procedure:
-
Vessel Preparation: Ensure the pressure vessel is clean, dry, and has been leak-tested.
-
Charging the Reactor: To the vessel, add 3-aminobenzoic acid (1.0 eq). Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, add the 5% Rh/Al2O3 catalyst. The typical catalyst loading is 5-10 mol% relative to the substrate.
-
Sealing and Purging: Seal the reactor. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the vessel with hydrogen to 100-120 psi. Begin vigorous agitation and heat the reaction to 50-60 °C.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional acetic acid.
-
The filtrate contains the product, cis-3-aminocyclohexanecarboxylic acid, which can be isolated by removing the solvent under reduced pressure or used directly in the subsequent reduction step.
-
-
Analysis: Determine the cis/trans ratio of the crude product by ¹H NMR before proceeding.
References
- Martinez, C. A., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
- BenchChem Technical Support. (2025). Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Stereoselective Synthesis. BenchChem.
- BenchChem Technical Support. (2025). Overcoming challenges in the stereoselective synthesis of (+)-Leucocyanidin. BenchChem.
- Google Patents. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. CN104045574A.
- ResearchGate. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol. ResearchGate.
- Wikipedia. Chiral resolution.
- Santos, P. P., & Pinheiro, P. F. (n.d.).
- Google Patents. (2015). Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. CN104326928A.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
- Google Patents. (1997). Process for the preparation of 3-aminobenzonitrile replace. MXPA97002787A.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich.
- NOBLECHEMISTRY. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution with 1-Amino-2-butanol.
- Wang, Z., et al. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- University of Toronto. (n.d.).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 12. ethz.ch [ethz.ch]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Aminocyclohexanol Synthesis
Introduction
Welcome to the technical support center for aminocyclohexanol synthesis. Aminocyclohexanols are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their stereochemistry often plays a pivotal role in the biological activity of the final drug substance. However, the synthesis of these compounds can be fraught with challenges, including low yields, poor stereoselectivity, and the formation of undesirable side products.
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of aminocyclohexanols. It provides in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to empower you with the knowledge to not only solve common problems but also to rationally optimize your reaction conditions for robust and efficient synthesis.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield or Incomplete Conversion
Question: We are experiencing low yields of the desired aminocyclohexanol. What are the potential causes and how can we improve the conversion?
Answer: Low yields are a frequent challenge and can stem from several factors related to catalyst activity, reaction conditions, and starting material purity. Let's break down the common culprits and their solutions.
1. Catalyst Inactivity or Poisoning:
-
Causality: The catalyst is the heart of many aminocyclohexanol syntheses, particularly in hydrogenation reactions. Its activity can be compromised by impurities in the starting materials or solvent, leading to incomplete conversion.[1] For instance, in the hydrogenation of nitrophenols, certain nitrogen-containing compounds can act as poisons to nickel catalysts.[2] Deactivation can also occur through fouling by carbonaceous materials or leaching of the active metal.[3][4]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Use high-purity starting materials and solvents. Consider pre-treating your substrate to remove potential catalyst poisons.
-
Use a Fresh Batch of Catalyst: If poisoning is suspected, the simplest solution is often to use a fresh batch of a high-quality catalyst.
-
Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 1-5 mol% to 10 mol%) can sometimes compensate for partial deactivation.[1]
-
Consider a Different Catalyst: The choice of catalyst is critical. For example, in the hydrogenation of p-aminophenol, palladium on carbon (Pd/C) is a common choice.[1] However, for other transformations, a different catalyst like platinum oxide (Adam's catalyst) or Raney nickel might be more effective.[5]
-
2. Suboptimal Reaction Conditions:
-
Causality: Temperature and pressure are critical parameters in many syntheses, especially catalytic hydrogenations. Insufficient temperature or pressure can lead to slow reaction rates and incomplete conversion.[1] Conversely, excessively high temperatures can promote side reactions, leading to a lower yield of the desired product.[6]
-
Troubleshooting Steps:
-
Optimize Temperature: Systematically vary the reaction temperature. For the hydrogenation of paracetamol, for example, temperatures around 100°C have been reported to be effective.[7] A lower temperature of 40°C in some reactions can lead to a significant decrease in yield.[6]
-
Optimize Pressure: In hydrogenation reactions, ensure the hydrogen pressure is adequate. For many lab-scale reactions, pressures of 4-5 bar are a good starting point.[1][7]
-
Ensure Efficient Mixing: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and (if applicable) hydrogen gas.
-
3. Solvent Effects:
-
Causality: The solvent can significantly influence reaction rates and pathways.[8] For instance, in the catalytic hydrogenation of p-nitrophenol, the reaction rate increases with solvent polarity.[8]
-
Troubleshooting Steps:
-
Screen Different Solvents: If your current solvent is not providing good results, consider screening a range of solvents with different polarities. Common solvents for these reactions include water, ethanol, isopropanol, and dioxane.[1][7]
-
Check Solubility: Ensure your starting material is sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow reaction rates.
-
Issue 2: Poor Stereoselectivity (Incorrect cis/trans Ratio)
Question: Our synthesis is producing a mixture of cis and trans isomers with a low ratio of the desired product. How can we improve the stereoselectivity?
Answer: Achieving a high diastereomeric ratio is a common challenge, and the stereochemical outcome is highly dependent on the synthetic route and reaction parameters.
1. Catalyst Choice is Key:
-
Causality: The choice of metal catalyst can have a profound impact on the stereochemical outcome of a reaction. In the catalytic hydrogenation of substituted cyclohexanones or phenols, the catalyst directs the addition of hydrogen from a specific face of the molecule.
-
Troubleshooting Steps:
-
Palladium (Pd) vs. Rhodium (Rh): Palladium-based catalysts, such as Pd/C, generally favor the formation of the more thermodynamically stable trans isomer.[1] In contrast, rhodium-based catalysts may favor the cis isomer.[1]
-
Catalyst Support: The nature of the catalyst support (e.g., carbon, alumina) can also influence stereoselectivity. It is worth screening catalysts with different supports.
-
2. Reaction Conditions and Additives:
-
Causality: Temperature, pressure, and the presence of additives can influence the stereochemical course of a reaction.
-
Troubleshooting Steps:
-
Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.
-
Solvent: The solvent can influence the conformation of the substrate at the catalyst surface, thereby affecting the stereochemical outcome. Experiment with different solvents to see if the isomer ratio improves.[1]
-
Additives: In some cases, the addition of acids or bases can alter the stereoselectivity.
-
3. Synthetic Route:
-
Causality: The choice of synthetic route can predetermine the stereochemical outcome. For example, the aminolysis of cyclohexene oxide with an amine will typically proceed via an anti-addition mechanism, leading to a trans product.[9]
-
Troubleshooting Steps:
-
Consider Alternative Routes: If you are unable to achieve the desired stereoselectivity with your current route, it may be necessary to consider an alternative synthesis that offers better stereocontrol. For example, starting from a chiral pool material or using a chiral auxiliary can provide excellent stereocontrol.[10]
-
Issue 3: Formation of Impurities and Side Products
Question: We are observing significant impurities in our final product. What are the likely side reactions and how can we minimize them?
Answer: The formation of impurities is a common problem that can complicate purification and reduce the overall yield. The nature of the side products depends on the specific synthetic route being used.
1. In Catalytic Hydrogenation of Aminophenols/Nitrophenols:
-
Common Side Products:
-
Aniline Derivatives: Over-hydrogenation can lead to the formation of aniline as a byproduct.[11]
-
Dicyclohexylamine: In the hydrogenation of nitrocyclohexane, dicyclohexylamine can be formed as a byproduct.[12]
-
Products of Incomplete Reduction: For nitrophenol reductions, intermediates such as nitroso or hydroxylamine compounds may be present if the reaction is not driven to completion.[3]
-
-
Minimization Strategies:
-
Careful Control of Reaction Conditions: Avoid excessively high temperatures and pressures, which can promote over-reduction.
-
Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the reaction and stop it once the starting material is consumed to avoid the formation of over-reduction products.
-
Catalyst Choice: Some catalysts are more prone to causing side reactions than others. Screening different catalysts can help to identify one that is more selective for the desired transformation.
-
2. In Aminolysis of Cyclohexene Oxide:
-
Common Side Products:
-
Diol Formation: If water is present in the reaction mixture, it can compete with the amine nucleophile, leading to the formation of cyclohexanediol.[9]
-
Dialkylation of the Amine: If the amine is highly nucleophilic, it can react with two molecules of the epoxide, leading to the formation of a dialkylated product.
-
-
Minimization Strategies:
-
Use Anhydrous Conditions: Ensure that all reagents and solvents are dry to minimize the formation of the diol byproduct.
-
Control Stoichiometry: Use a controlled excess of the amine to favor the mono-alkylation product.
-
Experimental Protocols: A Practical Guide
Protocol 1: Screening of Hydrogenation Catalysts
This protocol provides a general procedure for screening different hydrogenation catalysts to optimize the yield and stereoselectivity of aminocyclohexanol synthesis.
-
Preparation:
-
To a series of parallel pressure reactors, add the substrate (e.g., p-aminophenol, 1 mmol) and the chosen solvent (e.g., ethanol, 10 mL).
-
To each reactor, add a different catalyst (e.g., 5 mol% of 5% Pd/C, 5% Pt/C, 5% Rh/C, Raney Nickel).
-
-
Reaction:
-
Seal the reactors and purge them several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactors with hydrogen to the desired pressure (e.g., 5 bar).
-
Heat the reaction mixtures to the target temperature (e.g., 80°C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS.
-
Once the reaction is complete, cool the reactors to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixtures through a pad of celite to remove the catalyst.
-
Analyze the crude product mixtures to determine the conversion and the ratio of cis to trans isomers.
-
Data Presentation
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | trans:cis Ratio |
| 5% Pd/C | Ethanol | 80 | 5 | 12 | >99 | 4:1 |
| 5% Pt/C | Ethanol | 80 | 5 | 12 | 95 | 2:1 |
| 5% Rh/C | Ethanol | 80 | 5 | 12 | >99 | 1:5 |
| Raney Ni | Ethanol | 80 | 5 | 24 | 85 | 3:1 |
Table 1: Example data from a catalyst screening experiment for the hydrogenation of p-aminophenol.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in aminocyclohexanol synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I purify my aminocyclohexanol product?
A1: Purification can often be achieved by crystallization. The choice of solvent is critical and may require some experimentation. Toluene is a solvent that has been used for the crystallization of trans-4-aminocyclohexanol.[13] Alternatively, column chromatography on silica gel can be used, although this may be less practical on a large scale.
Q2: What are the safety precautions I should take when running hydrogenation reactions?
A2: Hydrogen gas is highly flammable and can form explosive mixtures with air.[5] It is essential to work in a well-ventilated fume hood and to use equipment that is properly grounded to prevent static discharge. The catalysts themselves, particularly when dry and charged with hydrogen, can be pyrophoric (ignite spontaneously in air).[5] Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in a solvent.
Q3: Can I use a biocatalytic approach for the synthesis of aminocyclohexanols?
A3: Yes, biocatalysis is an emerging and powerful tool for the synthesis of chiral aminocyclohexanols. Enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) can be used in cascade reactions to produce specific stereoisomers with high enantiomeric and diastereomeric purity.[14]
Q4: I am seeing a change in the pH of my solution during the reaction. Is this normal?
A4: A change in pH can indicate the formation of acidic or basic byproducts. For example, deamination can release ammonia, which would increase the pH.[15] It is advisable to monitor the pH of your reaction, and if necessary, use a buffer to maintain a stable pH.
Q5: My aminocyclohexanol product seems to be degrading upon storage. How can I improve its stability?
A5: Aminocyclohexanols can be susceptible to degradation, particularly if exposed to air, light, or extremes of pH.[15] It is best to store the purified product under an inert atmosphere, protected from light, and at a low temperature. If you are working with solutions, it is recommended to use them freshly prepared.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol.
- De la Cruz, F. P., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 1049-1058.
- Google Patents. (2021). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
- Gandomkar, S., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Google Patents. (2005). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
- Benchchem. (n.d.). Technical Support Center: Overcoming Stability Challenges of 4-Aminocyclohexanol.
- ResearchGate. (n.d.). Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon.
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.
- Google Patents. (1999). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
- ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines.
- ResearchGate. (n.d.). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters.
- MDPI. (2023). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes.
- ResearchGate. (2018). Catalyst deactivation in the liquid phase hydrogenation of nitrocompounds.
- Royal Society of Chemistry. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.
- ACS Publications. (2006). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol.
- ResearchGate. (n.d.). Scheme 1: Aminolysis of cyclohexene oxide.
- ETH Zurich. (2015). Key Concepts in Stereoselective Synthesis.
- ResearchGate. (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.
- Asian Journal of Chemistry. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol.
- MDPI. (2019). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen.
- PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.
- National Institutes of Health. (2021). Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts.
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
- Reddit. (2018). What are the products of a catalytic hydrogenation?.
- Stanford University. (n.d.). HYDROGENATION | FACT SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Strategies for improving the yield of (3-Aminocyclohexyl)methanol synthesis
Welcome to the technical support guide for the synthesis of (3-Aminocyclohexyl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common synthetic routes. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its stereoisomers, particularly the cis and trans forms, are crucial for designing molecules with specific three-dimensional conformations for optimal biological activity. Achieving high yield and stereochemical purity is often challenging. This guide addresses the most common synthesis strategies and the hurdles you may encounter.
Strategy 1: Reduction of 3-Aminocyclohexanecarboxylic Acid
This is a direct and common approach where the carboxylic acid functional group is reduced to a primary alcohol. The choice of reducing agent is critical for success, as it must be effective for carboxylic acids without reacting with other parts of the molecule or being prohibitively hazardous on a larger scale.
Core Principle & Workflow
The fundamental transformation is the reduction of a carboxylic acid to a primary alcohol. Borane complexes are particularly well-suited for this, as they exhibit excellent chemoselectivity for carboxylic acids.[1][2]
Caption: Workflow for Borane Reduction.
Detailed Experimental Protocol: Borane Reduction
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.
-
Reagent Loading: Suspend 3-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Reductant: Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) (approx. 3.0-4.0 eq) via the dropping funnel over 1 hour, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 65-70°C) for 4-6 hours, or until TLC/LC-MS analysis indicates the disappearance of the starting material.
-
Quenching: Cool the reaction back to 0°C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for destroying excess borane.
-
Acidification & Hydrolysis: Slowly add 2M HCl to the mixture and stir for 1 hour at room temperature to hydrolyze the borate ester intermediate.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the THF and methanol. Basify the aqueous residue with NaOH solution to pH > 12 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify via vacuum distillation or crystallization.
Troubleshooting & FAQs: Carboxylic Acid Reduction
Q1: My yield is significantly lower than expected. What went wrong?
A1: Low yields in borane reductions are most commonly traced back to two sources: reagent deactivation or incomplete reaction.
-
Moisture Contamination: Borane reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents. Even atmospheric moisture can be detrimental, so maintaining a positive pressure of an inert gas (N₂ or Ar) is critical.[1]
-
Reagent Quality: Borane-THF solutions can degrade over time. Use a relatively fresh bottle or titrate an older bottle to determine its active concentration.
-
Insufficient Reagent: The stoichiometry is key. The carboxylic acid first reacts with BH₃ in a 3:1 ratio to form a triacyloxyborane and hydrogen gas, after which the reduction occurs.[2] Using less than 3 equivalents of BH₃ may lead to an incomplete reaction.
-
Incomplete Quench/Hydrolysis: The borate ester intermediate must be fully hydrolyzed to liberate the alcohol. Ensure sufficient acid and time are allowed for this step during the workup.
Q2: The reaction seems stalled; TLC shows both starting material and product even after prolonged reflux. Why?
A2: This is a classic sign of insufficient reducing agent or poor reaction kinetics.
-
Check Reagent Amount: As mentioned in A1, verify that you have used a sufficient molar excess of active borane.
-
Solubility Issues: While 3-aminocyclohexanecarboxylic acid has some solubility in THF, it can be limited. Poor solubility can reduce the reaction rate. If the starting material remains largely undissolved, consider using a co-solvent or a different borane source like borane dimethyl sulfide (BMS), which can sometimes be more effective.
-
Temperature: Ensure the reflux temperature is being reached and maintained. A lower temperature will slow the reaction considerably.
Q3: Why is borane (BH₃·THF) recommended over a stronger reductant like lithium aluminum hydride (LiAlH₄)?
A3: While LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids, borane offers superior chemoselectivity and safety for this specific transformation.[2][3][4]
-
Chemoselectivity: Borane will selectively reduce carboxylic acids in the presence of many other functional groups like esters, which would be reduced by LiAlH₄.[1][5] This is because the initial, rapid acid-base reaction between the carboxylic acid's proton and the hydride source forms an intermediate that is highly reactive towards further reduction by borane.[2][5]
-
Safety and Workup: LiAlH₄ reacts violently with water and protic solvents, and its workup procedure (e.g., Fieser workup) can be challenging to manage, especially on a larger scale. Borane reductions, while still requiring anhydrous conditions, have a more straightforward quenching and workup process with methanol and acid.
| Reducing Agent | Pros | Cons |
| Borane (BH₃·THF/BMS) | High selectivity for carboxylic acids[1][6], milder conditions, easier workup. | Moisture sensitive, requires excess reagent. |
| Lithium Aluminum Hydride (LiAlH₄) | Very powerful, reduces most carbonyls.[3][4] | Non-selective[4], highly reactive and hazardous with water, difficult workup. |
Strategy 2: Catalytic Hydrogenation of an Aromatic Precursor
This strategy involves the reduction of an aromatic ring and another functional group (like a nitrile or carboxylic acid) in a single synthetic operation. A common precursor is 3-aminobenzoic acid or 3-aminobenzonitrile. This method is attractive for its atom economy but presents significant challenges in controlling stereoselectivity (cis vs. trans).
Core Principle & Workflow
The process involves heterogeneous catalysis to reduce both the benzene ring and the nitrile/carboxylic acid group. The choice of catalyst, solvent, pressure, and temperature are the primary levers for controlling the reaction outcome and, crucially, the stereoisomeric ratio of the product.
Caption: Workflow for Aromatic Hydrogenation.
Troubleshooting & FAQs: Catalytic Hydrogenation
Q1: My hydrogenation of 3-aminobenzoic acid gives a poor cis/trans ratio. How can I favor the trans isomer?
A1: Controlling stereoselectivity in aromatic hydrogenation is a well-known challenge. The cis isomer is often the kinetically favored product. To increase the proportion of the thermodynamically more stable trans isomer, you can adjust the following:
-
Catalyst Choice: Ruthenium (e.g., 5% Ru/C) and Raney Nickel catalysts have been reported to favor the formation of trans isomers under certain conditions, often involving higher temperatures.[7][8] Rhodium catalysts (e.g., Rh/C) under mild conditions often favor the cis isomer.[7]
-
Reaction Conditions: Higher temperatures and pressures can facilitate isomerization of the initially formed cis product to the more stable trans product. Running the reaction for a longer duration after hydrogen uptake has ceased can also promote this equilibration.
-
Solvent and pH: The solvent system and pH can influence the substrate's adsorption onto the catalyst surface, thereby affecting the stereochemical outcome. For aminobenzoic acids, running the reaction in a basic aqueous solution (e.g., with NaOH) is common.[8][9]
Q2: The reaction is very slow or incomplete. What are the likely causes?
A2: Incomplete hydrogenation points to issues with the catalyst or reaction environment.
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur compounds, halides, and even strongly coordinating amines can act as poisons. Ensure your starting material and solvent are of high purity. The amine group on the substrate itself can sometimes inhibit the catalyst, requiring more forcing conditions.
-
Catalyst Deactivation: The catalyst may have low activity to begin with or may have been deactivated through improper handling (e.g., exposure to air for pyrophoric catalysts like Raney Ni) or sintering at excessively high temperatures.
-
Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is paramount. Ensure your stirring/agitation is vigorous enough to facilitate the transport of hydrogen from the gas phase to the catalyst surface.
-
Insufficient Pressure/Temperature: Aromatic ring reduction is energetically demanding and typically requires elevated hydrogen pressure and temperature. Check that your system is maintaining the set pressure and that the temperature is adequate for the chosen catalyst.
Q3: I am starting with 3-aminobenzonitrile. What side products should I watch for?
A3: Hydrogenation of 3-aminobenzonitrile is a multi-step reduction. Besides the desired product, several side reactions can occur:
-
Incomplete Reduction: You may isolate intermediates such as 3-aminobenzylamine (if only the nitrile is reduced) or (aminocyclohexyl)nitriles (if only the ring is reduced).
-
Dimerization/Polymerization: Reductive coupling of intermediates can lead to secondary amines and other oligomeric byproducts, especially if the reaction is run under conditions that favor imine formation.
-
Hydrolysis: If water is present in the solvent system, the nitrile group could potentially hydrolyze to an amide or carboxylic acid, leading to different products.
| Parameter | Effect on Stereoselectivity (General Trend) | Considerations |
| Catalyst | Ru, Raney Ni may favor trans[7][8]. Rh often favors cis. | Activity and selectivity are highly batch-dependent. |
| Temperature | Higher temps can promote isomerization to trans. | Risk of side reactions and catalyst sintering. |
| Pressure | Higher pressure increases reaction rate. | Less direct impact on selectivity than temperature. |
| Solvent/pH | Influences substrate binding to catalyst. | Must be optimized empirically for each system. |
General Purification & Characterization
Q: How can I effectively separate the cis and trans isomers of this compound?
A: Separating these isomers can be difficult due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in boiling points, careful fractional distillation under vacuum can be effective.
-
Crystallization: Often the most effective method. One isomer may crystallize preferentially from a specific solvent system. Alternatively, derivatization of the amine (e.g., forming a hydrochloride salt[10] or an amide) can yield derivatives with very different crystallization properties, allowing for separation, followed by removal of the protecting group.
-
Chromatography: While possible, column chromatography on a large scale can be expensive and cumbersome for these low-molecular-weight, polar compounds.
References
- Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
- Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
- Whiting, A., et al. (2016). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 55(41), 12790-12794.
- Master Organic Chemistry. (n.d.). Amide to Amine - Common Conditions.
- Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview.
- Wikipedia. (n.d.). Amide reduction.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Amide Reduction.
- IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer. YouTube.
- Thomas, S., et al. (2007). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 72(19), 7273-7281.
- Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
- Google Patents. (2014). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- Google Patents. (2015). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
- ResearchGate. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors.
- Google Patents. (2019). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
Sources
- 1. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 5. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 9. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. 2416138-46-8|((1R,3R)-3-Aminocyclohexyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Separation of Cis and Trans (3-Aminocyclohexyl)methanol by Column Chromatography
Welcome to the technical support center for the chromatographic separation of (3-Aminocyclohexyl)methanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these polar, basic cis and trans isomers. As your virtual Senior Application Scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the separation of cis and trans this compound, providing foundational knowledge for successful chromatography.
Q1: Why is the separation of cis and trans this compound challenging?
A1: The separation is challenging due to a combination of factors:
-
High Polarity: The presence of both an amine (-NH₂) and a hydroxyl (-OH) group makes the molecule highly polar. This leads to poor retention on traditional reversed-phase (e.g., C18) columns, where analytes often elute in or near the void volume.[1][2]
-
Basic Nature of the Amine Group: The primary amine is basic and prone to strong secondary interactions with acidic silanol groups present on the surface of standard silica-based stationary phases.[3][4][5] This interaction is a primary cause of significant peak tailing, which severely compromises resolution and quantification.[3][6]
-
Subtle Structural Difference: The cis and trans isomers have the same mass and functional groups. Their separation relies on exploiting the subtle differences in their three-dimensional shape and the resulting differences in their interaction with the stationary phase.[7][8]
-
Lack of a Strong Chromophore: The molecule does not possess a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult at low concentrations.[9] This often necessitates the use of universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS), or pre-column derivatization.[9][10]
Q2: What is the recommended chromatographic mode for this separation?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable and robust technique for separating these polar isomers.[1][11][12]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[12][13] A water-rich layer forms on the surface of the stationary phase, and polar analytes like this compound partition into this layer, leading to retention.[11][12] Elution is typically achieved by increasing the aqueous content of the mobile phase.[1]
-
Advantages over other modes:
-
Reversed-Phase (RP): As mentioned, the high polarity of the analyte leads to poor retention.[2]
-
Normal-Phase (NP): While NP chromatography (using non-polar solvents like hexane) can separate polar compounds, HILIC offers better compatibility with MS detection due to the use of reversed-phase type solvents (e.g., acetonitrile/water).[2][12] The high organic content of the HILIC mobile phase also promotes efficient desolvation and ionization in the MS source.[1]
-
Q3: Can I use a standard silica gel column for this separation?
A3: Yes, a standard silica gel column can be used, but it must be operated in HILIC mode.[13] However, for basic compounds like this amine, peak shape can be a significant issue due to silanol interactions.[3][5] To mitigate this, consider the following:
-
Base-Deactivated Columns: Using a column specifically designed for basic compounds, where the residual silanol groups are end-capped or shielded, can dramatically improve peak shape.[6][14]
-
Mobile Phase Additives: Incorporating a buffer (e.g., ammonium formate or ammonium acetate) into the mobile phase is crucial.[5][12] The buffer ions compete with the protonated amine for interaction with the silanol groups, effectively masking them and reducing peak tailing.[3][4]
Q4: Is derivatization necessary for this analysis?
A4: Derivatization is not strictly necessary for separation, especially if using a mass spectrometer for detection. However, it can be highly advantageous for several reasons:
-
Improved Detection: If you are limited to a UV detector, derivatizing the primary amine with a UV-active or fluorescent tag (e.g., dansyl chloride, FMOC-Cl) is essential for achieving good sensitivity.[9][10][15]
-
Enhanced Chromatography: Derivatization can reduce the polarity of the amine and mask its basicity, which can lead to improved peak shape and better resolution, even on standard stationary phases.[10][16] This can sometimes allow for the use of more common reversed-phase chromatography.[9]
-
Potential for Chiral Separation: If separating enantiomers (in addition to cis/trans diastereomers) is required, derivatization with a chiral reagent can create diastereomeric pairs that may be separable on a standard achiral column.[17][18]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Problem 1: Poor Resolution or Co-elution of Cis and Trans Isomers
Your chromatogram shows a single broad peak or two heavily overlapping peaks.
Diagnostic Workflow
Caption: Troubleshooting workflow for poor isomer resolution.
Solutions & Explanations
-
Optimize Mobile Phase Composition:
-
Action: Systematically adjust the ratio of acetonitrile to the aqueous buffer. In HILIC, decreasing the acetonitrile content (increasing polarity) will decrease retention.[1] Start with a high organic percentage (e.g., 95% ACN) and run a shallow gradient (e.g., to 80% ACN over 20 minutes).
-
Rationale: The subtle differences in the isomers' polarity and shape will manifest as different partitioning behavior. A slower change in mobile phase strength (a shallow gradient) provides more opportunity for the column to resolve these differences.[8]
-
-
Change the Stationary Phase:
-
Action: If optimizing the mobile phase on a silica column is insufficient, switch to a different type of HILIC stationary phase. An amide-bonded phase (e.g., BEH Amide) often provides different selectivity for polar compounds and can improve peak shape and resolution.[13]
-
Rationale: Different stationary phases offer different interaction mechanisms (e.g., hydrogen bonding, dipole-dipole). The cis and trans isomers may interact differently with an amide phase compared to a silica phase, leading to successful separation.[8][13]
-
-
Adjust Column Temperature:
-
Action: Lower the column temperature (e.g., from 40°C to 25°C).
-
Rationale: Lowering the temperature can sometimes increase the energetic difference in the interactions between the isomers and the stationary phase, enhancing selectivity and improving resolution.[8]
-
Problem 2: Severe Peak Tailing for Both Isomers
The peaks are asymmetrical, with a pronounced "tail" extending from the back of the peak.
Diagnostic Workflow
Caption: Troubleshooting workflow for amine peak tailing.
Solutions & Explanations
-
Incorporate or Adjust Mobile Phase Buffer:
-
Action: The primary solution is to use a buffer in your mobile phase. Ammonium formate or ammonium acetate at 10-20 mM is a good starting point.[12] Ensure the buffer is present in both the aqueous (A) and organic (B) mobile phase lines to maintain consistent ionic strength during a gradient.[5]
-
Rationale: Peak tailing for amines is primarily caused by strong ionic interactions with deprotonated, negatively charged silanol groups on the silica surface.[3][4][6] The cation from the buffer (e.g., NH₄⁺) will compete for these active sites, effectively "shielding" the analyte from these secondary interactions and resulting in a more symmetrical peak shape.[5]
-
-
Use a Modern, High-Purity Column:
-
Action: Switch to a column with a high-purity silica backbone or a bonded phase designed to shield silanol activity, such as an ethylene-bridged hybrid (BEH) amide column.[13]
-
Rationale: Modern columns have fewer and less acidic residual silanol groups, inherently reducing the sites available for undesirable secondary interactions.[6][19]
-
-
Check for Column Overload:
-
Action: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly (becomes more symmetrical), you are overloading the column.
-
Rationale: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion that often appears as tailing.[3][4] Reducing the sample load will ensure the interactions remain within the linear range of the column's capacity.
-
Problem 3: No Retention (Peaks Elute at the Void Volume)
Both isomers elute at the beginning of the chromatogram with no separation.
Solutions & Explanations
-
Confirm HILIC Mode Conditions:
-
Action: Ensure your starting mobile phase contains a high percentage of organic solvent (at least 80-95% acetonitrile).
-
Rationale: This is the most common cause of no retention in HILIC. HILIC requires a high organic content to establish the aqueous layer on the stationary phase necessary for partitioning and retention.[12] If the mobile phase is too aqueous, the mechanism will not work, and polar compounds will elute immediately.
-
-
Check Sample Solvent:
-
Action: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high in acetonitrile).
-
Rationale: If the sample is dissolved in a highly aqueous solution (a "strong" solvent in HILIC), it will not be retained properly and will be flushed through the column, causing poor peak shape and no retention.[19] Ideally, dissolve the sample directly in the initial mobile phase.
-
-
Proper Column Equilibration:
-
Action: Equilibrate the column with the initial high-organic mobile phase for at least 10-15 column volumes before the first injection.
-
Rationale: HILIC stationary phases can take longer to equilibrate than reversed-phase columns. Insufficient equilibration means the necessary water layer for retention has not properly formed, leading to poor or no retention.[1]
-
Section 3: Experimental Protocol
This section provides a detailed starting point for developing a separation method using HILIC.
Protocol: HILIC Separation of Cis/Trans this compound
1. Materials and Reagents
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or similar high-performance amide column)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: 90:10 (v/v) Acetonitrile:Water
-
Sample: Cis/Trans mixture of this compound
2. Sample Preparation
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in the sample solvent.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using the sample solvent.
-
Filter the final sample solution through a 0.22 µm PTFE syringe filter before injection.
3. HPLC/UPLC System Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency and stability. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Detector | MS (ESI+) or ELSD/CAD | Required for this non-UV active compound. |
| Gradient | See table below | Starts with high organic for retention. |
4. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 5 | 95 | Initial |
| 1.0 | 5 | 95 | 6 |
| 10.0 | 20 | 80 | 6 |
| 11.0 | 5 | 95 | 6 |
| 15.0 | 5 | 95 | 6 |
This is a starting gradient and must be optimized to achieve baseline separation based on your specific system and isomer ratio.
5. System Equilibration
-
Before the first injection, flush the column with the initial conditions (95% B) for at least 15 minutes to ensure full equilibration.
-
Run a blank injection (sample solvent only) to ensure the system is clean.
Section 4: References
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]
-
Mahdavi, M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]
-
Agilent. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns. Retrieved from [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography? Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Gecse, Z., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Scribd. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Matencio, A. (2017). Novel methods of chiral separation. Mapping Ignorance. Retrieved from [Link]
-
Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Retrieved from
-
Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
Troubleshooting the Curtius rearrangement in a multi-step synthesis
Welcome to the Technical Support Center for the Curtius Rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile reaction in a multi-step synthesis. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.
The Curtius rearrangement is a powerful tool for converting carboxylic acids into amines, carbamates, and ureas via an isocyanate intermediate.[1][2][3] Its value lies in its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating carbon center.[1][4] However, like any sophisticated chemical transformation, it can present challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Core Principles of the Curtius Rearrangement
The reaction proceeds in two main stages:
-
Formation of an Acyl Azide: A carboxylic acid or its derivative (like an acyl chloride) is converted into a reactive acyl azide.[1][5]
-
Rearrangement and Trapping: The acyl azide, upon heating or photochemical activation, rearranges to an isocyanate with the loss of nitrogen gas.[2][6] This highly reactive isocyanate is then trapped in situ by a nucleophile to yield the final product.[7]
Understanding the nuances of each stage is critical for successful execution and troubleshooting.
Troubleshooting Guide & FAQs
Q1: I'm experiencing very low or no yield of my desired product. What are the most likely causes?
Low yields in a Curtius rearrangement can typically be traced back to one of three areas: inefficient formation of the acyl azide, incomplete rearrangement, or poor trapping of the isocyanate intermediate.[8]
Troubleshooting Steps:
-
Verify Acyl Azide Formation: This is the foundational step.
-
Starting from a Carboxylic Acid: If you are using a one-pot method with diphenylphosphoryl azide (DPPA), ensure your carboxylic acid is completely dry.[8] Water can hydrolyze activated intermediates. The choice of a non-protic, anhydrous solvent like toluene or THF is crucial.[8] Triethylamine (Et3N) is a commonly used base to facilitate the reaction.[8]
-
Starting from an Acyl Chloride: The purity of your acyl chloride is paramount. If it has degraded, the subsequent reaction with an azide source (e.g., sodium azide) will be inefficient.[8] Always use freshly prepared or high-purity acyl chloride. The reaction with sodium azide must be conducted under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[8][9]
-
-
Ensure Complete Rearrangement: The thermal decomposition of the acyl azide requires sufficient energy.
-
Temperature: Are you heating the reaction sufficiently? Typical temperatures range from 40-100 °C.[10] The optimal temperature depends on the substrate and solvent. Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak ~2140 cm⁻¹ and appearance of the isocyanate peak ~2250 cm⁻¹).[9]
-
Catalysis: Both Brønsted and Lewis acids can catalyze the rearrangement, lowering the required temperature by as much as 100 °C and improving the isocyanate yield.[6][11] Consider adding a catalyst like boron trifluoride if your substrate is temperature-sensitive.[6]
-
-
Optimize Isocyanate Trapping: The isocyanate is a highly reactive electrophile that can engage in undesired side reactions if not trapped efficiently.
-
Nucleophile Concentration: Use a sufficient excess of your trapping nucleophile (e.g., alcohol for a carbamate, amine for a urea).[8]
-
Presence of Water: This is a very common culprit. Trace water will react with the isocyanate to form an unstable carbamic acid, which decarboxylates to the primary amine. This amine can then react with another molecule of isocyanate to form a symmetrical urea byproduct, significantly reducing the yield of your desired product.[8] Rigorously dry all solvents, reagents, and glassware.
-
Q2: My reaction is incomplete, and I'm left with a significant amount of starting material. What should I do?
Incomplete conversion points to issues with either the activation/azide formation step or the rearrangement itself.[8]
Troubleshooting Steps:
-
Re-evaluate Acyl Azide Formation:
-
Activation: When using reagents like DPPA or ethyl chloroformate, ensure proper reaction conditions (e.g., controlled temperature, dropwise addition) to fully form the activated species before the azide is introduced or formed.[8]
-
Reaction Time: Some substrates are less reactive and may require longer reaction times or slightly elevated temperatures to form the acyl azide.[8] Monitor this step by TLC before proceeding to the rearrangement.
-
-
Drive the Rearrangement to Completion:
-
Increase Temperature: If you suspect incomplete thermal decomposition, cautiously increase the reaction temperature in increments, monitoring for product formation and potential decomposition.
-
Extend Reaction Time: The rearrangement may simply be slow for your particular substrate.
-
Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate. A higher-boiling aprotic solvent might be necessary to achieve the required temperature for rearrangement.[8]
-
Q3: I'm observing significant formation of a symmetrical urea byproduct. How can I prevent this?
The formation of a symmetric urea (R-NH-CO-NH-R) is a classic side reaction in the Curtius rearrangement and is almost always caused by the presence of water.[8]
Mechanism of Urea Formation:
-
Isocyanate (R-N=C=O) reacts with water (H₂O) to form a carbamic acid (R-NH-COOH).
-
The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to form a primary amine (R-NH₂).
-
This newly formed primary amine is nucleophilic and attacks another molecule of the isocyanate intermediate, forming the stable, and often insoluble, symmetrical urea.
Prevention Strategies:
-
Rigorous Anhydrous Conditions: This cannot be overstated.
-
Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Dry all reagents. Carboxylic acids can be azeotropically dried with toluene.
-
Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).
-
-
Controlled Addition of Nucleophile: Ensure your desired trapping nucleophile (e.g., alcohol) is present in sufficient excess to outcompete any trace water. Add the trapping agent before or during the rearrangement, depending on the specific protocol.
Q4: What are the key differences between thermal and photochemical Curtius rearrangements, and when should I choose one over the other?
The choice between thermal and photochemical methods depends on the substrate's sensitivity and the desired outcome, as their mechanisms differ significantly.[10]
| Feature | Thermal Curtius Rearrangement | Photochemical Curtius Rearrangement |
| Mechanism | Concerted rearrangement[4][6] | Stepwise, via a reactive nitrene intermediate[6][12] |
| Conditions | Requires heating (typically 40-100 °C)[10] | Can often be run at room temperature or below[10] |
| Selectivity | High, due to the concerted mechanism[10] | Lower, the nitrene can undergo side reactions[10] |
| Common Side Reactions | Generally clean if anhydrous[10] | C-H insertion, addition to double bonds[6] |
| Substrate Scope | Broad, tolerates most functional groups[1] | Limited by groups susceptible to nitrene attack[10] |
| Typical Yields | Generally high to quantitative[10] | Often lower and more variable than thermal methods[10] |
When to Choose Which Method:
-
Thermal: This is the default and most reliable method for the majority of substrates due to its clean reaction profile and high yields.[10]
-
Photochemical: This method is an alternative for substrates that are highly sensitive to heat. However, you must be prepared for potential side products resulting from the highly reactive nitrene intermediate.[6][13] The choice of an inert solvent is critical to minimize these side reactions.[6]
Q5: What are the critical safety precautions I must take when performing a Curtius rearrangement?
The Curtius rearrangement involves several hazardous components that demand strict safety protocols.[8]
-
Azides:
-
Toxicity: Sodium azide (NaN₃) and organic azides are highly toxic if ingested, inhaled, or absorbed through the skin.[14][15][16]
-
Explosion Hazard: Azides can be explosive, especially upon heating or contact with heavy metals (e.g., lead, copper).[8][14] Avoid using metal spatulas for transfer.[14][16] Do not allow azide solutions to come into contact with metal pipes or equipment.[16]
-
Hydrazoic Acid Formation: Contact of sodium azide with acid generates hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[14][15][17] Always handle sodium azide in a well-ventilated chemical fume hood and store it away from acids.[15][16]
-
-
Reagents:
-
DPPA: Diphenylphosphoryl azide is a lachrymator and should be handled exclusively in a fume hood.[8]
-
-
Intermediates:
-
Isocyanates: These are reactive compounds that can be irritants and sensitizers. Avoid inhalation and skin contact.[8]
-
Mandatory Safety Practices:
-
Always work in a properly functioning chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and compatible gloves (nitrile gloves are generally suitable, but double-gloving is recommended).[15][16]
-
When working on a larger scale, use a blast shield.[8]
-
Have a spill kit ready. Spills of solid sodium azide should be carefully swept up to avoid dust, potentially by dampening with a slightly alkaline solution (pH > 9) to prevent HN₃ formation.[15][16]
-
All azide-containing waste is considered hazardous and must be disposed of according to institutional guidelines.[15]
Experimental Protocols & Visual Workflows
Protocol 1: General Procedure for Curtius Rearrangement Using DPPA
This one-pot protocol is widely used for converting carboxylic acids directly to their corresponding carbamates.[1][8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq) and an anhydrous solvent (e.g., toluene).
-
Base Addition: Add triethylamine (1.1–1.5 eq).
-
Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1–1.5 eq) dropwise at room temperature. Stir for 30-60 minutes.
-
Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) until the acyl azide is fully converted to the isocyanate. Monitor by IR or TLC.
-
Trapping: Add the nucleophile (e.g., anhydrous benzyl alcohol or tert-butanol, often used in excess or as the solvent) and continue heating until the isocyanate is consumed.
-
Workup: Cool the reaction to room temperature, quench appropriately, and perform an aqueous workup followed by extraction and purification (typically by column chromatography).
Diagrams
Caption: General workflow of the Curtius rearrangement.
Caption: Troubleshooting decision tree for the Curtius rearrangement.
References
- Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem. [Link]
- Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
- Office of Research Safety Affairs, University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]
- Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Curtius rearrangement. [Link]
- Kumar, A., & Sharma, S. (2016). Advances in the synthesis and reactivity of acyl azides (2005-2015). Rasayan Journal of Chemistry. [Link]
- Allen, A. (n.d.).
- Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]
- Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]
- Carl ROTH. (2025). Safety Data Sheet: Sodium azide >=98 %, for synthesis. [Link]
- Suvchem Laboratory Chemicals. (n.d.). SODIUM AZIDE (FOR SYNTHESIS). [Link]
- Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]
- Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]
- ReactionFlash. (n.d.). Curtius Rearrangement. [Link]
- ResearchGate. (2025).
- L.S. College, Muzaffarpur. (2020). Curtius rearrangement. [Link]
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raco.cat [raco.cat]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Curtius Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. uthsc.edu [uthsc.edu]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. carlroth.com [carlroth.com]
Validation & Comparative
A Comparative Guide to the 13C NMR Spectral Interpretation of (3-Aminocyclohexyl)methanol
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (3-Aminocyclohexyl)methanol. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment, offering a comparative, step-by-step interpretation built from foundational cyclohexane derivatives. We will explore the influence of substituents and stereochemistry on carbon chemical shifts, providing the causal logic behind spectral predictions for both cis and trans isomers.
The Foundational Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. Unlike 1H NMR, standard proton-decoupled 13C NMR spectra offer a simplified view, where each unique carbon atom typically appears as a single peak.[1][2] The chemical shift (δ) of each peak, measured in parts per million (ppm), is highly sensitive to the local electronic environment, providing direct evidence of functional groups, hybridization, and stereochemical arrangement.[3] For cyclic systems like substituted cyclohexanes, 13C NMR is particularly powerful for differentiating stereoisomers, a critical task in pharmaceutical development where biological activity is often linked to specific isomeric forms.[4]
Building the Interpretation: From Cyclohexane to Disubstituted Derivatives
To accurately interpret the spectrum of this compound, we must first understand how individual functional groups influence the parent cyclohexane ring.
The Baseline: Cyclohexane
Due to the rapid chair-flipping at room temperature, all six carbon atoms in cyclohexane are chemically equivalent. This results in a 13C NMR spectrum with a single, sharp signal at approximately 27.1 ppm.[5] This value serves as our fundamental reference point for understanding substituent-induced chemical shifts.
Mono-substituted Analogues: Quantifying Substituent Effects
When a substituent is added to the cyclohexane ring, the symmetry is broken, leading to four distinct signals for the ring carbons:
-
C1 (ipso-carbon): The carbon directly attached to the substituent.
-
C2/C6 (ortho-carbons): The carbons adjacent to the ipso-carbon.
-
C3/C5 (meta-carbons): The carbons two bonds away from the ipso-carbon.
-
C4 (para-carbon): The carbon opposite the ipso-carbon.
The following table summarizes the approximate 13C chemical shifts for key monosubstituted cyclohexanes that serve as structural components of our target molecule.
| Compound | C1 (ipso) | C2/C6 (ortho) | C3/C5 (meta) | C4 (para) | Other Carbons |
| Cyclohexane | 27.1 | 27.1 | 27.1 | 27.1 | - |
| Cyclohexanol | ~70.1 | ~35.6 | ~24.5 | ~25.7 | - |
| Aminocyclohexane | ~53.1 | ~33.1 | ~26.5 | ~27.0 | - |
| Cyclohexylmethanol | ~40.9 | ~29.8 | ~26.1 | ~26.8 | ~68.6 (-CH₂OH) |
Data compiled from the Spectral Database for Organic Compounds (SDBS) and other sources.[6]
Causality Behind the Shifts:
-
Electronegativity: The highly electronegative oxygen atom in cyclohexanol strongly deshields the ipso-carbon (C1), shifting it significantly downfield to ~70.1 ppm.[3] The nitrogen in aminocyclohexane has a similar, though less pronounced, effect.
-
Inductive Effects: The electron-withdrawing nature of the substituents causes a downfield shift at the adjacent C2/C6 carbons, an effect that diminishes with distance.[7][8]
-
The -CH₂OH Group: In cyclohexylmethanol, the C1 carbon is attached to another carbon, not directly to the oxygen. Therefore, its shift (~40.9 ppm) is less dramatic than in cyclohexanol. The most downfield signal in this molecule belongs to the hydroxymethyl carbon itself (~68.6 ppm) due to its direct attachment to oxygen.[9][10]
Predictive Analysis of this compound Isomers
This compound has seven non-equivalent carbons and exists as cis and trans diastereomers. The relative orientation of the amino and hydroxymethyl groups significantly impacts the 13C NMR spectrum, primarily due to steric interactions.
The key to differentiating the isomers is the γ-gauche effect . An axial substituent on a cyclohexane ring introduces steric strain with the other syn-axial protons and carbons at the C3 and C5 positions. This steric compression leads to a characteristic upfield (shielding) shift of approximately 4-6 ppm for these γ-carbons.[4]
-
In the most stable conformation of trans-(3-Aminocyclohexyl)methanol , both the -NH₂ and -CH₂OH groups can occupy equatorial positions, minimizing steric strain.
-
In cis-(3-Aminocyclohexyl)methanol , one group must be axial while the other is equatorial.
Based on these principles, we can predict the chemical shifts for each isomer.
Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Shift (trans) | Predicted Shift (cis) | Rationale for a Key Difference |
| -CH₂OH | ~67-69 ppm | ~63-65 ppm | In the cis-isomer (with axial -CH₂OH), this carbon is shielded by γ-gauche interactions with C3/C5. |
| C1 (-CH₂OH) | ~39-42 ppm | ~35-38 ppm | Shielded in the cis isomer due to the axial substituent. |
| C2 | ~33-36 ppm | ~29-32 ppm | Experiences γ-gauche effect from the axial amino group in one of the cis conformations. |
| **C3 (-NH₂) ** | ~50-53 ppm | ~46-49 ppm | Shielded in the cis isomer when the -CH₂OH group is axial and creates a γ-gauche interaction. |
| C4 | ~28-31 ppm | ~24-27 ppm | Experiences γ-gauche effect from the axial amino group in one of the cis conformations. |
| C5 | ~24-26 ppm | ~20-23 ppm | Experiences significant shielding from both axial substituents in different cis conformations. |
| C6 | ~29-32 ppm | ~25-28 ppm | Experiences γ-gauche effect from the axial -CH₂OH group. |
Note: These are estimated values. Actual shifts can vary based on solvent and temperature.[11]
Visualization of Structure-Spectrum Correlation
The following diagrams illustrate the predicted chemical shift assignments for the trans and cis isomers of this compound.
Figure 1. Predicted 13C NMR chemical shifts for trans and cis isomers.
Self-Validating Experimental Protocol for 13C NMR Acquisition
This protocol provides a robust methodology for acquiring high-quality, interpretable 13C NMR spectra. The inclusion of specific parameter choices is designed to ensure data reliability.
Sample Preparation
-
Weigh Sample: Accurately weigh 15-30 mg of this compound.
-
Choose Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or D₂O). Methanol-d₄ is often a good choice for polar compounds containing -OH and -NH₂ groups to ensure solubility and minimize interfering solvent signals.[12]
-
Dissolve: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean, dry vial before transferring to a 5 mm NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as the 0.0 ppm reference.[5][9] If not present, it can be added, or the residual solvent peak can be used as a secondary reference.[11]
Spectrometer Setup and Data Acquisition
These parameters are typical for a 400-600 MHz spectrometer.
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[13]
-
Pulse Angle (p1): 30°. Causality: A smaller flip angle (e.g., 30° instead of 90°) allows for a shorter relaxation delay (d1) without saturating signals from carbons with long relaxation times (T₁), improving the signal-to-noise ratio over time.[14]
-
Spectral Width (sw): ~220 ppm (e.g., from -10 to 210 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (aq): 1.0–2.0 seconds. This provides adequate digital resolution.
-
Relaxation Delay (d1): 2.0 seconds. For routine qualitative spectra, this is a good compromise. For strictly quantitative results, d1 should be at least 5 times the longest T₁ value.[15]
-
Number of Scans (ns): 1024 to 4096. Due to the low natural abundance of 13C (1.1%), a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio.[16]
-
Decoupling: Use a standard proton broadband decoupling sequence (e.g., waltz16) to collapse C-H coupling and simplify the spectrum to single peaks.[17]
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening (lb) of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction to obtain a flat spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the reference solvent peak to its known chemical shift (e.g., Methanol-d₄ at 49.0 ppm).[11]
Conclusion
The interpretation of the 13C NMR spectrum of this compound is a deductive process that relies on understanding fundamental principles. By comparing the target molecule to simpler analogues like cyclohexane, cyclohexanol, and aminocyclohexane, we can isolate the electronic effects of each substituent. Furthermore, a deep understanding of stereochemical principles, particularly the γ-gauche effect, is essential for distinguishing between the cis and trans diastereomers. The cis isomer is readily identified by the characteristic upfield shifts of its ring carbons due to increased steric compression from an axial substituent. This guide provides the predictive framework and experimental methodology necessary for researchers to confidently assign the structure and stereochemistry of this and other complex substituted cyclohexanes.
References
- Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation.
- Kwan, E. E., & Gribble, G. W. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16).
- Li, D., & Kerton, F. M. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(5), 1434–1437.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Jahangir, S., et al. (2019). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.
- Takeda, T., et al. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift.
- Biological Magnetic Resonance Bank. (n.d.). Cyclohexylamine at BMRB.
- Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).
- Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Journal of the American Chemical Society. (2026).
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
- Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.
- MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.
- ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Ganapathy, K., & Gurumurthy, R. (1988). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Journal of Chemical Sciences.
- Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation.
- Wikipedia. (n.d.). Cyclohexylmethanol.
- PubChem. (n.d.). 1,2-Diaminocyclohexane.
- NMR Wiki. (2010). Databases.
- ATB (Automated Topology Builder). (n.d.). Cyclohexylamine.
- ResearchGate. (n.d.).
- Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?.
- ResearchGate. (n.d.). Chemical shifts of carbon atoms in the 13 C NMR spectra for compounds 1-4.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 20(3), 316-334.
- PubChem. (n.d.). (4-(Prop-1-en-2-yl)cyclohexyl)methanol.
- Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration.
- Eurisotop. (n.d.). NMR Solvent data chart.
- Royal Society of Chemistry. (n.d.). Supplementary Information Supramolecular packing of alkyl substituted Janus face all-cis 2,3,4,5,6-pentafluorocyclohexyl motifs.
- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
- Chegg.com. (2021). Solved 5. Correctly identify the 13C NMR spectra of.
- SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Cyclohexylmethanol - Wikipedia [en.wikipedia.org]
- 11. eurisotop.com [eurisotop.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. compoundchem.com [compoundchem.com]
- 17. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (3-Aminocyclohexyl)methanol
For Immediate Release
A Deep Dive into the Mass Spectrometric Analysis and Fragmentation of (3-Aminocyclohexyl)methanol for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the mass spectrometry and fragmentation patterns of this compound, a bifunctional molecule of interest. In the absence of direct, published spectra for this specific compound, this document leverages foundational principles of mass spectrometry and comparative data from structurally analogous compounds to predict its fragmentation pathways. We will explore experimental design, compare its anticipated behavior with cyclohexylamine and cyclohexanemethanol, and provide detailed protocols to empower researchers in their analytical endeavors.
The Structural Crossroads: Predicting Fragmentation
This compound presents a fascinating case for mass spectrometric analysis, possessing both a primary amine and a primary alcohol functional group attached to a cyclohexane ring. This structure suggests that its fragmentation will be a composite of the characteristic pathways of both amines and alcohols.
Under electron ionization (EI), the initial step is the formation of a molecular ion (M⁺˙). The fragmentation of this ion will likely be directed by the presence of the heteroatoms (nitrogen and oxygen) and the lability of adjacent bonds.
Predicted Key Fragmentation Pathways:
-
Alpha-Cleavage: This is anticipated to be a dominant fragmentation route for both the amine and alcohol moieties.
-
Adjacent to the Amino Group: Cleavage of the C-C bond between the cyclohexane ring and the aminomethyl group would lead to the formation of a stable iminium ion.
-
Adjacent to the Hydroxymethyl Group: Cleavage of the C-C bond between the cyclohexane ring and the hydroxymethyl group would result in a resonance-stabilized oxonium ion.
-
-
Loss of Small Neutral Molecules:
-
Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a series of characteristic ions, often in clusters separated by 14 mass units (CH₂).[4]
A Tale of Two Analogs: Comparative Fragmentation Analysis
To substantiate our predictions, we will compare the expected fragmentation of this compound with the known mass spectral behavior of two simpler, yet structurally related, molecules: cyclohexylamine and cyclohexanemethanol.
| Compound | Key Fragmentation Pathways | Major Fragment Ions (m/z) |
| Cyclohexylamine | Alpha-cleavage, rearrangement | 30 (CH₂=NH₂⁺), Molecular Ion (M⁺˙) is typically observed.[3][5] |
| Cyclohexanemethanol | Alpha-cleavage, dehydration (loss of H₂O) | 83 ([M-H₂O]⁺˙), 55, 41.[1][6] |
| This compound (Predicted) | Alpha-cleavage (amine and alcohol), loss of H₂O, loss of NH₃, ring fragmentation | [M-H₂O]⁺˙, [M-NH₃]⁺˙, iminium ions, oxonium ions |
This comparative approach allows us to anticipate a more complex fragmentation pattern for this compound, with competing and sequential fragmentation events originating from both functional groups.
Experimental Design: A Roadmap for Analysis
A robust analytical strategy is crucial for elucidating the fragmentation of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable techniques, each with its own set of considerations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds.[7][8] For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of this compound.
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For derivatization, treat an aliquot of the stock solution with a silylating agent (e.g., BSTFA with 1% TMCS) and heat to ensure complete reaction. This will increase the volatility of the analyte.
-
Prepare a series of dilutions for calibration.
-
-
GC-MS Instrumentation:
-
Injector: Split/splitless injector, typically operated at a temperature that ensures efficient vaporization without thermal degradation.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane) is a good starting point.
-
Oven Program: A temperature gradient program should be optimized to ensure good separation from any impurities or derivatizing agent byproducts.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.[9]
-
Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A broad scan range (e.g., m/z 30-300) to capture the molecular ion and all significant fragment ions.
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the derivatized this compound.
-
Extract the mass spectrum for this peak.
-
Propose fragmentation pathways based on the observed ions and the principles outlined above.
-
Compare the obtained spectrum with mass spectral libraries for tentative identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of polar and thermally labile compounds, making it an excellent alternative to GC-MS, potentially without the need for derivatization.[10][11]
Logical Flow for LC-MS Method Development
Caption: Key decision points in developing an LC-MS method for this compound.
Step-by-Step LC-MS Protocol:
-
Sample Preparation:
-
Dissolve this compound in the initial mobile phase to ensure good peak shape.
-
Prepare a series of dilutions for calibration.
-
-
LC-MS Instrumentation:
-
LC System: A UHPLC or HPLC system.
-
Column: Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation.[12] A C18 column can also be evaluated.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid (to promote protonation for positive ion mode) or ammonium hydroxide.
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is expected to be most sensitive, forming the protonated molecule [M+H]⁺.[9]
-
Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be ideal for accurate mass measurements and formula determination of fragment ions.
-
Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ precursor ion to induce fragmentation and elucidate the structure of the fragment ions. Collision-Induced Dissociation (CID) is the most common fragmentation technique in ESI-MS/MS.[9]
-
-
-
Data Analysis:
-
Identify the precursor ion [M+H]⁺ in the full scan mass spectrum.
-
Analyze the MS/MS spectrum to identify the major product ions.
-
Propose fragmentation pathways based on the observed neutral losses and the structure of the product ions.
-
Concluding Remarks
The mass spectrometric analysis of this compound offers a rich field for investigation, with its fragmentation behavior influenced by both its amine and alcohol functionalities. By leveraging a predictive approach grounded in the known fragmentation of analogous compounds and employing systematic experimental design with either GC-MS or LC-MS, researchers can confidently elucidate its fragmentation pathways. This guide provides a foundational framework to assist scientists in the pharmaceutical and chemical industries in their analytical challenges, ultimately contributing to a deeper understanding of this and other complex small molecules.
References
- Gas chromatographic/mass spectrometric determination of alicyclic primary hydroxylamines in metabolic studies in vitro. (1989). Biomedical and Environmental Mass Spectrometry. [Link]
- Cyclohexanemethanol. PubChem. [Link]
- Cyclohexanemethanol. NIST WebBook. [Link]
- Cyclohexanemethanol, α,α,4-trimethyl-, trans-. NIST WebBook. [Link]
- Chapter 11 - Amines. Future4200. [Link]
- 4-Methylcyclohexanemethanol. PubChem. [Link]
- I need some help understanding the mass spec of dimethyl-cyclohexylamine. Reddit. [Link]
- Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- ESI mass spectra of ion/molecule reactions of host– complexes of the ()-crown ether derivative and (a) 1R,2R-and (b) 1S,2S-cyclopentane -amino acids (3 and 4) with n- propylamine.
- Cyclohexylamine. NIST WebBook. [Link]
- Gas chromatography–mass spectrometry. Wikipedia. [Link]
- Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
- Sugars, Sugar Alcohols & Amino Acids Separ
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.
- C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis... Doc Brown's Chemistry. [Link]
- Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. [Link]
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Gas chromatography mass spectrometry basic principles. Agilent. [Link]
- Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]
- What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]
- 6.
- Mass Spectrometry - Fragmentation P
- NanoLC-EI-MS: Perspectives in Biochemical Analysis. Semantic Scholar. [Link]
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. future4200.com [future4200.com]
- 4. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Cyclohexylamine [webbook.nist.gov]
- 6. Cyclohexanemethanol | C7H14O | CID 7507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
A Comparative Guide to (3-Aminocyclohexyl)methanol and (3-Aminocyclopentyl)methanol for Drug Discovery
In the landscape of modern drug discovery, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Saturated carbocyclic rings, in particular, are privileged structures that offer a three-dimensional framework to orient functional groups in precise vectors, enabling optimized interactions with biological targets. This guide provides an in-depth comparison of two such scaffolds: (3-Aminocyclohexyl)methanol and (3-Aminocyclopentyl)methanol. We will explore their distinct physicochemical properties, conformational behaviors, and synthetic accessibility, providing researchers with the necessary insights to strategically select the optimal building block for their specific medicinal chemistry programs.
Part 1: Core Physicochemical and Structural Properties
At first glance, the one-carbon difference between a cyclopentane and a cyclohexane ring may seem trivial. However, this subtle change imparts significant differences in the molecule's shape, flexibility, and physicochemical parameters, which are paramount in drug design.
The core structures consist of a cycloalkane ring bearing both an amine (a key hydrogen bond donor and site for salt bridge formation) and a hydroxymethyl group (a hydrogen bond donor/acceptor). The 1,3-substitution pattern places these functional groups in a distinct spatial relationship that can be exploited for binding to target proteins.
A summary of their fundamental properties is presented below:
| Property | This compound | (3-Aminocyclopentyl)methanol | Rationale and Implication in Drug Design |
| Molecular Formula | C₇H₁₅NO[1] | C₆H₁₃NO | A lower carbon count generally improves aqueous solubility. |
| Molecular Weight | 129.20 g/mol [1] | 115.17 g/mol | Both are well within the "Rule of 5" guidelines for lead-like molecules. The lower MW of the cyclopentyl analog offers more room for synthetic elaboration. |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | 46.3 Ų[2] | TPSA is identical as the functional groups are the same. This value is favorable for good cell permeability. |
| Calculated logP (XLogP3) | 0.1 | -0.1 (est.) | The slightly more lipophilic nature of the cyclohexyl ring is expected. This can influence solubility, permeability, and plasma protein binding. |
| Number of Rotatable Bonds | 1 | 1 | Both scaffolds are relatively rigid, which is advantageous for reducing the entropic penalty upon binding to a target. |
Part 2: The Critical Impact of Ring Conformation
The most significant differentiator between these two scaffolds lies in their conformational behavior. This directly impacts how the amine and hydroxymethyl substituents are presented to a biological target.
Cyclohexane Ring: The cyclohexane ring predominantly exists in a low-energy "chair" conformation, which is virtually strain-free.[3] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Through a process called "ring flipping," these positions can interconvert. However, for a substituted cyclohexane, the conformation where the substituent is in the more spacious equatorial position is generally more stable.[4] This conformational preference provides a well-defined, rigid scaffold. For cis-1,3-disubstituted cyclohexanes, the substituents can be either both axial or both equatorial, with the diequatorial conformer being significantly more stable.[5] For the trans isomer, one substituent must be axial and the other equatorial.[5]
Cyclopentane Ring: The cyclopentane ring is more conformationally flexible and dynamic. It is not planar; instead, it adopts puckered conformations known as the "envelope" and "half-chair" to relieve torsional strain.[6] These conformations rapidly interconvert through a low-energy process called pseudorotation.[7] This means that the substituents on a cyclopentane ring have more freedom of movement compared to those on a rigid cyclohexane chair.
Diagram: Conformational Flexibility Comparison
The following diagram illustrates the primary low-energy conformations of each ring system.
Caption: Conformational dynamics of cyclohexane vs. cyclopentane rings.
Expert Insight: The choice between these scaffolds is a trade-off between conformational rigidity and adaptability. A rigid cyclohexane scaffold can lead to higher binding affinity if the substituent orientation perfectly matches the target's binding pocket, but it may fail to bind if the geometry is incorrect. The more flexible cyclopentane scaffold may bind to a wider range of targets or adapt more easily to induced-fit binding pockets, but this flexibility can come at the cost of a higher entropic penalty, potentially lowering binding affinity.
Part 3: Synthetic Accessibility and Strategic Considerations
Both scaffolds are commercially available and can be synthesized through established routes. A key consideration for drug development is the ability to produce enantiomerically pure material, as different stereoisomers can have vastly different biological activities.
A common synthetic strategy for the cyclohexane derivative involves starting from a commercially available dicarboxylic acid.[8] The synthesis can involve steps like a Curtius rearrangement to install the amine functionality and subsequent reduction of an ester to form the hydroxymethyl group.[8]
For the cyclopentane analog, synthetic routes can also begin from cyclic precursors. One patented method involves the catalytic hydrogenation of a precursor to introduce the amino group, followed by hydroxymethylation.[9]
Diagram: General Synthetic Workflow Example
This diagram outlines a conceptual synthetic pathway, highlighting key transformations.
Caption: Conceptual workflow for the synthesis of amino alcohol scaffolds.
Part 4: Application in Medicinal Chemistry - A Case Study Perspective
While specific drugs containing these exact scaffolds are not ubiquitously cited, the strategic choice between five- and six-membered rings is a recurring theme in medicinal chemistry. For instance, in the development of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), a key intermediate was [(1S,3S)-3-Aminocyclohexyl]methanol.[8] The rigidity of the cyclohexane ring was likely crucial for orienting the pharmacophoric elements correctly within the enzyme's active site to achieve high potency.
Conversely, cyclopentane-based structures are prevalent in nucleoside analogs used in antiviral therapies (e.g., Abacavir), where the flexibility of the five-membered ring mimics the ribose sugar. This highlights that the choice is highly dependent on the specific topology and nature of the target binding site.
Part 5: Experimental Protocol - Representative Amide Coupling
To illustrate the utility of these building blocks, the following protocol describes a standard amide coupling reaction using this compound as the amine source. This is a foundational reaction in the synthesis of compound libraries for screening.
Objective: To synthesize N-((3-(hydroxymethyl)cyclohexyl))benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, MgSO₄)
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.05 eq) and dissolve it in a minimal amount of anhydrous DMF.
-
Amine Addition: Add this compound (1.0 eq) to the solution, followed by the addition of DIPEA (3.0 eq).
-
Activator Addition: Cool the reaction mixture to 0°C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.
Self-Validation: The success of the protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The disappearance of the starting material signals and the appearance of the expected product signals (e.g., amide N-H proton) provide direct evidence of a successful reaction.
Conclusion
The selection between this compound and (3-Aminocyclopentyl)methanol is a nuanced decision that should be driven by the specific goals of a drug discovery project.
-
Choose this compound when:
-
A rigid, conformationally restricted scaffold is desired to maximize potency against a well-defined binding site.
-
Precise, fixed positioning of the amine and alcohol functional groups is paramount.
-
-
Choose (3-Aminocyclopentyl)methanol when:
-
A degree of conformational flexibility is needed to accommodate induced-fit binding or to explore a broader range of binding poses.
-
Lowering molecular weight and potentially increasing aqueous solubility are key objectives.
-
By understanding the fundamental differences in their structure, conformation, and properties, researchers can make an informed choice, ultimately accelerating the journey from a chemical starting point to a viable drug candidate.
References
- Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. SYNLETT, 2011(20), 2959–2962. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55284699, ((1R,3R)-3-Aminocyclohexyl)methanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85684929, (3-Aminocyclopentyl)methanol hydrochloride.
- LookChem. (n.d.). (1R,3S)-(3-Aminocyclopentyl) methanol.
- Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.
- St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from St.
- Scribd. (n.d.). Cyclopentane Conformational Analysis.
- Master Organic Chemistry. (2014). Cyclohexane Conformations.
- Liu, X. (2021). 4.3 Conformation Analysis of Cyclohexane. In Organic Chemistry I. KPU Pressbooks. [Link]
Sources
- 1. CAS 925921-14-8 | 3-Amino-cyclohexyl-methanol - Synblock [synblock.com]
- 2. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]
A Senior Application Scientist's Guide to Structural Validation Using 2D NMR Techniques: COSY, HSQC, & NOESY
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount.[1][2] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool in this endeavor, providing a detailed view of atomic connectivity and spatial arrangements.[1][3] This guide offers a comparative analysis of three foundational 2D NMR techniques—COSY, HSQC, and NOESY—backed by experimental insights to empower you in selecting the optimal methods for structural validation.
Unlike one-dimensional (1D) NMR, which can become convoluted in complex molecules, 2D NMR disperses signals across two frequency dimensions.[1][3] This resolves spectral overlap and uncovers correlations between nuclei, which are crucial for confirming synthesized structures and defining stereochemistry.[3][4]
The Strategic Workflow of 2D NMR in Structural Elucidation
The journey from a complex 1D spectrum to a fully assigned 3D structure is a systematic process. Each 2D NMR experiment provides a unique piece of the puzzle. The following workflow illustrates a logical approach to leveraging these techniques in concert.
Caption: A typical workflow for structural elucidation using 2D NMR.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is often the first step in 2D NMR analysis, as it reveals which protons are coupled to each other through chemical bonds.[5][6]
Core Principle: J-Coupling
COSY identifies proton-proton couplings, typically over two to three bonds.[5][7] This through-bond interaction, known as J-coupling or scalar coupling, results in cross-peaks in the 2D spectrum that connect coupled protons.[5][8]
Information Yielded
-
¹H-¹H Connectivity: It allows for the tracing of proton networks within a molecule, helping to piece together molecular fragments.[6][7]
-
Spin Systems: COSY is excellent for identifying groups of coupled protons, known as spin systems.[7]
Caption: COSY reveals through-bond correlations between protons.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is a powerful tool for correlating protons directly attached to heteronuclei, most commonly ¹³C.[9][10][11]
Core Principle: One-Bond Heteronuclear Correlation
HSQC maps correlations between a proton and the carbon (or other heteroatom) to which it is directly bonded.[9][10][12] This provides unambiguous assignment of a proton signal to its corresponding carbon signal.[10]
Information Yielded
-
Direct ¹H-¹³C Connectivity: Each peak in an HSQC spectrum represents a direct bond between a proton and a carbon.[2][10]
-
Assignment of Protonated Carbons: It allows for the definitive assignment of all carbons that have attached protons.[2]
-
Differentiation of CH, CH₂, and CH₃ groups: Edited HSQC experiments can differentiate between methylene (CH₂) and methyl/methine (CH/CH₃) groups by the phase of the peaks.[9]
Caption: HSQC shows direct one-bond correlations between protons and carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unveiling 3D Structure
The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds.[5][13][14] This makes it invaluable for determining stereochemistry and the three-dimensional conformation of a molecule.[13][14]
Core Principle: Nuclear Overhauser Effect (NOE)
NOESY detects through-space interactions between protons that are close to each other, typically within 5 Å.[14][15][16] This interaction, the Nuclear Overhauser Effect, arises from dipolar coupling between nuclei.[16][17]
Information Yielded
-
Through-Space ¹H-¹H Proximity: Cross-peaks in a NOESY spectrum indicate that two protons are close in space.[13][14]
-
Stereochemistry and Conformation: NOESY is crucial for differentiating between stereoisomers and determining the overall 3D shape of a molecule.[13][14][18]
-
Inter-residue Contacts: In larger molecules like peptides, NOESY can identify protons from different amino acid residues that are near each other in the folded structure.[18]
Caption: NOESY reveals through-space proximity between protons.
Comparative Analysis of COSY, HSQC, and NOESY
The choice of 2D NMR experiment depends on the specific structural question at hand. The following table provides a direct comparison of these three fundamental techniques.
| Feature | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) | NOESY (Nuclear Overhauser Effect Spectroscopy) |
| Correlation Type | ¹H-¹H through-bond (J-coupling)[5][6] | ¹H-¹³C (or other heteroatom) direct one-bond[9][10] | ¹H-¹H through-space (NOE)[13][14] |
| Primary Information | Identifies coupled protons and spin systems.[7] | Connects protons to their directly attached carbons.[2] | Determines spatial proximity and 3D conformation.[13][14][18] |
| Typical Range | 2-4 bonds[7] | 1 bond[10] | < 5 Å[14][15][16] |
| Key Application | Establishing the carbon backbone connectivity.[7] | Assigning protonated carbons and resolving overlap.[4][11] | Determining stereochemistry and molecular folding.[13][18] |
Experimental Protocols: A Practical Approach
Acquiring high-quality 2D NMR data requires careful setup and execution. Below are generalized, step-by-step protocols for these experiments.
General Sample Preparation
-
Dissolve the sample: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Filter the sample: If necessary, filter the solution to remove any particulate matter.
-
Transfer to NMR tube: Transfer the solution to a high-quality 5 mm NMR tube.
Instrument Setup and 1D Spectra Acquisition
-
Insert the sample into the spectrometer.[19]
-
Lock and shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[20]
-
Acquire a 1D ¹H spectrum: This is essential for determining the spectral width and transmitter offset for the 2D experiments.[2][21]
-
Acquire a 1D ¹³C spectrum (for HSQC): This will help in setting the correct spectral width for the carbon dimension.[2]
Step-by-Step 2D Experiment Acquisition
-
Create a new dataset and load the standard parameter set for the desired 2D experiment (e.g., COSY, HSQC, NOESY).[19][22]
-
Set spectral widths (SW) and transmitter offsets (o1p) for both dimensions (F1 and F2) based on the previously acquired 1D spectra.[21]
-
Set the number of data points (TD) in each dimension. Typical values are 2048 in F2 and 256-512 in F1.
-
Set the number of scans (NS) per increment. This will depend on the sample concentration and the desired signal-to-noise ratio.[22]
-
For NOESY, set the mixing time (d8). This is a crucial parameter that determines the strength of the NOE cross-peaks. A typical starting value is the T1 of the protons of interest.[23]
-
Start the acquisition. [19]
Data Processing
-
Apply window functions (e.g., sine-bell) to the FID in both dimensions to improve resolution and sensitivity.
-
Perform Fourier transformation in both dimensions (t2 and t1).[24]
-
Phase correct the spectrum in both dimensions.[21]
-
Calibrate the chemical shift axes.
Conclusion
COSY, HSQC, and NOESY are complementary techniques that, when used together, provide a comprehensive picture of a molecule's structure.[25] COSY establishes the proton framework, HSQC links this framework to the carbon skeleton, and NOESY reveals the three-dimensional arrangement of the molecule in space. By understanding the principles and applications of each of these experiments, researchers can confidently and efficiently validate the structures of novel compounds, a critical step in the drug development pipeline.[26]
References
- Heteronuclear correlation experiments for the determination of one-bond coupling constants. PubMed.
- 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.
- HSQC and HMBC | NMR Core Facility. Columbia University.
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
- 5.4: NOESY Spectra. Chemistry LibreTexts.
- What Is NOESY NMR? - Chemistry For Everyone. YouTube.
- The DQF-COSY NMR Experiment, a Way to Detect Small J Couplings in the Case of Fast Relaxing Nuclei: Application to 59Co in the Tetrahedral Mixed-Metal Cluster HRuCo3(CO)11(PPh3). SCIRP.
- NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility.
- 2D NMR Spectroscopy. Slideshare.
- Video: 2D NMR: Overview of Homonuclear Correlation Techniques. JoVE.
- What Is COSY NMR? - Chemistry For Everyone. YouTube.
- Aligning Molecular Dynamics with 2D NMR Derived NOE Restraints. Digital Commons @ UConn.
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- Weak One-bond or Multiple Bond Correlations in 1H / 13C HMQC / HSQC Spectra.
- What Is HSQC NMR? - Chemistry For Everyone. YouTube.
- NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central.
- Basic 2D NMR experiments.
- A new 2D NMR method for measurement of JHH coupling constants. PubMed.
- What Is COSY Spectroscopy? - Chemistry For Everyone. YouTube.
- J-Resolved.
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments Magnetic Resonance.
- 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ.
- Understanding HSQC NMR Technique. Prezi.
- 2D NOESY Collecting a NOESY.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
- NMR-Based Metabolomics Methods and Protocols. ResearchGate.
- NMR Spectroscopy Protocols for Food Metabolomics Applications. PubMed.
- The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.
- Stepbystep procedure for NMR data acquisition.
- Magnitude COSY, J-Resolved, and Homonuclear Decoupling using Topspin.
- NMR Protocols and Methods. Springer Nature Experiments.
- COSY NMR. ORGANIC SPECTROSCOPY INTERNATIONAL.
- How to interpret a NOESY NMR spectrum. YouTube.
- NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025.
- ExperimentNMR2D Documentation. Emerald Cloud Lab.
- NMR Data Processing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR [orgspectroscopyint.blogspot.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. prezi.com [prezi.com]
- 12. Heteronuclear correlation experiments for the determination of one-bond coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 16. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
- 17. Video: 2D NMR: Overview of Homonuclear Correlation Techniques [jove.com]
- 18. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 19. chemistry.uoc.gr [chemistry.uoc.gr]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 21. ulethbridge.ca [ulethbridge.ca]
- 22. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 23. chem.as.uky.edu [chem.as.uky.edu]
- 24. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 25. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 26. preprints.org [preprints.org]
Sourcing and Qualifying Analytical Standards for (3-Aminocyclohexyl)methanol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. (3-Aminocyclohexyl)methanol, a key building block in the synthesis of various pharmaceutical agents, presents a common challenge: the absence of a readily available, pharmacopeia-grade Certified Reference Material (CRM). This guide provides a comprehensive comparison of sourcing options and outlines a robust, self-validating protocol for qualifying a candidate material as an in-house analytical standard.
The Landscape of this compound Standards: Beyond the Catalog Listing
A survey of prominent suppliers reveals that while this compound is commercially available, it is not currently offered as a Certified Reference Material (CRM) by major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). Leading CRM providers like LGC Standards also do not list it in their CRM catalogs.
However, several reputable chemical suppliers offer this compound in various isomeric forms and purities. These materials, while not formally certified, can serve as starting points for creating a well-characterized in-house reference standard.
Table 1: Comparison of Sourcing Options for this compound
| Supplier Category | Typical Offering | Documentation Provided | Considerations for Use as a Reference Standard |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, Parchem, BLDpharm) | Various isomers (cis, trans, specific enantiomers) and salt forms. Purity typically stated as >95% or >98%. | Basic Certificate of Analysis (CoA) with identity confirmation (e.g., NMR, MS) and purity by a single method (e.g., HPLC). | Lacks comprehensive characterization, certified property values, and traceability to SI units. Requires extensive in-house qualification. |
| Specialty Chemical/Research Chemical Suppliers (e.g., Toronto Research Chemicals - TRC) | High-purity grades, often with more detailed analytical data than standard suppliers. Isomers and labeled compounds may be available. | More detailed CoA, may include multiple analytical techniques. | While from a reputable source known for reference standards, the specific compound may not be offered with the full CRM certification (ISO 17034). Still necessitates user verification. |
| Custom Synthesis Providers | Synthesis of a specific isomer or a high-purity batch upon request. | Varies by provider; a comprehensive analytical package can be requested. | Offers the highest control over material specifications but can be costly and time-consuming. The onus of qualification remains with the researcher. |
Expert Insight: The key takeaway is that for this compound, a "buy-and-use" CRM is not a current option. The most practical approach is to source the highest purity material available from a reputable supplier and perform a rigorous in-house qualification to establish it as a working reference standard.
Qualifying an In-House Reference Standard: A Self-Validating Protocol
To ensure the trustworthiness of your analytical results, the qualification of an in-house reference standard must be a self-validating process. This involves a multi-pronged analytical approach to unequivocally confirm identity, purity, and relevant physicochemical properties.
Workflow for In-House Qualification
The following diagram illustrates a logical workflow for the comprehensive characterization of a candidate this compound standard.
Caption: Workflow for qualifying an in-house analytical standard.
Experimental Methodologies
The following are detailed, step-by-step protocols for the key analytical techniques required to qualify a this compound reference standard.
Identity Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: Provides unambiguous structural confirmation.
-
Protocol:
-
Accurately weigh ~10 mg of the candidate standard.
-
Dissolve in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
-
Acquire ¹H, ¹³C, and DEPT spectra on a ≥400 MHz NMR spectrometer.
-
Verification: The chemical shifts, coupling constants, and carbon multiplicities should be consistent with the structure of this compound.
-
B. Mass Spectrometry (MS)
-
Rationale: Confirms the molecular weight.
-
Protocol:
-
Prepare a dilute solution of the standard in an appropriate solvent (e.g., methanol/water).
-
Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Verification: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 130.1 should be observed.
-
Purity and Impurity Profiling
A. High-Performance Liquid Chromatography (HPLC)
-
Rationale: this compound lacks a strong UV chromophore. Therefore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) is necessary.
-
Protocol (with CAD):
-
Column: A mixed-mode or HILIC column is suitable for retaining this polar compound.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient from high organic to high aqueous.
-
Detector: Charged Aerosol Detector (CAD).
-
Analysis: Inject the sample and calculate the area percent of the main peak. Search for and identify any related substance peaks.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: To identify and quantify volatile impurities, including potential isomeric impurities.
-
Protocol:
-
Derivatization: Derivatize the sample with a suitable agent (e.g., trifluoroacetic anhydride) to improve volatility and chromatographic performance.
-
Column: A mid-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: A suitable temperature ramp to separate analytes.
-
Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification if necessary).
-
Analysis: Identify peaks by mass spectral library matching and assess their area percentage.
-
Assay Assignment: The Power of Quantitative NMR (qNMR)
-
Rationale: qNMR is a primary ratio method of measurement and a powerful tool for assigning a certified purity value to a reference standard without the need for a standard of the same compound.[1][2] It provides direct traceability to the SI unit (mole).
-
Protocol:
-
Internal Standard Selection: Choose a high-purity, stable internal standard with sharp NMR signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the candidate this compound and the internal standard into the same vial using a microbalance. Dissolve in a suitable deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Calculation: The purity of the analyte is calculated based on the integral ratio of a specific analyte proton signal to a specific internal standard proton signal, the number of protons giving rise to each signal, their molecular weights, and the masses weighed.
-
Caption: Principle of Assay Assignment by qNMR.
Finalizing the In-House Standard: The Certificate of Analysis
Once all analytical work is complete, a comprehensive internal Certificate of Analysis (CoA) should be generated. This document is crucial for ensuring traceability and demonstrating the suitability of the standard.
Table 2: Essential Components of an Internal Certificate of Analysis
| Section | Content | Example Data for this compound |
| Identification | Compound Name, CAS Number, Lot Number | This compound, 3399-24-6, Lot# INHOUSE-001 |
| Identity Confirmation | Summary of NMR, MS, FTIR data. | ¹H NMR, ¹³C NMR, MS, and FTIR spectra are consistent with the assigned structure. |
| Certified Purity (Assay) | Purity value assigned by qNMR or mass balance, with uncertainty. | 99.8% ± 0.2% (as is basis), determined by qNMR. |
| Purity by Orthogonal Methods | HPLC Purity, GC Purity. | HPLC (CAD): 99.9 area %; GC (derivatized): 99.8 area % |
| Impurity Profile | Water Content, Residual Solvents, Inorganic Impurities. | Water (Karl Fischer): 0.1%; Residual Solvents: No solvents detected above 0.05%; Sulfated Ash: <0.1%. |
| Storage and Stability | Recommended storage conditions and re-test date. | Store at 2-8°C, protected from light. Re-test date: January 2028. |
Conclusion
While a formal certified reference material for this compound is not currently available from major pharmacopoeias, a robust and reliable in-house analytical standard can be established. By sourcing high-purity material from a reputable supplier and implementing a comprehensive, multi-technique qualification protocol centered around definitive methods like quantitative NMR, researchers can ensure the accuracy and integrity of their analytical data. This rigorous, self-validating approach provides the necessary confidence and traceability required in a regulated drug development environment.
References
- Saito, T., et al. (2021).
Sources
A comparative study of different synthetic pathways to aminocyclohexanols
Aminocyclohexanols are a pivotal class of organic compounds, serving as indispensable building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their rigid cyclohexane core, adorned with both amino and hydroxyl functionalities, imparts unique stereochemical properties that are crucial for biological activity. The relative orientation of these functional groups (cis or trans) and their absolute stereochemistry profoundly influence the pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and stereoselective synthetic routes to access specific aminocyclohexanol isomers is a topic of significant interest in both academic and industrial research. This guide provides a comparative analysis of the most prominent synthetic pathways to aminocyclohexanols, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
Catalytic Hydrogenation of Phenolic Precursors
The catalytic hydrogenation of readily available phenolic compounds, such as aminophenols and their derivatives, represents one of the most established and industrially scalable methods for the synthesis of aminocyclohexanols. This approach involves the reduction of the aromatic ring under a hydrogen atmosphere, typically at elevated temperatures and pressures, in the presence of a heterogeneous or homogeneous catalyst.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of the hydrogenation is intimately linked to the choice of catalyst and the reaction conditions. The mechanism generally involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The substituent on the phenol (the amino or a protected amino group) can influence the mode of adsorption, thereby directing the stereoselectivity of the hydrogenation.
For instance, palladium-based catalysts have been shown to favor the formation of trans-4-aminocyclohexanol from p-aminophenol derivatives.[1][2] This preference is attributed to the thermodynamics of the process and the stability of the resulting product. Conversely, rhodium-based catalysts can be employed to selectively produce the cis-isomer.[2] The ability to switch the diastereoselectivity by selecting the appropriate catalyst is a significant advantage of this method.[1]
Experimental Protocol: Hydrogenation of p-Acetamidophenol (Paracetamol)
The hydrogenation of p-acetamidophenol is a common route to 4-acetamidocyclohexanol, which can then be hydrolyzed to 4-aminocyclohexanol.
-
Reaction Setup: A high-pressure autoclave is charged with p-acetamidophenol, a suitable solvent (e.g., water or ethanol), and the chosen catalyst (e.g., 5% Rh/C or 5% Pd/C).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 5-10 bar). The reaction mixture is heated to a specific temperature (e.g., 80-100°C) and stirred vigorously until the theoretical amount of hydrogen is consumed.
-
Work-up and Isolation: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product.
-
Isomer Separation and Hydrolysis: The cis and trans isomers of 4-acetamidocyclohexanol can be separated by fractional crystallization. The desired isomer is then hydrolyzed, typically under acidic or basic conditions, to afford the corresponding aminocyclohexanol.
Biocatalytic Synthesis via Enzymatic Cascades
The emergence of biocatalysis has revolutionized the synthesis of chiral molecules, and aminocyclohexanols are no exception. Multi-enzyme cascade reactions, often performed in a one-pot setup, offer exquisite stereo- and regioselectivity under mild, environmentally benign conditions.[3][4][5]
Mechanistic Principles and Enzyme Selection
A powerful strategy for the synthesis of 4-aminocyclohexanols involves the combination of a keto reductase (KRED) and an amine transaminase (ATA).[3][4] This enzymatic cascade typically starts from a prochiral diketone, such as 1,4-cyclohexanedione, which can be derived from bio-based feedstocks.
The process unfolds in two key steps:
-
Keto Reduction: A regioselective KRED reduces one of the ketone functionalities of the 1,4-cyclohexanedione to a hydroxyl group, yielding 4-hydroxycyclohexanone. The stereochemistry of the newly formed hydroxyl group is determined by the specific KRED employed.
-
Transamination: An ATA then catalyzes the transfer of an amino group from an amine donor (e.g., isopropylamine) to the remaining ketone of 4-hydroxycyclohexanone. This step generates the desired aminocyclohexanol. Crucially, the stereoselectivity of the amination is controlled by the choice of ATA, allowing for the synthesis of either the cis or trans isomer with high fidelity.[3][4]
The modularity of this system, where different isomers can be accessed simply by swapping enzymes, is a significant advantage over many classical chemical methods.[5]
Experimental Protocol: One-Pot Synthesis of 4-Aminocyclohexanol Isomers
-
Reaction Medium: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0) is prepared.
-
Keto Reduction Step: 1,4-cyclohexanedione is added to the buffer, followed by the selected KRED and a cofactor regeneration system (e.g., isopropanol and NAD(P)+). The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation until the diketone is consumed.
-
Transamination Step: The amine donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) cofactor, and the chosen ATA are added directly to the reaction mixture. The pH may be adjusted to the optimum for the ATA.
-
Reaction Monitoring and Work-up: The reaction is monitored by GC or HPLC until completion. The product can be isolated by various methods, including extraction after derivatization (e.g., with a Boc group to increase hydrophobicity).[4]
Reduction of β-Enaminoketones
This pathway provides a reliable route to 3-aminocyclohexanols, a structural motif present in various bioactive molecules.[6][7][8] The synthesis commences with the formation of a β-enaminoketone intermediate, which is subsequently reduced to the target amino alcohol.
Mechanistic Rationale and Diastereoselectivity
The synthesis begins with the condensation of a 1,3-cyclohexanedione with a primary or secondary amine. This reaction, typically carried out under reflux in a suitable solvent like toluene, yields a stable β-enaminoketone.[6]
The subsequent reduction of the enaminoketone is the crucial stereodetermining step. The use of dissolving metal reductions, such as sodium in a mixture of THF and isopropyl alcohol, has been shown to be effective.[6][8] The diastereoselectivity of the reduction is influenced by the steric environment of the enaminoketone. The incoming hydride (or its equivalent) will preferentially attack from the less hindered face of the molecule, leading to a predominance of one diastereomer. For instance, in the reduction of an enaminoketone derived from (S)-α-methylbenzylamine, a high preference for the cis-3-aminocyclohexanol was observed, with a cis:trans ratio of 89:11.[6][8]
Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols
-
Synthesis of β-Enaminoketone: An equimolar mixture of a 1,3-cyclohexanedione and an amine is refluxed in toluene with azeotropic removal of water. After completion, the solvent is removed, and the crude enaminoketone is purified, typically by crystallization.[6]
-
Reduction: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Small pieces of metallic sodium are added portion-wise at 0°C, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC).[6][8]
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The resulting diastereomeric mixture of aminocyclohexanols can be separated by column chromatography.[6][8]
Aminolysis of Cyclohexene Oxide
The ring-opening of epoxides with amines is a fundamental and widely used method for the synthesis of β-amino alcohols. In the context of aminocyclohexanols, the aminolysis of cyclohexene oxide provides direct access to 2-aminocyclohexanol derivatives.
Mechanistic Considerations and Stereocontrol
The reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the three-membered ring and the formation of a trans-1,2-aminocyclohexanol, as the reaction proceeds via an SN2-type mechanism. The regioselectivity of the attack can be an issue with unsymmetrical epoxides, but for cyclohexene oxide, the two carbons are equivalent.
The key challenge in this pathway is often achieving high enantioselectivity when a racemic epoxide is used or when a meso-epoxide is opened with a non-chiral amine. The development of chiral catalysts to control the enantioselectivity of this transformation has been a major focus of research. For example, chiral (salen)Co complexes have been successfully employed to catalyze the highly enantioselective addition of carbamates (which can be later converted to amines) to meso-epoxides, providing access to enantioenriched trans-1,2-amino alcohols.[9]
Experimental Protocol: Catalytic Enantioselective Synthesis of trans-2-Aminocyclohexanol
-
Catalyst Activation: The chiral catalyst (e.g., (salen)Co complex) is activated according to the specific literature procedure.
-
Ring-Opening Reaction: Cyclohexene oxide and a suitable amine precursor (e.g., phenyl carbamate) are dissolved in an appropriate solvent. The activated catalyst is added, and the reaction is stirred at a controlled temperature until the epoxide is consumed.
-
Deprotection and Isolation: The protecting group from the amine (e.g., the carbamate) is removed under appropriate conditions (e.g., basic hydrolysis). The resulting aminocyclohexanol is then isolated and purified, often by crystallization as a hydrochloride salt.[9]
Comparative Performance of Synthetic Pathways
The choice of a synthetic pathway to a specific aminocyclohexanol isomer is a multifactorial decision, weighing aspects such as stereoselectivity, yield, scalability, cost of reagents, and environmental impact. The following table provides a comparative summary of the discussed methods.
| Synthetic Pathway | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | p-Aminophenol, Paracetamol | H₂, Pd/C, Rh/C, Ru/C | Good to Excellent | Catalyst-dependent (can be tuned for cis or trans) | Scalable, uses readily available starting materials, high atom economy. | Requires high pressure/temperature, potential for over-reduction, isomer separation can be challenging. |
| Biocatalytic Synthesis | 1,4-Cyclohexanedione | Keto reductase (KRED), Amine transaminase (ATA) | Good to Excellent | Excellent (enzyme-dependent, highly specific for cis or trans) | High stereoselectivity, mild reaction conditions, uses renewable feedstocks. | Enzyme cost and stability can be a concern, downstream processing from aqueous media can be complex. |
| Reduction of β-Enaminoketones | 1,3-Cyclohexanedione, Amine | Na, THF/i-PrOH | Good | Good diastereoselectivity (often favoring cis) | Provides access to 3-aminocyclohexanols, straightforward procedure. | Use of metallic sodium requires careful handling, stoichiometry of reagents. |
| Aminolysis of Cyclohexene Oxide | Cyclohexene Oxide, Amine | Chiral catalysts (e.g., (salen)Co) | Good | Excellent enantioselectivity with appropriate catalysts (yields trans) | Direct route to 2-aminocyclohexanols, high enantiopurity achievable. | Requires specialized chiral catalysts for enantioselectivity, starting epoxide may be costly. |
Conclusion
The synthesis of aminocyclohexanols is a rich field of study with a diverse array of methodologies available to the modern chemist. Traditional methods like the catalytic hydrogenation of phenolic precursors remain highly relevant, especially for large-scale industrial production, due to their scalability and the use of inexpensive starting materials. The ability to tune the stereoselectivity by judicious choice of catalyst is a key feature of this approach.
For applications demanding the highest levels of stereochemical purity, biocatalytic methods have emerged as a powerful and sustainable alternative. The modularity of enzymatic cascades allows for the programmed synthesis of specific isomers under mild conditions, often from renewable resources.
The reduction of β-enaminoketones offers a reliable and diastereoselective route to the important class of 3-aminocyclohexanols, while the aminolysis of cyclohexene oxide , particularly when coupled with asymmetric catalysis, provides an elegant and efficient pathway to enantiomerically pure trans-2-aminocyclohexanols.
Ultimately, the optimal synthetic strategy will be dictated by the specific structural and stereochemical requirements of the target aminocyclohexanol, as well as practical considerations such as scale, cost, and available expertise. A thorough understanding of the strengths and limitations of each pathway, as outlined in this guide, is essential for making informed decisions in the design and execution of synthetic routes to these valuable chemical building blocks.
References
- Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]
- Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]
- Linzaga-Elizalde, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]
- Ordoñez, M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Scilit. [Link]
- Jiang, J., et al. (2015). Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System. Organic Process Research & Development, 19(11), 1844-1848. [Link]
- Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]
- Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]
- Rode, C. V., Vaidya, A. M., & Chaudhari, R. V. (1999). Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. Organic Process Research & Development, 3(6), 411-417. [Link]
- Al-Zoubi, R. M., & Marion, O. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1), 1-6. [Link]
- Wiesenfeldt, M. P., et al. (2020). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Journal of the American Chemical Society, 142(39), 16833-16840. [Link]
- Wiesenfeldt, M. P., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Journal of the American Chemical Society, 142(39), 16833–16840. [Link]
- Chaudhari, R. V., et al. (2000). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Industrial & Engineering Chemistry Research, 39(11), 4077-4083. [Link]
- Li, H., et al. (2019). Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. New Journal of Chemistry, 43(30), 12023-12030. [Link]
- Jiang, J., et al. (2015). Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System. Organic Process Research & Development, 19(11), 1844-1848. [Link]
- ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines... [Link]
- Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]
- Schäfer, F., et al. (2021). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Metabolic Engineering, 67, 24-34. [Link]
- Al-Zoubi, R. M., & Marion, O. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1). [Link]
- Clarke, H. T., & Hartman, W. W. (1929). Cyclohexene Oxide. Organic Syntheses, 9, 36. [Link]
- ResearchGate. (n.d.). Scheme 1: Aminolysis of cyclohexene oxide. [Link]
- Zhang, Y., et al. (2023). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Polymers, 15(9), 2133. [Link]
- Al-Shammari, H., et al. (2023). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 24(22), 16450. [Link]
- Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155. [Link]
- Plommer, H., Reim, I., & Kerton, F. M. (n.d.). Supporting Information for: Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. The Royal Society of Chemistry. [Link]
- Ni, X., et al. (2018). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Biotechnology and Bioengineering, 115(7), 1777-1786. [Link]
- ResearchGate. (n.d.). Mechanism of catalytic hydrogenation of 4-nitrophenol to 4-aminophenol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Aminocyclohexyl)methanol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3-Aminocyclohexyl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and environmental stewardship in the laboratory. The protocols herein are grounded in established safety standards and regulatory requirements, forming a self-validating system for waste management.
Core Principles: Hazard Identification & Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound, like many aliphatic amines, presents specific hazards that dictate its disposal pathway. Its primary risks are associated with its irritant and potentially corrosive properties.
The causality for stringent disposal protocols stems from these hazards: improper disposal, such as drain release, can harm aquatic ecosystems, while incorrect segregation can lead to dangerous chemical reactions within waste containers.[1][2]
Table 1: GHS Hazard and Precautionary Statements This table summarizes the key hazard classifications for this compound, which form the basis for the handling and disposal precautions described.
| GHS Classification | Hazard Code | Hazard Statement | Precautionary Codes (Disposal Relevant) |
| Skin Irritation | H315 | Causes skin irritation.[3][4] | P280, P302+P352, P362 |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[3][4] | P280, P305+P351+P338 |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][4] | P261, P271, P304+P340 |
| Chemical Incompatibilities | - | Avoid contact with strong oxidizing agents and acids. | - |
The amine functional group is basic and will react exothermically with acids. Contact with strong oxidizers presents a risk of a vigorous, potentially hazardous reaction. Therefore, waste segregation is not merely a logistical step but a critical safety measure to prevent unintended reactions.[1]
Operational Protocol: Personal Protective Equipment (PPE) & Handling
Before any waste handling begins, establishing a barrier between the researcher and the chemical is paramount. The choice of PPE is dictated by the hazards identified in the previous section.
Required PPE & Handling Procedures:
-
Hand Protection: Wear nitrile or butyl rubber gloves. These materials are selected for their resistance to aliphatic amines. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes.[1] If there is a splash risk, a face shield should be worn in addition to goggles.[3]
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a significant spill, a chemically resistant apron is recommended.[5]
-
Ventilation: All handling and preparation of this compound waste must be conducted in a certified chemical fume hood to mitigate inhalation risks.[2][3][6]
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form. Under no circumstances should this chemical or its rinsate be disposed of down the sanitary sewer.[1][3] All waste generated must be collected for disposal by a licensed hazardous waste contractor.[1][4]
Workflow: Decision Making for Waste Disposal
The following diagram outlines the logical steps for categorizing and handling different waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Protocol 1: Unused or Off-Specification Product
This protocol applies to the pure chemical or concentrated solutions.
-
Container Selection: Obtain a designated hazardous waste container compatible with organic amines (e.g., High-Density Polyethylene - HDPE or glass). Ensure the container is clean, in good condition, and has a secure, sealing cap.[7]
-
Transfer: In a chemical fume hood, carefully transfer the this compound waste into the designated container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[7] List all contents by full chemical name, including "this compound," and their approximate percentages.[8]
-
Storage: Securely cap the container. Store it in a designated Satellite Accumulation Area (SAA), away from acids and oxidizers, and within secondary containment.[9][10]
Protocol 2: Contaminated Solid Waste
This includes used gloves, absorbent wipes, contaminated pipette tips, and other disposable labware.
-
Segregation: Do not mix solid waste with liquid waste.
-
Collection: Place all contaminated solid items into a durable, clear plastic bag designated for hazardous chemical waste.[9] This bag should be placed inside a rigid, labeled container (like a pail or cardboard box) to prevent punctures.[9]
-
Labeling and Sealing: Once the bag is three-quarters full, seal it with a zip-tie or tape.[9] Attach a "HAZARDOUS WASTE" label to the outside of the bag, identifying the contents as "Debris contaminated with this compound."
-
Storage: Store the sealed container in the SAA for pickup.
Emergency Procedures: Spill Management
Preparedness is key to mitigating the impact of an accidental release.[1] Spill response procedures depend on the scale of the spill.
Table 2: Spill Response Protocol
| Spill Size | Containment & Cleanup | Decontamination & Disposal |
| Small Spill (<100 mL) | 1. Alert personnel in the immediate area. 2. Ensure fume hood is operational. 3. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3][11] 4. Start from the outside of the spill and work inwards to prevent spreading. | 1. Carefully scoop the absorbent material into a designated solid hazardous waste container.[3] 2. Decontaminate the spill surface with a suitable laboratory cleaner, followed by water. 3. All cleanup materials are considered hazardous waste and must be disposed of according to Protocol 2.[4] |
| Large Spill (>100 mL) | 1. Evacuate the immediate area. 2. Alert supervisors and call your institution's emergency number (e.g., EHS). 3. If safe to do so, close the fume hood sash and shut down any ignition sources. 4. Prevent the spill from entering any drains.[3] | 1. Do not attempt to clean up a large spill yourself. 2. Wait for trained emergency response personnel. 3. Provide the Safety Data Sheet (SDS) for this compound to the responders. |
Final Disposition: Regulatory Compliance
All collected hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management vendor.[1][7] The ultimate disposal method for this type of organic waste is typically high-temperature incineration at a licensed facility, which ensures complete destruction of the chemical.[11][12] Adherence to these protocols ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14]
References
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- Material Safety Data Sheet - ADDOC
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
- Safety Data Sheet: Methanol. Koch Methanol. [Link]
- Amine Usage Guidelines for High-Purity Amines in Industry.
- Safety Data Sheet.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
- Methanol Safety D
- Safety Data Sheet: Methanol.
- Cyclohexylamine Final AEGL Document. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Disposal Procedures. University of Alabama in Huntsville. [Link]
- Occupational Health Guidelines for Chemical Hazards. NIOSH | CDC. [Link]
- Controlling Occupational Exposure to Hazardous Drugs.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
- Chemical Hazards and Toxic Substances - Standards.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
- Hazardous Substance Fact Sheet: Methanol. New Jersey Department of Health. [Link]
- Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
- 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- OSHA Technical Manual (OTM) - Section VI: Chapter 1.
- Guidance For Hazard Determination.
- Biohazardous Waste Disposal Guide. Environmental Health and Safety. [Link]
- List of Lists. U.S. Environmental Protection Agency. [Link]
- Online Publication Title List. U.S. Environmental Protection Agency. [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. aksci.com [aksci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. kochmethanol.com [kochmethanol.com]
- 12. tri-iso.com [tri-iso.com]
- 13. mtu.edu [mtu.edu]
- 14. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
A Researcher's Guide to the Safe Handling of (3-Aminocyclohexyl)methanol
As a cornerstone in the synthesis of novel therapeutics and advanced materials, (3-Aminocyclohexyl)methanol is a versatile building block. However, its utility in the laboratory is matched by its potential hazards. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of their work.
Immediate Safety Concerns and Hazard Profile
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Some safety data sheets also indicate that it can cause severe skin burns and eye damage[2]. Therefore, it is imperative to handle this chemical with appropriate caution.
Core Principles of Safe Handling
The primary principle when working with this compound is the prevention of direct contact and inhalation . This is achieved through a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent operational protocols.
Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures involving this substance to minimize the risk of inhaling vapors[1][3]. An eyewash station and a safety shower must be readily accessible in the immediate work area[1].
The selection of appropriate PPE is critical to prevent skin and eye contact. The following table summarizes the essential PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specification and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option, but it is crucial to consult the manufacturer's compatibility chart. Always use proper glove removal technique to avoid skin contact[3]. |
| Eyes | Safety goggles or a face shield | Provides a barrier against splashes and vapors. Standard safety glasses do not offer sufficient protection[1]. |
| Body | Laboratory coat | A fully buttoned lab coat of an appropriate size is required to protect against accidental spills. |
| Respiratory | Not typically required with proper engineering controls | If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator may be necessary. However, this should be a last line of defense[3][4]. |
Operational Protocol: A Step-by-Step Guide
1. Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that the eyewash station and safety shower are unobstructed.
-
Don all required PPE as outlined in the table above.
-
Have absorbent, inert material (e.g., vermiculite, sand) readily available for spill control[1].
2. Handling this compound:
-
Carefully open the container within the fume hood.
-
Use only the required amount of the chemical.
-
Keep the container tightly closed when not in use[1].
-
Avoid generating dust or aerosols.
3. Post-Handling and Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling[1].
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated gloves.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your supervisor. For small spills within a fume hood, use an inert absorbent material to contain the spill, then place it in a sealed container for disposal[1]. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety department.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste. Collect all contaminated materials, including absorbent pads, gloves, and empty containers, in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal[1]. Do not dispose of this chemical down the drain[1].
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- PubChem. ((1R,3R)-3-Aminocyclohexyl)methanol.
- Methanol Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Methanol.
- UCLA Chemistry and Biochemistry. Methanol - Standard Operating Procedure.
- KERAMIDA Inc. How To Protect Workers From Methanol Exposure In The Workplace.
- CHEMM. Personal Protective Equipment (PPE).
- US EPA. Personal Protective Equipment.
- PubChemLite. This compound (C7H15NO).
- ECHA. Methanol - Registration Dossier.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
